AN-12-H5 intermediate-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLQPZIUYTLGR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672334 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756486-14-3 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-t-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unable to Synthesize Data on AN-12-H5 Intermediate-2 Pathway
A comprehensive search of publicly available scientific and technical literature has yielded no specific information regarding a compound designated "AN-12-H5" or the synthesis of its "intermediate-2." This suggests that "AN-12-H5" may be an internal research code, a novel compound not yet described in published literature, or a potential misnomer.
Without a defined chemical structure or established synthesis route for AN-12-H5, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of the synthesis pathway.
To proceed with this request, please provide additional details, such as:
-
The chemical structure or IUPAC name of AN-12-H5 or its intermediate-2.
-
Any known starting materials or key reagents involved in the synthesis.
-
The class of compounds to which AN-12-H5 belongs.
-
Any relevant publications, patents, or internal documentation that mentions this compound.
Once more specific information is available, a detailed technical guide can be developed to meet the requirements of researchers, scientists, and drug development professionals.
Navigating Antiviral and Anticancer Pathways: A Technical Guide to AN-12-H5 and Its Synthetic Intermediates
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities associated with the antiviral compound AN-12-H5 and its pivotal synthetic precursors. A significant focus is placed on clarifying the roles of "AN-12-H5 intermediate-1" and a subsequent, proposed "AN-12-H5 intermediate-2" in the synthesis of the FDA-approved anticancer agent, Glasdegib. This document is intended to serve as a critical resource for professionals in the fields of medicinal chemistry, virology, and oncology.
Introduction
The chemical designation "AN-12-H5" refers to a potent anti-enterovirus compound with demonstrated activity against poliovirus and enterovirus 71 (EV71).[1][2] Its synthesis involves key chiral intermediates, the first of which is formally known as (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, herein referred to as AN-12-H5 intermediate-1 . This intermediate is a crucial building block in the multi-step synthesis of Glasdegib (PF-04449913), a Smoothened (SMO) receptor inhibitor approved for the treatment of acute myeloid leukemia (AML).[3][4] This guide elucidates the chemical journey from these intermediates to two distinct and significant bioactive molecules. While "this compound" is not a formally designated compound in publicly available literature, this guide proposes a logical subsequent intermediate in the synthetic pathway to Glasdegib based on established chemical syntheses.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of AN-12-H5 and its intermediates is paramount for their application in research and development. The following tables summarize the available quantitative data for these compounds.
Table 1: Physicochemical Properties of AN-12-H5 and its Synthetic Intermediates
| Property | AN-12-H5 | AN-12-H5 intermediate-1 | Proposed this compound |
| IUPAC Name | Not publicly available | (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | (2S,4S)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |
| CAS Number | 1193340-31-6 | 254882-14-9 | Not available |
| Molecular Formula | C₂₉H₃₅N₃O₄S | C₁₂H₂₁NO₅ | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 525.67 g/mol | 259.30 g/mol | 258.32 g/mol |
| Appearance | Solid | Viscous Liquid | Solid |
| Boiling Point | Not available | 352.1 °C at 760 mmHg | Not available |
| Density | Not available | 1.182 g/cm³ | Not available |
| Solubility | Soluble in DMSO | Not available | Not available |
Biological Activity and Mechanism of Action
AN-12-H5: A Bifunctional Antiviral Agent
AN-12-H5 exhibits a dual mechanism of action against enteroviruses, making it a compound of significant interest in antiviral research. It functions as a bifunctional inhibitor, targeting both the early stages of viral entry and the later stages of viral replication.[2][5] This dual activity suggests a broader window for therapeutic intervention.
Table 2: In Vitro Antiviral Activity of AN-12-H5 against Enterovirus 71 (EV71)
| Compound | Cell Line | Virus Strain | EC₅₀ (µM) | Reference |
| AN-12-H5 | RD | Not Specified | 0.55 | [6] |
| AN-23-F6 (similar structure) | RD | Not Specified | 0.15 | [6] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
The proposed mechanism of action for the antiviral activity of AN-12-H5 is illustrated in the following diagram.
Caption: Proposed dual mechanism of action for the antiviral compound AN-12-H5 against Enterovirus 71.
Glasdegib: Inhibition of the Hedgehog Signaling Pathway
Glasdegib, synthesized from AN-12-H5 intermediate-1, is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells in certain malignancies, including acute myeloid leukemia.[4] By inhibiting SMO, Glasdegib effectively blocks the downstream signaling cascade, leading to a reduction in the proliferation of malignant cells.[4]
Table 3: Clinical Trial Efficacy of Glasdegib in Acute Myeloid Leukemia (AML)
| Clinical Trial | Treatment Arm | Median Overall Survival (months) | Hazard Ratio (95% CI) | p-value | Reference |
| BRIGHT AML 1003 | Glasdegib + Low-Dose Cytarabine | 8.3 | 0.46 (0.30 - 0.71) | 0.0002 | [7] |
| BRIGHT AML 1003 | Low-Dose Cytarabine Alone | 4.3 | - | - | [7] |
The Hedgehog signaling pathway and the point of inhibition by Glasdegib are depicted below.
Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on the Smoothened (SMO) receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments related to the synthesis of Glasdegib intermediates and the evaluation of antiviral activity.
Synthesis of this compound (Proposed)
The following protocol describes the conversion of AN-12-H5 intermediate-1 to the proposed this compound, a key step in the synthesis of Glasdegib.
Step 1: Mesylation of AN-12-H5 intermediate-1
-
Dissolve AN-12-H5 intermediate-1 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.
Step 2: Azide (B81097) Substitution
-
Dissolve the mesylated intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the azide intermediate.
Step 3: Reduction to this compound
-
Dissolve the azide intermediate (1.0 eq) in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the proposed This compound , (2S,4S)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate.
The following diagram illustrates the synthetic workflow.
Caption: Proposed synthetic workflow for the conversion of AN-12-H5 intermediate-1 to the proposed intermediate-2.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).[8]
-
Cell Seeding: Seed Rhabdomyosarcoma (RD) cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus-Compound Incubation: Prepare serial dilutions of AN-12-H5. Mix a standardized amount of EV71 (e.g., 100 plaque-forming units) with each drug dilution and incubate for 1 hour at 37 °C.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and add the virus-compound mixtures to the wells. Incubate for 1 hour at 37 °C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% agarose (B213101) and the corresponding concentration of AN-12-H5.
-
Incubation: Incubate the plates at 37 °C for 3-4 days until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet. Count the number of plaques in each well. The EC₅₀ is calculated from the dose-response curve.
Conclusion
The study of AN-12-H5 and its synthetic intermediates provides a fascinating example of how fundamental chemical building blocks can lead to therapeutics with diverse applications, from combating viral infections to treating cancer. The bifunctional anti-enterovirus activity of AN-12-H5 marks it as a promising lead for further development. Concurrently, the pivotal role of its precursor, AN-12-H5 intermediate-1, in the synthesis of the Hedgehog pathway inhibitor Glasdegib underscores the importance of chiral synthesis in modern drug discovery. This technical guide serves to consolidate the current knowledge on these compounds and to provide a framework for future research in these critical areas of human health.
References
- 1. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. targetedonc.com [targetedonc.com]
- 8. benchchem.com [benchchem.com]
In-depth Technical Guide on the Formation of AN-12-H5 intermediate-2
A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific molecule or compound designated as "AN-12-H5 intermediate-2". This nomenclature does not correspond to a recognized chemical entity in the public domain.
It is possible that "this compound" is an internal, proprietary codename for a compound within a research organization or pharmaceutical company, in which case information regarding its synthesis and mechanism of formation would be confidential. Alternatively, it may be a misnomer or a hypothetical compound.
Without a standard chemical identifier, such as an IUPAC name, CAS registry number, or a reference in a peer-reviewed publication, it is not possible to provide an in-depth technical guide on its mechanism of formation. The core requirements of this request—including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—are contingent on the availability of foundational scientific data, which is absent for a compound with this name.
For the scientific and research community to assist with such a detailed request, please provide a verifiable chemical identifier or a citation from a scientific journal or patent that describes the entity "this compound". With more specific information, it may be possible to retrieve the relevant data and construct the requested technical guide.
Spectroscopic Analysis of Chemical Intermediates: A Technical Guide
Disclaimer: Publicly available spectroscopic data for a compound specifically designated "AN-12-H5 intermediate-2" could not be located. The following guide provides a representative template for the presentation of such data, intended for researchers, scientists, and drug development professionals. All data and specific protocols herein are illustrative examples.
Introduction
The structural elucidation of novel chemical intermediates is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential, complementary information to confirm the identity, purity, and structure of newly synthesized molecules. This document outlines the typical spectroscopic data and methodologies for the characterization of a hypothetical intermediate, designated here as this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (Example) Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.85 | d | 2H | 8.2 | Ar-H |
| 7.42 | d | 2H | 8.2 | Ar-H |
| 4.21 | q | 2H | 7.1 | -CH₂-CH₃ |
| 2.50 | s | 3H | - | Ar-CH₃ |
| 1.25 | t | 3H | 7.1 | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Example) Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 165.4 | C=O |
| 144.2 | Ar-C |
| 130.1 | Ar-C |
| 129.5 | Ar-CH |
| 128.8 | Ar-CH |
| 60.9 | -CH₂- |
| 21.6 | Ar-CH₃ |
| 14.3 | -CH₃ |
Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound (Example) Ionization Mode: Electrospray Ionization (ESI+)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 179.0965 | 179.0961 |
| [M+Na]⁺ | 201.0784 | 201.0780 |
Infrared (IR) Spectroscopy Data
Table 4: IR Absorption Data for this compound (Example) Sample Preparation: Thin Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium, Sharp | Aromatic C-H Stretch |
| 2980 | Medium, Sharp | Aliphatic C-H Stretch |
| 1715 | Strong, Sharp | C=O (Ester) Stretch |
| 1610 | Medium, Sharp | Aromatic C=C Stretch |
| 1275 | Strong, Sharp | C-O (Ester) Stretch |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings.
NMR Spectroscopy
NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated. For ¹³C NMR, 1024 scans were accumulated. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry
High-resolution mass spectra were obtained using a Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol (B129727) and introduced via direct infusion. The instrument was operated in positive ion mode, and data was acquired over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat sample was placed between two sodium chloride (NaCl) plates to create a thin film. The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis ensures a comprehensive structural elucidation of a chemical intermediate.
Caption: Workflow for the spectroscopic identification of a novel chemical intermediate.
A Comprehensive Guide to the Stability and Storage of Pharmaceutical Intermediates
Disclaimer: The following technical guide provides a comprehensive overview of the principles and practices governing the stability and storage of pharmaceutical intermediates. The specific compound "AN-12-H5 intermediate-2" is not publicly documented; therefore, this guide is based on established industry standards and regulatory guidelines. The data presented herein is illustrative and should not be considered representative of any specific compound.
This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the critical aspects of ensuring the quality and integrity of pharmaceutical intermediates throughout the drug development lifecycle.
Introduction to Intermediate Stability
The stability of a pharmaceutical intermediate is a critical quality attribute that ensures its suitability for use in the subsequent stages of drug substance synthesis.[1] Stability testing is a mandatory component of drug development, providing the necessary data to define storage conditions and retest periods.[2][3] These studies evaluate the influence of environmental factors such as temperature, humidity, and light on the chemical and physical properties of the intermediate over time.[4] The primary goal is to ensure that the intermediate maintains its identity, purity, and quality throughout its lifecycle, from manufacturing to its use in the final active pharmaceutical ingredient (API) synthesis.[1]
Stability Testing Protocols
Stability studies for pharmaceutical intermediates are designed to simulate the conditions the material will experience during storage and transport.[1] These protocols are generally guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[5]
Long-Term Stability Studies
Long-term studies are conducted under the proposed storage conditions to establish the retest period. The testing frequency for a product with a proposed shelf life of at least 12 months is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2]
Accelerated Stability Studies
Accelerated studies are performed under stressed conditions to increase the rate of chemical degradation and physical change.[4] These studies are used to predict the long-term stability profile and to evaluate the effect of short-term excursions outside the label storage conditions.[6] A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended for accelerated studies.[2]
Intermediate Stability Studies
If a "significant change" occurs during accelerated testing, an intermediate study should be conducted.[4][6] A significant change is generally defined as a 5% change in assay from its initial value or failure to meet other acceptance criteria.[6] Intermediate studies are typically conducted for 12 months with at least four time points, including the initial and final points (e.g., 0, 6, 9, and 12 months).[5]
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[1] It also helps in validating the stability-indicating power of the analytical procedures used.[1]
Experimental Methodologies
Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following outlines a general approach to stability testing for a hypothetical pharmaceutical intermediate.
Sample and Batch Selection
Stability studies should be performed on at least three primary batches of the intermediate to assess batch-to-batch variability.[6] The manufacturing process for these batches should be representative of the process that will be used for production scale.
Analytical Methods
The analytical methods used for stability testing must be validated to be stability-indicating. This typically includes:
-
High-Performance Liquid Chromatography (HPLC): For assay and impurity profiling. The method should be able to separate the intermediate from its degradation products.
-
Gas Chromatography (GC): For the analysis of residual solvents.
-
Karl Fischer Titration: For the determination of water content.
-
Spectroscopy (e.g., UV-Vis, FT-IR): To confirm the identity and structure of the intermediate.
-
Physical Characterization: Including appearance, color, and solubility.
Storage Conditions
The selection of storage conditions is based on the climatic zone for which the product is intended. Common conditions are outlined in the table below.
| Study Type | Storage Condition |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |
| 30°C ± 2°C / 65% RH ± 5% RH | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
RH = Relative Humidity
Data Presentation: Illustrative Stability Data
The following tables present hypothetical stability data for "this compound" to illustrate how quantitative data is typically summarized.
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Water Content (%) | Appearance |
|---|---|---|---|---|
| 0 | 99.8 | 0.15 | 0.05 | White crystalline powder |
| 3 | 99.7 | 0.18 | 0.06 | White crystalline powder |
| 6 | 99.6 | 0.21 | 0.06 | White crystalline powder |
| 9 | 99.5 | 0.25 | 0.07 | White crystalline powder |
| 12 | 99.4 | 0.29 | 0.08 | White crystalline powder |
| 18 | 99.2 | 0.35 | 0.09 | White crystalline powder |
| 24 | 99.0 | 0.42 | 0.10 | White crystalline powder |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Water Content (%) | Appearance |
|---|---|---|---|---|
| 0 | 99.8 | 0.15 | 0.05 | White crystalline powder |
| 1 | 99.2 | 0.38 | 0.12 | White crystalline powder |
| 2 | 98.6 | 0.65 | 0.18 | Off-white powder |
| 3 | 98.0 | 0.95 | 0.25 | Off-white powder |
| 6 | 96.5 | 1.80 | 0.40 | Yellowish powder |
Storage and Handling Recommendations
Based on the stability data, appropriate storage and handling conditions are established.
General Storage
-
Temperature: Store in a well-ventilated area at a controlled room temperature, avoiding extremes of heat and cold.[7]
-
Humidity: Protect from moisture.[8] Storage areas should be dry.[7]
-
Light: Store in light-resistant containers if the intermediate is found to be photosensitive.[8]
Packaging
All intermediates should be stored in containers that do not adversely affect their quality and offer adequate protection from external influences.[7] Containers should be clearly labeled with the material name, batch number, retest date, and specified storage conditions.[7]
Retest Period
The retest period is the timeframe during which the intermediate is expected to remain within its specification and, therefore, is suitable for use.[1] This is determined by the long-term stability data.
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the stability testing of pharmaceutical intermediates.
Caption: Workflow for Pharmaceutical Intermediate Stability Testing.
Caption: Logic of Forced Degradation Studies.
References
- 1. Pharmaceutical Stability Testing and Storage | SGS [sgs.com]
- 2. japsonline.com [japsonline.com]
- 3. gmpsop.com [gmpsop.com]
- 4. humiditycontrol.com [humiditycontrol.com]
- 5. database.ich.org [database.ich.org]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. fda.gov.ph [fda.gov.ph]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
An Inquiry into "AN-12-H5 intermediate-2" Reveals No Publicly Available Data
A thorough investigation into the scientific and public domain databases has yielded no specific information regarding a compound designated "AN-12-H5 intermediate-2." This nomenclature does not correspond to any publicly disclosed chemical entity, therapeutic agent, or biological molecule.
The search for information encompassed a wide range of scientific literature, chemical databases, and patent repositories. However, no references to "this compound" in the context of its discovery, synthesis, biological activity, or associated signaling pathways were found. The components of the query, such as "AN-12," were found to be associated with the Antonov An-12, a transport aircraft, which is clearly not the subject of the intended inquiry[1]. Similarly, "H5" is a common designation for the hemagglutinin protein of the influenza A virus, but no link to the full search term could be established[2].
It is highly probable that "this compound" is an internal, proprietary designation for a compound within a private research and development pipeline. Such internal codes are standard practice in the pharmaceutical and biotechnology industries to track compounds during the early stages of discovery and development before they are assigned a public-facing name or code. Information about such proprietary compounds is typically kept confidential until a company decides to disclose it, often through patent applications or scientific publications, which does not appear to be the case for "this compound."
Due to the complete absence of public information, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create any visualizations related to "this compound." The core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways, are entirely contingent on the availability of foundational data, which is currently not in the public domain.
Therefore, any attempt to generate the requested in-depth technical guide or whitepaper would be purely speculative and would not meet the standards of accuracy and factual reporting required for a scientific and technical audience. Should "this compound" be a misnomer or a different public identifier exists for this compound, further investigation would be possible upon clarification.
References
Unraveling the Biological Potential of AN-12-H5 intermediate-2: A Technical Overview
The compound designated as "AN-12-H5 intermediate-2" is not readily identifiable in the public scientific literature or chemical databases under this specific nomenclature. This suggests that "this compound" may be an internal project code, a shorthand designation not in widespread use, or potentially a novel, unpublished molecule. Without a definitive chemical structure, such as a SMILES or InChI string, a CAS registry number, or a reference in a peer-reviewed publication, a comprehensive analysis of its biological activity, experimental protocols, and associated signaling pathways is not feasible at this time.
Scientific research and drug development pipelines often utilize internal naming conventions for novel compounds during the discovery and preclinical phases. These designations are typically transient and are replaced by standardized chemical names or other identifiers upon publication or patent disclosure.
To facilitate a thorough technical guide on the biological activity of the compound of interest, it is crucial to provide a more specific identifier. Should further information become available, such as its chemical structure or a reference publication, a detailed analysis could be conducted, encompassing:
-
Quantitative Data Summary: Compilation of key biological activity data (e.g., IC50, EC50, Ki values) into structured tables for comparative analysis.
-
Detailed Experimental Protocols: Elucidation of the methodologies employed in the cited biological assays.
-
Signaling Pathway and Workflow Visualization: Generation of Graphviz diagrams to illustrate the compound's mechanism of action, experimental procedures, or logical relationships, adhering to the specified formatting requirements.
Researchers, scientists, and drug development professionals are encouraged to provide more specific details about "this compound" to enable a comprehensive and accurate technical assessment.
Preliminary Characterization of AN-12-H5 intermediate-2: Information Not Publicly Available
Following a comprehensive search for "AN-12-H5 intermediate-2," it has been determined that there is no publicly available information, quantitative data, experimental protocols, or described signaling pathways for a compound with this specific designation. The name "this compound" is likely an internal project code or a non-standardized identifier used within a private research or development context.
As a result, the creation of an in-depth technical guide or whitepaper on the preliminary characterization of this molecule is not possible at this time. Public scientific literature and chemical databases do not contain entries corresponding to "this compound," which prevents the fulfillment of the core requirements of the request, including data presentation in tables, detailing of experimental methodologies, and the creation of diagrams for signaling pathways or experimental workflows.
For researchers, scientists, and drug development professionals seeking information on this compound, it would be necessary to consult internal documentation, patents, or publications from the originating institution that may not be in the public domain. Without additional context, such as the chemical class, biological target, or the specific research program it is associated with, a meaningful scientific and technical summary cannot be generated.
Information on AN-12-H5 Intermediate-2 Not Publicly Available
Comprehensive searches for the molecular weight, chemical formula, and synthesis of "AN-12-H5 intermediate-2" have not yielded specific scientific data. Publicly accessible databases and scientific literature do not appear to contain detailed information regarding the chemical structure or properties of this specific intermediate compound.
While it is understood that this compound is a precursor in the synthesis of the viral inhibitor AN-12-H5, the absence of published synthetic pathways for AN-12-H5 prevents the identification and characterization of its intermediates. The final product, AN-12-H5, is documented to have a molecular weight of 513.65 g/mol and a chemical formula of C₂₄H₂₃N₃O₄S₃. However, without the specific structural details of "intermediate-2," its molecular weight and formula cannot be determined.
Consequently, the creation of an in-depth technical guide or whitepaper as requested, including quantitative data, experimental protocols, and visualizations, is not feasible at this time due to the lack of foundational information in the public domain. Further research in specialized chemical synthesis literature or proprietary databases may be required to obtain the requested details.
An In-Depth Technical Guide to the Solubility Profile of AN-12-H5 intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted solubility profile of AN-12-H5 intermediate-2 (CAS 756486-14-3), a key building block in the synthesis of the viral inhibitor AN-12-H5 and various Antibody-Drug Conjugates (ADCs).[1][2] Due to the absence of publicly available experimental solubility data, this document offers a predicted solubility profile based on the compound's chemical structure. Furthermore, it details a standardized experimental protocol for the accurate determination of its thermodynamic solubility, intended to guide researchers in their laboratory work. This guide includes a detailed experimental workflow and a visual diagram to facilitate the practical application of these methods.
Introduction to this compound
This compound, chemically known as (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, is a heterocyclic compound belonging to the piperidine (B6355638) class.[1][3] Piperidine derivatives are of significant interest in medicinal chemistry due to their prevalence in the structures of many therapeutic agents.[4] The physicochemical properties, particularly solubility, of intermediates like this compound are critical for their synthesis, purification, and formulation into final drug products. An understanding of its solubility in various solvent systems is essential for optimizing reaction conditions and ensuring the efficient production of the target active pharmaceutical ingredient.
Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular weight. This compound possesses a combination of polar and non-polar functional groups that will influence its solubility.
-
Polar Features: The ketone and two ester carbonyl groups, along with the nitrogen atom in the piperidine ring, can act as hydrogen bond acceptors, contributing to solubility in polar solvents.
-
Non-Polar Features: The tert-butyl group is a significant non-polar moiety that will enhance solubility in non-polar organic solvents.
-
Overall Structure: The molecule has a molecular weight of 257.28 g/mol and a predicted LogP (octanol-water partition coefficient) of approximately 0.5, suggesting a relatively balanced hydrophilic and lipophilic character.[5]
Based on these structural characteristics, a qualitative solubility profile in common laboratory solvents has been predicted.
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile (B52724) | High | These solvents are effective at solvating both the polar functional groups and the overall molecular structure. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The compound's moderate polarity is well-matched with these solvents. |
| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl groups of alcohols can interact with the polar groups of the molecule, but the overall solubility may be slightly less than in polar aprotic solvents. |
| Esters | Ethyl Acetate | Moderate to High | As an ester itself, the compound is expected to be compatible with other ester solvents. |
| Non-Polar | Toluene, Hexane | Low to Moderate | The presence of polar functional groups will likely limit solubility in highly non-polar solvents. The tert-butyl group may provide some solubility in toluene. |
| Aqueous | Water, Buffered Solutions | Low | The significant non-polar character conferred by the tert-butyl group and the carbon backbone is expected to result in poor aqueous solubility. |
Disclaimer: The data presented in this table is predictive and based on structural analysis. Experimental verification is required for precise quantitative values.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate, quantitative solubility data for this compound, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1][3] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, water, phosphate-buffered saline pH 7.4)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution for HPLC Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
-
Shake-Flask Equilibration:
-
Add an excess amount of solid this compound to several pre-weighed vials (in triplicate for each solvent). An amount that ensures a visible excess of solid remains after equilibration is sufficient.
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is typically recommended for thermodynamic solubility.[6][7]
-
-
Sample Processing:
-
After incubation, remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification by HPLC:
-
Dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards into the HPLC system.
-
Analyze the chromatograms to determine the peak area corresponding to this compound.
-
Data Analysis
-
Construct a Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate Solubility: Use the peak area of the diluted sample and the calibration curve equation to calculate the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value represents the thermodynamic solubility of the compound in the tested solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This technical guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust, detailed protocol for its experimental determination. While the predicted profile serves as a useful starting point for researchers, it is imperative to perform experimental validation to obtain precise quantitative data. The provided shake-flask protocol is a reliable method for generating high-quality solubility data, which is essential for the successful development and application of this important chemical intermediate in drug discovery and development.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5 | CID 10400214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
Literature Review: AN-12-H5 intermediate-2
A comprehensive search of publicly available scientific literature, chemical databases, and patent records has yielded no information on a compound designated "AN-12-H5 intermediate-2".
This absence of data in the public domain prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational research to draw upon.
The designation "this compound" does not correspond to any known chemical structure or biological agent in published scientific literature. This suggests several possibilities:
-
Proprietary Designation: The name may be an internal code used by a corporate or academic research group for a compound that has not yet been disclosed publicly.
-
Novel Unpublished Compound: It could refer to a very new molecule whose discovery and characterization have not yet been published.
-
Incorrect Nomenclature: The provided name may contain a typographical error or be an informal shorthand, rather than a standardized chemical identifier.
Without a recognized chemical name (such as an IUPAC name), CAS Registry Number, or a reference to a specific publication, it is impossible to locate and review the necessary technical information to generate the requested whitepaper. Researchers, scientists, and drug development professionals seeking information on this compound would require access to internal, proprietary research data where this designation is used.
AN-12-H5 Intermediate-2: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of AN-12-H5 intermediate-2, a key building block in the synthesis of the potent anti-enterovirus compound AN-12-H5. This document details the theoretical properties of the intermediate, outlines the experimental protocols for its synthesis and subsequent conversion, and elucidates the mechanism of action of the final active pharmaceutical ingredient, AN-12-H5, through its interaction with host-cell signaling pathways.
Core Compound Properties
This compound, chemically known as (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, is a chiral piperidine (B6355638) derivative. Its properties are summarized in the table below.
| Property | Value |
| Chemical Name | (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate |
| CAS Number | 756486-14-3 |
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.28 g/mol |
| Appearance | Off-white to light yellow solid |
AN-12-H5 is a bifunctional anti-enterovirus compound with demonstrated activity against Enterovirus 71 (EV71).
| Property | Value |
| Chemical Name | AN-12-H5 |
| CAS Number | 1193340-31-6 |
| Molecular Formula | C₂₄H₂₃N₃O₄S₃ |
| Molecular Weight | 513.65 g/mol |
Synthetic Pathway and Experimental Protocols
The synthesis of AN-12-H5 involves a multi-step process in which this compound is a crucial component. The general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol describes the oxidation of AN-12-H5 intermediate-1 to yield this compound.
Materials:
-
AN-12-H5 intermediate-1 ((2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve AN-12-H5 intermediate-1 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure this compound.
Mechanism of Action of AN-12-H5
AN-12-H5 exhibits a dual mechanism of action against Enterovirus 71, targeting both the early and late stages of the viral life cycle.
-
Inhibition of Viral Entry and Uncoating: AN-12-H5 is believed to interact with the viral capsid proteins, specifically VP1 and VP3. This interaction likely stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.
-
Inhibition of Viral Replication: AN-12-H5 also functions as a "minor enviroxime-like compound" by targeting the non-structural viral protein 3A. The function of 3A is intricately linked to the host's oxysterol-binding protein (OSBP) pathway. OSBP is a lipid transfer protein that is crucial for the formation of viral replication organelles by transporting cholesterol to these sites. By interfering with the 3A protein, AN-12-H5 disrupts the hijacking of the OSBP pathway, thereby inhibiting the formation of the replication complexes necessary for viral RNA synthesis.
Quantitative Antiviral Data
While specific, peer-reviewed quantitative data for AN-12-H5 is not widely available in the public domain, compounds with similar mechanisms of action targeting enteroviruses are typically evaluated using the following parameters. The data presented here is illustrative of the expected profile for a potent antiviral agent.
| Parameter | Description | Expected Value Range |
| EC₅₀ (µM) | The concentration of the compound that inhibits 50% of the viral replication. | Low µM to nM |
| CC₅₀ (µM) | The concentration of the compound that causes a 50% reduction in cell viability. | > 100 µM |
| SI (Selectivity Index) | The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. | > 10 |
Experimental Protocols for Antiviral Activity Assessment
Plaque Reduction Assay (EC₅₀ Determination)
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Procedure:
-
Seed host cells (e.g., RD cells for EV71) in 6-well plates and grow to confluence.
-
Prepare serial dilutions of AN-12-H5.
-
Infect the cell monolayers with a known titer of EV71 for 1 hour.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing the different concentrations of AN-12-H5.
-
Incubate the plates at 37°C until plaques are visible in the virus control wells.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the toxicity of the compound to the host cells.
Procedure:
-
Seed host cells in a 96-well plate.
-
Add serial dilutions of AN-12-H5 to the cells.
-
Incubate for a period equivalent to the duration of the antiviral assay.
-
Assess cell viability using a colorimetric assay (e.g., MTT, XTT, or neutral red uptake).
-
The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Methodological & Application
AN-12-H5 intermediate-2 synthesis protocol
A detailed synthesis protocol for "AN-12-H5 intermediate-2" cannot be provided as the initial compound, AN-12-H5, does not correspond to a publicly identifiable chemical entity. Searches for this designation across chemical databases and scientific literature did not yield a specific chemical structure, IUPAC name, or CAS number.
The designation "AN-12-H5" is likely an internal code used within a specific research institution or pharmaceutical company and is not a standardized or publicly recognized name. Without the chemical structure or a more universally accepted identifier for AN-12-H5, it is impossible to determine the synthetic route and, consequently, the specific protocol for any of its intermediates.
To fulfill this request, please provide more specific information about the compound, such as:
-
The chemical structure of AN-12-H5 or this compound.
-
The IUPAC name of the compound.
-
The CAS (Chemical Abstracts Service) registry number .
-
The general chemical class or therapeutic area associated with the compound.
With more specific information, it would be possible to search for relevant synthetic procedures and construct the detailed application notes and protocols as requested.
AN-12-H5 intermediate-2 purification techniques (chromatography, recrystallization)
Application Note and Protocols for the Purification of AN-12-H5 Intermediate-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is understood to be a proprietary, non-public designation. The following application notes and protocols are provided as illustrative examples for the purification of a representative heterocyclic pharmaceutical intermediate. The specific conditions and results are hypothetical and should be optimized for the actual compound of interest.
Introduction
The purification of intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The purity of an intermediate directly impacts the quality and yield of the final API, as well as the efficiency of subsequent reaction steps. This document provides detailed protocols for two common and effective purification techniques for a representative heterocyclic intermediate, designated here as this compound: flash column chromatography and recrystallization.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying organic compounds from reaction mixtures.[1] It utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase. By applying positive pressure, the solvent is forced through the column more quickly than in traditional gravity chromatography, significantly reducing purification time.
Experimental Protocol: Flash Chromatography
Objective: To purify crude this compound from reaction byproducts and unreacted starting materials.
Materials and Reagents:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm particle size)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, if the compound is basic and sensitive to acidic silica)
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source with a regulator
-
Sample flasks and collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC).
-
Test various ratios of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound (this compound) to ensure good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent. A typical ratio is ~50 g of silica per 1 g of crude material.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Pass 2-3 column volumes of the eluent through the column to ensure it is well-packed and equilibrated.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent (if necessary for solubility). Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of the column. This method often provides better resolution.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often used for complex mixtures. For this example, a gradient from 10% Ethyl Acetate in Hexanes to 30% Ethyl Acetate in Hexanes over 10 column volumes is proposed.
-
Apply gentle pressure (10-15 psi) to achieve a steady flow rate.
-
Collect fractions in appropriately sized test tubes or flasks.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the weight of the purified product and calculate the yield.
-
Confirm the purity of the final product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3]
-
Data Presentation: Chromatography Purification
| Parameter | Value |
| Starting Material | Crude AN-12-H5 int-2 |
| Crude Weight | 5.00 g |
| Initial Purity (by HPLC) | 85% |
| Column Dimensions | 40 mm x 200 mm |
| Stationary Phase | Silica Gel (250 g) |
| Mobile Phase Gradient | 10% to 30% EtOAc/Hex |
| Purified Product Weight | 3.95 g |
| Yield | 93% (of theoretical) |
| Final Purity (by HPLC) | >99.0% |
Yield is calculated based on the theoretical amount of pure compound in the crude starting material (5.00 g * 85% = 4.25 g). (3.95 g / 4.25 g) * 100% = 92.9%.
Visualization: Chromatography Workflow
Purification by Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[4] The impure solid is dissolved in a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor). Anti-solvent crystallization is an alternative where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound to induce precipitation.[5]
Experimental Protocol: Recrystallization
Objective: To purify crude this compound to a high degree of purity.
Materials and Reagents:
-
Crude this compound (post-chromatography or sufficiently pure crude)
-
Recrystallization solvents (e.g., Ethanol, Isopropanol (B130326), Acetone, Water, Hexanes)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[4]
-
Test small amounts of the crude product in various solvents. Ethanol and isopropanol are often good starting points for moderately polar heterocyclic compounds.[6]
-
If a single solvent is not ideal, a solvent pair (e.g., Ethanol/Water, Acetone/Hexanes) can be used. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent".
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., Ethanol) and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding excess solvent, as this will reduce the yield.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Data Presentation: Recrystallization Purification
| Parameter | Value |
| Starting Material | Crude AN-12-H5 int-2 |
| Crude Weight | 3.50 g |
| Initial Purity (by HPLC) | 97.5% |
| Recrystallization Solvent | Ethanol |
| Solvent Volume | ~40 mL |
| Purified Product Weight | 3.15 g |
| Recovery Yield | 92.4% |
| Final Purity (by HPLC) | >99.8% |
Recovery Yield is calculated based on the theoretical amount of pure compound in the starting material (3.50 g * 97.5% = 3.41 g). (3.15 g / 3.41 g) * 100% = 92.4%.[7]
Visualization: Recrystallization Workflow
Conclusion
Both flash chromatography and recrystallization are powerful techniques for the purification of pharmaceutical intermediates like this compound. Flash chromatography is highly effective for separating components of a complex mixture, often serving as the primary purification step. Recrystallization is an excellent secondary step or a standalone method for crudes of moderate purity, capable of yielding material with very high purity (>99.8%). The choice of method and specific conditions must be tailored to the properties of the compound and the nature of the impurities present.
References
Application Note: Scale-Up Synthesis of a Hypothetical Intermediate
For Research Use Only
This document provides a detailed protocol for the scale-up synthesis of a hypothetical intermediate, herein designated as AN-12-H5 intermediate-2. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Introduction
The synthesis of specialty chemical intermediates is a critical step in the drug development pipeline. This application note details a robust and scalable procedure for the preparation of this compound, a key building block for the synthesis of the active pharmaceutical ingredient AN-12-H5. The protocol has been optimized for a larger scale to ensure consistent yield and purity, facilitating further downstream applications.
Reaction Scheme
A generalized reaction scheme for the synthesis of this compound is presented below. This involves the reaction of Reactant A with Reactant B in the presence of a catalyst and a suitable solvent to yield the desired intermediate.
Reactant A + Reactant B --(Catalyst, Solvent, Heat)--> this compound
Materials and Methods
All reagents and solvents were of ACS grade or higher and used without further purification unless otherwise noted.
| Material | Grade | Supplier |
| Reactant A | ≥98% | Placeholder Inc. |
| Reactant B | ≥99% | Placeholder Inc. |
| Catalyst C | 99.9% | Placeholder Inc. |
| Solvent D (e.g., Toluene) | Anhydrous, ≥99.8% | Placeholder Inc. |
| Quenching Agent E (e.g., Water) | Deionized | In-house |
| Extraction Solvent F (e.g., Ethyl Acetate) | ACS Grade | Placeholder Inc. |
| Drying Agent G (e.g., Na2SO4) | Anhydrous | Placeholder Inc. |
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Heating/cooling circulator.
-
Addition funnel.
-
Separatory funnel (5 L).
-
Rotary evaporator with a suitable round-bottom flask.
-
Filtration apparatus.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation.
Experimental Protocol: Scale-Up Synthesis of this compound
4.1 Reaction Setup:
-
The 10 L jacketed glass reactor was thoroughly dried and purged with nitrogen.
-
The reactor was equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and an addition funnel.
4.2 Charging of Reagents:
-
To the reactor, charge Reactant A (1.0 kg, 1.0 eq).
-
Add Solvent D (5.0 L).
-
Begin stirring at 200 RPM to ensure a homogenous mixture.
4.3 Reaction Execution:
-
In a separate vessel, dissolve Reactant B (1.2 eq) and Catalyst C (0.05 eq) in Solvent D (1.0 L).
-
Transfer the solution of Reactant B and Catalyst C to the addition funnel.
-
Add the solution from the addition funnel to the reactor dropwise over a period of 1 hour, maintaining the internal temperature below 30 °C.
-
Once the addition is complete, heat the reaction mixture to 80 °C and maintain for 4 hours.
-
Monitor the reaction progress by HPLC every hour until the consumption of Reactant A is greater than 99%.
4.4 Work-up and Isolation:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Slowly add Quenching Agent E (2.0 L) to the reactor while stirring.
-
Transfer the mixture to a 5 L separatory funnel.
-
Extract the aqueous layer with Extraction Solvent F (2 x 2.0 L).
-
Combine the organic layers and wash with brine (1.0 L).
-
Dry the organic layer over Drying Agent G, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
4.5 Purification:
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Data Summary
The following table summarizes the quantitative data from a representative scale-up synthesis of this compound.
| Parameter | Value |
| Input Materials | |
| Reactant A | 1000 g |
| Reactant B | Calculated based on 1.2 eq |
| Catalyst C | Calculated based on 0.05 eq |
| Solvent D | 6.0 L |
| Reaction Conditions | |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 hours |
| Yield and Purity | |
| Crude Yield | 85% |
| Purified Yield | 78% |
| Purity (by HPLC) | >99.5% |
| Analytical Data | |
| Appearance | White Crystalline Solid |
| 1H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
Visualizations
The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
-
Use caution when working with heated reactions and during the quenching step, as it may be exothermic.
Application Notes: Utilization of AN-12-H5 Intermediate-2 in the Total Synthesis of a Novel Kinase Inhibitor
Introduction
The total synthesis of complex, biologically active molecules is a cornerstone of modern drug discovery. Key to this endeavor is the strategic use of advanced chemical intermediates that enable the efficient construction of the target scaffold. This document details the application of AN-12-H5 intermediate-2 , a proprietary boronic ester, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize the core of Target Molecule 8 (TM-8) , a potent and selective inhibitor of Activin Receptor-Like Kinase 5 (ALK5).[1][2] The ALK5 signaling pathway is implicated in a variety of fibrotic diseases and cancers, making its inhibition a promising therapeutic strategy.
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction widely employed in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[3][4] In the synthesis of TM-8, this reaction facilitates the crucial union of the complex heterocyclic core (represented by AN-12-H5) with a substituted aryl halide, rapidly assembling the biaryl structure essential for biological activity.
Reaction Scheme
The pivotal step in the synthesis of TM-8 involves the Suzuki-Miyaura coupling of This compound with 4-bromo-2-fluoroaniline (B1266173) to yield Intermediate-3 .
-
This compound (Hypothetical Structure): A functionalized pyridyl boronic ester, designed for high reactivity and stability.
-
Target Molecule 8 (TM-8): A novel, potent ALK5 inhibitor.
-
Reaction: Palladium-catalyzed cross-coupling.
Experimental Protocol: Synthesis of Intermediate-3
This protocol outlines the detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reagents and Materials:
-
This compound (1.0 equiv)
-
4-bromo-2-fluoroaniline (1.2 equiv)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 equiv)
-
1,4-Dioxane (B91453), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (5.00 g, 15.0 mmol, 1.0 equiv), 4-bromo-2-fluoroaniline (3.42 g, 18.0 mmol, 1.2 equiv), [Pd₂(dba)₃] (275 mg, 0.30 mmol, 0.02 equiv), and SPhos (246 mg, 0.60 mmol, 0.04 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (30 mL) via syringe, followed by the 2.0 M aqueous solution of K₃PO₄ (22.5 mL, 45.0 mmol, 3.0 equiv).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford Intermediate-3 as a pale yellow solid.
Quantitative Data Summary
The following table summarizes the results from a representative synthesis of Intermediate-3.
| Parameter | Value | Method of Analysis |
| Yield | 5.25 g (85% isolated yield) | Gravimetric |
| Purity | >98% | HPLC |
| ¹H NMR | Conforms to the expected structure | 400 MHz NMR |
| ¹³C NMR | Conforms to the expected structure | 100 MHz NMR |
| Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 412.1845; found: 412.1849 | ESI-TOF |
| Melting Point | 178-180 °C | Melting Point App. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Intermediate-3.
References
AN-12-H5 intermediate-2: A Precursor to Advanced Therapeutics - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The designation "AN-12-H5 intermediate-2" represents a crucial building block in the synthesis of a novel class of therapeutic compounds. Due to the proprietary nature of this specific intermediate and the ongoing research in this area, detailed public information regarding its direct applications and the exact final compound class is limited.
This document aims to provide a generalized framework for the application and handling of similar chemical intermediates, drawing upon established principles of organic synthesis and drug development. The protocols and data presented here are illustrative and should be adapted based on the specific final compound and the user's own experimental findings.
Overview and Application
Chemical intermediates are molecular entities that are formed during a chemical reaction and subsequently react further to yield the final product. In the context of drug discovery, intermediates like AN-12-H5 are pivotal as they represent a significant step in a multi-step synthesis, often determining the overall yield and purity of the final active pharmaceutical ingredient (API). The "-H5" and "-2" in the designation likely refer to a specific modification or a particular step in a synthetic sequence, highlighting the iterative nature of chemical synthesis.
The final compound class derived from such intermediates often targets specific biological pathways implicated in disease. For the purpose of these application notes, we will consider a hypothetical final compound class: selective kinase inhibitors . Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Experimental Protocols
The following are generalized protocols for the handling and downstream processing of a chemical intermediate like AN-12-H5. Note: These are template protocols and must be optimized for the specific chemical properties of the actual intermediate.
General Handling and Storage
-
Storage: Store the intermediate in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prevent degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a fume hood to avoid inhalation of any dust or vapors.
Protocol for a Representative Suzuki Coupling Reaction
This protocol describes a common cross-coupling reaction used to form a carbon-carbon bond, a frequent step in the synthesis of complex organic molecules.
Materials:
-
This compound (assuming it has a suitable leaving group, e.g., a halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 3:1 dioxane:water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final coupled product.
Data Presentation
Quantitative data from key experiments should be summarized for clarity and comparison.
| Experiment ID | Intermediate Input (mg) | Reagent (eq) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| Exp-01 | 100 | Arylboronic Acid A (1.2) | 5 | 6 | 78 | 95% |
| Exp-02 | 100 | Arylboronic Acid B (1.2) | 5 | 8 | 65 | 92% |
| Exp-03 | 100 | Arylboronic Acid A (1.5) | 3 | 6 | 85 | 97% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a final compound from an intermediate.
Hypothetical Signaling Pathway
This diagram illustrates a simplified signaling pathway that could be targeted by a selective kinase inhibitor derived from the intermediate.
Disclaimer: The information provided in these application notes is for educational and research purposes only. The synthesis and use of any chemical compound should be performed by qualified professionals in a controlled laboratory setting. All experimental procedures should be thoroughly evaluated for safety and optimized for the specific materials and conditions being used.
Application Note: Quantitative Analysis of AN-12-H5 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of pharmaceutical intermediates is a critical aspect of drug development and manufacturing. It ensures the quality, consistency, and purity of the final active pharmaceutical ingredient (API). Intermediates, such as AN-12-H5 intermediate-2, are chemical compounds that are precursors in the synthesis of the API. Monitoring their concentration throughout the manufacturing process is essential for process control, yield optimization, and impurity profiling.[1][2]
This application note provides detailed protocols for the quantitative analysis of this compound using two common analytical techniques: Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). UPLC-UV is a robust and widely used method for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level quantification and impurity analysis.[3][4][5][6]
Analytical Methods
A systematic approach to method development is crucial for achieving accurate and reliable quantification.[7][8] The choice of analytical method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the throughput needs.
Primary Method: UPLC-UV for Routine Quantification
Ultra-Performance Liquid Chromatography (UPLC) is a high-pressure version of HPLC that uses smaller particle size columns, resulting in faster analysis times and improved resolution.[9][10][11] Coupled with a UV detector, it provides a reliable and efficient method for the quantification of intermediates in process samples.
Secondary Method: LC-MS/MS for High-Sensitivity Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[3][5][12][13] This technique is particularly useful for detecting and quantifying low-level impurities or for analyzing complex sample matrices.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the two analytical methods described in this application note.
| Parameter | UPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.003 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time | 5 minutes | 8 minutes |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
Protocol:
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard and the sample to be analyzed.
-
Dissolution: Dissolve the weighed material in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration of 1 mg/mL. Use of a solvent like DMSO is also common for initial stock solutions.[14]
-
Dilution: Perform serial dilutions of the stock solutions to prepare calibration standards and quality control (QC) samples at the desired concentrations.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the chromatography system to remove any particulate matter.
UPLC-UV Method Protocol
Instrumentation:
-
UPLC System with a UV-Vis Detector
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection Wavelength: 254 nm
LC-MS/MS Method Protocol
Instrumentation:
-
LC-MS/MS System (e.g., a triple quadrupole mass spectrometer)
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1.0 min: 2% B
-
1.0-5.0 min: 2% to 98% B
-
5.0-6.5 min: 98% B
-
6.5-6.6 min: 98% to 2% B
-
6.6-8.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical synthesis of AN-12-H5 and its potential mode of action.
References
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. rjpdft.com [rjpdft.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. eurofins.it [eurofins.it]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. waters.com [waters.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. benchchem.com [benchchem.com]
Application Note: AN-12-H5 Intermediate-2 Reaction Monitoring by TLC/LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex organic molecules, such as the investigational compound AN-12-H5, often involves multiple steps. Careful monitoring of each reaction is crucial to ensure optimal yield, purity, and efficient process development. This application note provides a detailed protocol for monitoring the formation of AN-12-H5 intermediate-2 using two complementary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
TLC offers a rapid, qualitative assessment of the reaction progress, allowing for real-time decisions at the bench.[1][2] LC-MS provides more detailed quantitative and structural information, confirming the identity of the desired product and identifying any byproducts.[3][4] The combined use of these techniques provides a robust and efficient workflow for reaction monitoring in a drug development setting.
This document outlines the experimental procedures for sample preparation, TLC analysis, and LC-MS analysis, along with data interpretation guidelines. A hypothetical reaction scheme is used for illustrative purposes.
Hypothetical Reaction Scheme
For the purpose of this application note, we will consider the following hypothetical conversion of AN-12-H5 Starting Material to This compound .
Reaction:
-
AN-12-H5 Starting Material (SM): A moderately polar compound.
-
This compound (Product): A less polar compound due to the chemical transformation.
-
Reagent A: A reagent that facilitates the conversion.
This difference in polarity is key to the successful application of TLC for reaction monitoring.
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
TLC is used for a quick visualization of the consumption of the starting material and the formation of the product.[1][5]
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting[1]
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
UV lamp for visualization
-
Reaction mixture aliquots
-
Reference solutions of Starting Material (SM) and, if available, Intermediate-2 (Product) in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Procedure:
-
Eluent Selection: Before starting the reaction, determine a suitable eluent system that provides good separation between the starting material and the product. An ideal system will result in an Rf value of approximately 0.3-0.5 for the starting material.[6] For this hypothetical reaction, a 7:3 mixture of hexane:ethyl acetate (B1210297) is found to be effective.
-
TLC Plate Preparation:
-
Spotting:
-
Using a capillary tube, apply a small spot of the SM reference solution to the "SM" lane.
-
Apply a spot of the SM reference solution to the "Co" lane.
-
At timed intervals (e.g., t=0, 30 min, 60 min, etc.), withdraw a small aliquot of the reaction mixture.[7]
-
If the reaction solvent is non-volatile or contains non-volatile components, perform a mini-workup by diluting the aliquot with a suitable organic solvent (e.g., ethyl acetate) and washing with water in a small vial. Use the organic layer for spotting.[8]
-
Spot the reaction mixture aliquot on the "Rxn" lane and also on top of the SM spot in the "Co" lane.[6]
-
-
Development:
-
Visualization and Interpretation:
-
Visualize the spots under a UV lamp.
-
At t=0: A prominent spot for the SM should be visible in the "SM", "Co", and "Rxn" lanes.
-
As the reaction progresses: The intensity of the SM spot in the "Rxn" lane should decrease, while a new, less polar (higher Rf) spot corresponding to the product (Intermediate-2) should appear and intensify.[2]
-
Reaction completion: The reaction is considered complete when the SM spot is no longer visible in the "Rxn" lane.[2] The co-spot helps to confirm that the spot in the reaction mixture is indeed the starting material.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is used to confirm the molecular weight of the product and to quantify the conversion of the starting material to the product.[3]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reaction mixture aliquots
-
Reference standards of Starting Material and Intermediate-2 (for quantification)
-
Internal standard (IS), if available
Procedure:
-
Sample Preparation:
-
At each time point, quench a small aliquot of the reaction mixture by diluting it into a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Perform a mini-workup if necessary to remove any interfering salts or non-volatile components.[8]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient elution from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
MS Detection: ESI in positive ion mode. Scan range m/z 100-1000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the protonated molecules [M+H]+ of the Starting Material and Intermediate-2.
-
Integrate the peak areas for both compounds at each time point.
-
Calculate the percentage conversion using the following formula:
-
For accurate quantification, a calibration curve should be generated using reference standards of the starting material and product.[9]
-
Data Presentation
The following tables summarize the expected data from the TLC and LC-MS monitoring of the hypothetical reaction.
Table 1: TLC Monitoring Results
| Time Point | Starting Material (SM) Spot Intensity | Intermediate-2 (Product) Spot Intensity | Observations |
| 0 min | +++ | - | Reaction initiated. |
| 30 min | ++ | + | Product formation observed. |
| 60 min | + | ++ | Significant conversion. |
| 120 min | - | +++ | Reaction complete. |
Table 2: LC-MS Quantitative Analysis
| Time Point | SM Peak Area | Intermediate-2 Peak Area | % Conversion |
| 0 min | 1,250,000 | 0 | 0% |
| 30 min | 625,000 | 610,000 | 49.4% |
| 60 min | 150,000 | 1,100,000 | 88.0% |
| 120 min | 5,000 | 1,230,000 | 99.6% |
Visualizations
The following diagrams illustrate the workflows for TLC and LC-MS reaction monitoring.
Caption: TLC Reaction Monitoring Workflow.
Caption: LC-MS Reaction Monitoring Workflow.
Conclusion
The combination of TLC and LC-MS provides a comprehensive approach for monitoring the synthesis of this compound. TLC serves as a rapid, cost-effective tool for real-time qualitative assessment of reaction progress, while LC-MS delivers accurate quantitative data and structural confirmation. This dual-technique workflow enables researchers to make informed decisions, optimize reaction conditions, and ensure the quality of intermediates in the drug development pipeline.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. news-medical.net [news-medical.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. reddit.com [reddit.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of AN-12-H5 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chemical intermediates is a critical step in the drug development pipeline. These molecules serve as the foundational building blocks for the final active pharmaceutical ingredient (API). This document provides a detailed experimental protocol for the synthesis of a hypothetical, yet representative, drug-like molecule designated as AN-12-H5 Intermediate-2 . The described synthesis involves a standard amide coupling reaction, a cornerstone of medicinal chemistry, joining a carboxylic acid (AN-12-H5-Acid) with an amine (AN-12-H5-Amine) to yield the target intermediate. The protocols outlined herein are designed to be illustrative of common laboratory practices in synthetic organic chemistry and can be adapted for a wide range of analogous transformations.
Experimental Protocols
Synthesis of this compound via Amide Coupling
This protocol details the synthesis of this compound from its constituent acid and amine precursors using a carbodiimide (B86325) coupling agent.
Materials and Reagents:
-
AN-12-H5-Acid (1.0 eq)
-
AN-12-H5-Amine (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq)
-
Hydroxybenzotriazole (B1436442) (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
High-resolution mass spectrometer (HRMS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add AN-12-H5-Acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
To the stirred solution, add AN-12-H5-Amine (1.1 eq), followed by hydroxybenzotriazole (HOBt) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to yield this compound as a solid or oil.
-
Characterize the final product by NMR and HRMS to confirm its identity and purity.
Data Presentation
Table 1: Reaction Parameters and Yield for the Synthesis of this compound
| Parameter | Value |
| Scale | 1.0 mmol |
| Reaction Time | 16 hours |
| Temperature | Room Temperature |
| Solvent | Dichloromethane (DCM) |
| Theoretical Yield | (Calculated based on starting material) |
| Actual Yield | (Experimentally determined mass) |
| Percent Yield | (Calculated) |
| Purity (by LC-MS) | >95% |
Table 2: Hypothetical Characterization Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 1H), 7.50-7.30 (m, 5H), 4.50 (d, J = 5.0 Hz, 2H), 3.40 (t, J = 7.0 Hz, 2H), 2.30 (s, 3H), 1.80-1.60 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.0, 140.1, 135.5, 129.0, 128.5, 127.0, 45.0, 40.0, 30.0, 21.0 |
| HRMS (ESI+) | m/z calculated for C₁₈H₂₀N₂O₂ [M+H]⁺: 309.1598; found: 309.1601 |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Derivatization of Chemical Intermediates
Note: Initial searches for a compound specifically named "AN-12-H5 intermediate-2" did not yield any publicly available information. This designation may be an internal code for a proprietary molecule or a novel compound not yet described in the scientific literature. The following application notes and protocols are therefore provided as a generalized template for the derivatization of a hypothetical chemical intermediate, herein referred to as "Hypothetical Intermediate-X (HI-X)," for researchers, scientists, and drug development professionals. This document illustrates the expected structure, detail, and data presentation for such a guide.
Introduction to Hypothetical Intermediate-X (HI-X) and its Derivatization
Hypothetical Intermediate-X (HI-X) is a versatile heterocyclic compound featuring key functional groups amenable to a variety of chemical modifications. Its core structure, possessing both a primary aromatic amine and a secondary alcohol, makes it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries for drug discovery. The derivatization of HI-X is aimed at exploring the structure-activity relationship (SAR) by modifying its steric and electronic properties, which can influence its binding affinity to target proteins, as well as its pharmacokinetic profile.
These notes provide detailed protocols for two primary derivatization strategies targeting the amine and alcohol functionalities of HI-X: N-acylation and O-alkylation.
Derivatization Strategies and Data
The following table summarizes the quantitative data from the derivatization reactions performed on HI-X.
| Derivative ID | Reaction Type | Reagent | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| HI-X-A1 | N-Acylation | Acetyl Chloride | Dichloromethane | 2 | 25 | 92 | >98 |
| HI-X-A2 | N-Acylation | Benzoyl Chloride | Dichloromethane | 4 | 25 | 88 | >97 |
| HI-X-O1 | O-Alkylation | Methyl Iodide | Tetrahydrofuran | 6 | 60 | 75 | >95 |
| HI-X-O2 | O-Alkylation | Benzyl Bromide | Tetrahydrofuran | 8 | 60 | 81 | >96 |
Experimental Protocols
General Protocol for N-Acylation of HI-X (e.g., Synthesis of HI-X-A1)
Materials:
-
Hypothetical Intermediate-X (HI-X)
-
Acetyl Chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
Dissolve HI-X (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product, HI-X-A1.
General Protocol for O-Alkylation of HI-X (e.g., Synthesis of HI-X-O1)
Materials:
-
Hypothetical Intermediate-X (HI-X)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Methyl Iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of HI-X (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain HI-X-O1.
Visualizations
Application Notes and Protocols for AN-12-H5 intermediate-2
Disclaimer: The following information is provided as a general guideline for the handling and safety of a hypothetical chemical intermediate, herein referred to as "AN-12-H5 intermediate-2." As of December 2025, no specific public data, including Material Safety Data Sheets (MSDS), synthesis protocols, or detailed handling procedures, are available for a compound with this designation. The information presented below is based on best practices for handling potentially hazardous chemical intermediates in a research and drug development setting and should be adapted to the specific known properties of the compound once they are determined.
Hazard Identification and Safety Precautions
Given the unknown nature of this compound, it must be handled as a potentially hazardous substance. The following precautions are mandatory to minimize exposure and ensure personnel safety.
1.1 Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: A properly fitted fume hood is required for all manipulations of the solid compound and its solutions. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
1.2 Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
1.3 Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area and prevent entry. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact environmental health and safety personnel.
-
Waste Disposal: All waste containing this compound must be considered hazardous and disposed of in accordance with local, state, and federal regulations.
Storage and Stability
The stability of this compound is unknown. The following storage conditions are recommended to maximize its shelf-life based on general best practices for chemical intermediates.[1][2][3][4][5]
| Form | Storage Condition | Recommended Duration | Notes |
| Solid (Lyophilized) | -20°C in a desiccator | Long-term | Protect from light and moisture. |
| 4°C in a desiccator | Up to 6 months | For frequent use. | |
| In Solution | -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are example protocols and should be adapted based on the specific experimental needs.
3.1 General Workflow for Handling and Use
Caption: General experimental workflow for handling this compound.
3.2 Hypothetical Synthesis of a Downstream Product
This protocol is a hypothetical example of a reaction using this compound and is adapted from a known synthetic procedure for a different intermediate.[6]
Materials:
-
This compound
-
Starting material B
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Base (e.g., Sodium hydride)
-
Quenching agent (e.g., Saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add starting material B and anhydrous solvent to a flame-dried round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the base to the reaction mixture and stir for 30 minutes.
-
Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of the quenching agent.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with the extraction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Hypothetical Biological Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a downstream product of this compound might act as an inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. media.raps.org [media.raps.org]
- 4. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 5. fda.gov.ph [fda.gov.ph]
- 6. CN102992991A - Synthesis process for trifloxystrobin intermediate 2-methyl-alpha-carbonyl phenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for AN-12-H5 Intermediate-2 in Medicinal Chemistry
Disclaimer: The compound "AN-12-H5 intermediate-2" is a hypothetical entity, as indicated by scientific literature search results. The following application notes and protocols are presented as a detailed, illustrative example for researchers, scientists, and drug development professionals, based on a plausible mechanism of action for a fictional Wnt signaling pathway inhibitor.
Introduction
This compound represents a key structural scaffold for the development of potent and selective inhibitors of the canonical Wnt signaling pathway. Dysregulation of this pathway is a critical factor in the progression of numerous cancers, including colorectal cancer and hepatocellular carcinoma. This document outlines the medicinal chemistry applications of this compound, focusing on its use in the synthesis of a library of derivatives targeting the β-catenin/T-cell factor (TCF) interaction. The protocols provided herein describe the synthesis, in vitro evaluation, and mechanism of action studies for compounds derived from this intermediate.
Overview of the Wnt Signaling Pathway and the Role of AN-12-H5 Derivatives
The canonical Wnt signaling pathway is integral to embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.[1] Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and form a complex with TCF/lymphoid enhancer factor (LEF) transcription factors. This complex then initiates the transcription of target genes, such as c-myc and cyclin D1, which drive cell proliferation.[1]
The hypothetical AN-12-H5 and its derivatives are designed to inhibit this pathway by disrupting the protein-protein interaction between β-catenin and TCF in the nucleus. This action prevents the transcription of Wnt target genes, thereby suppressing the growth of cancer cells with aberrant Wnt signaling.[1]
Signaling Pathway Diagram
Caption: Canonical Wnt signaling pathway and the inhibitory action of AN-12-H5 derivatives.
Medicinal Chemistry Applications and Data
This compound serves as a versatile scaffold for generating a library of potential Wnt pathway inhibitors. The core of this intermediate is a hypothetical 2-aminothiazol-4(5H)-one moiety, a privileged structure in medicinal chemistry known for its diverse biological activities. Modifications at various positions of this scaffold can be explored to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Workflow for Derivative Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of AN-12-H5 derivatives.
Quantitative Data Summary
A library of derivatives (AN-12-H5-01 to AN-12-H5-05) was synthesized from this compound and evaluated for their ability to inhibit Wnt signaling and cancer cell proliferation. The results are summarized in the table below.
| Compound ID | R-Group Substitution | TCF/LEF Reporter Assay IC50 (µM) | Colon Cancer Cell Line (HT-29) Proliferation IC50 (µM) |
| AN-12-H5-01 | 4-Fluorophenyl | 5.2 ± 0.4 | 12.8 ± 1.1 |
| AN-12-H5-02 | 4-Methoxyphenyl | 2.8 ± 0.2 | 7.5 ± 0.6 |
| AN-12-H5-03 | 3,4-Dichlorophenyl | 0.9 ± 0.1 | 2.1 ± 0.3 |
| AN-12-H5-04 | 2-Naphthyl | 1.5 ± 0.3 | 4.3 ± 0.5 |
| AN-12-H5-05 | 4-Trifluoromethylphenyl | 0.5 ± 0.08 | 1.2 ± 0.2 |
| Reference | (Known Inhibitor) | 1.0 ± 0.1 | 2.5 ± 0.4 |
Experimental Protocols
General Protocol for the Synthesis of AN-12-H5 Derivatives
This protocol describes the synthesis of (Z)-5-(substituted-benzylidene)-2-(amino)-thiazol-4(5H)-one derivatives from the this compound.
Materials:
-
This compound (2-aminothiazol-4(5H)-one)
-
Substituted benzaldehydes
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid (10 mL/mmol), add the appropriately substituted benzaldehyde (B42025) (1.1 eq) and sodium acetate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the desired AN-12-H5 derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
TCF/LEF Luciferase Reporter Assay Protocol
This assay quantitatively measures the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells stably expressing a TCF/LEF firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Wnt3a conditioned medium.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
AN-12-H5 derivatives dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Seed the HEK293T reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the AN-12-H5 derivatives in DMEM. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the cells and add 100 µL of fresh medium containing the diluted compounds.
-
Add Wnt3a conditioned medium to a final concentration that induces a robust luciferase signal.
-
Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the IC50 values by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Western Blot Protocol for Wnt Target Gene Expression
This protocol is used to confirm the mechanism of action by measuring the protein levels of Wnt target genes like c-myc and Cyclin D1.
Materials:
-
HT-29 colon cancer cells (which have an activating mutation in the Wnt pathway).
-
RPMI-1640 medium with 10% FBS.
-
AN-12-H5 derivatives.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Primary antibodies (anti-c-myc, anti-Cyclin D1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the AN-12-H5 derivatives (e.g., 0.5x, 1x, and 2x the IC50 value from the proliferation assay) for 24 hours.
-
Lyse the cells in RIPA buffer, and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels of c-myc and Cyclin D1.
References
AN-12-H5 intermediate-2 as a building block for novel compounds
Application Notes and Protocols for AN-12-H5 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically known as (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, is a versatile chiral building block with significant potential in the synthesis of novel therapeutic agents. Its piperidine (B6355638) scaffold is a common motif in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel antiviral compounds, Wnt signaling pathway inhibitors, and as a linker component in Antibody-Drug Conjugates (ADCs).
Application as a Building Block for Novel Antiviral Agents
The piperidine core is a well-established pharmacophore in antiviral drug design. This compound provides a robust scaffold for the synthesis of novel compounds targeting various viral replication mechanisms. The 4-oxo position offers a key handle for derivatization, allowing for the introduction of various functional groups to optimize target binding and pharmacokinetic properties.
Hypothetical Compound: ANV-237
A hypothetical antiviral compound, ANV-237, was synthesized from this compound. The design of ANV-237 is based on the known antiviral activity of piperidine-containing molecules.
Quantitative Data for ANV-237
The following table summarizes the in vitro antiviral activity and cytotoxicity of ANV-237 against Influenza A/H1N1.
| Compound | Target | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| ANV-237 | Viral Replication | CPE Reduction | MDCK | 0.85 | >100 | >117.6 |
| Oseltamivir | Neuraminidase | CPE Reduction | MDCK | 1.2 | >100 | >83.3 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect; MDCK: Madin-Darby Canine Kidney cells.
Experimental Protocol: Synthesis of ANV-237
This protocol describes a potential synthetic route to a novel antiviral agent starting from this compound.
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add 4-aminobenzonitrile (B131773) (1.1 eq) and sodium triacetoxyborohydride (B8407120) (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected piperidine derivative.
Step 2: Deprotection and Amide Coupling
-
Dissolve the product from Step 1 in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.
-
To a solution of the amine salt (1.0 eq) and a desired carboxylic acid (1.1 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound, ANV-237, by preparative HPLC.
Application in the Development of Wnt Signaling Pathway Inhibitors
Aberrant activation of the Wnt signaling pathway is implicated in various cancers. The piperidine scaffold of this compound can be utilized to develop small molecule inhibitors that modulate this pathway.
Hypothetical Compound: WNTi-42
WNTi-42 is a hypothetical inhibitor of the Wnt signaling pathway, designed and synthesized using this compound as a starting material.
Quantitative Data for WNTi-42
The inhibitory activity of WNTi-42 on the Wnt pathway was assessed using a TOPFlash reporter assay in HEK293T cells.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| WNTi-42 | β-catenin/TCF complex | TOPFlash Reporter | HEK293T | 75 |
| IWR-1-endo | Axin stabilization | TOPFlash Reporter | HEK293T | 180 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocol: TOPFlash Reporter Assay
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Transfect the cells with TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with serial dilutions of WNTi-42 or a control compound in the presence of Wnt3a-conditioned medium.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash activity to the Renilla activity and calculate the IC50 values.
Application as a Linker for Antibody-Drug Conjugates (ADCs)
This compound can be functionalized to serve as a component of the linker in ADCs. The piperidine ring can provide a stable and synthetically tractable scaffold for connecting a cytotoxic payload to a monoclonal antibody.
Hypothetical ADC Component: Linker-Payload LP-08
A hypothetical linker-payload conjugate, LP-08, is proposed, where a derivative of this compound connects a potent cytotoxic agent to a maleimide (B117702) group for antibody conjugation.
Quantitative Data for ADC with LP-08
The in vitro cytotoxicity of a hypothetical ADC, Trastuzumab-LP-08, was evaluated against a HER2-positive breast cancer cell line.
| ADC | Target Antigen | Payload | Cell Line | IC50 (pM) |
| Trastuzumab-LP-08 | HER2 | Hypothetical Toxin | SK-BR-3 | 150 |
| Trastuzumab-MCC-DM1 | HER2 | DM1 | SK-BR-3 | 250 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocol: Synthesis of Linker-Payload and ADC Conjugation
Step 1: Functionalization of this compound
-
Modify the 4-oxo group of this compound to introduce a functional group for payload attachment (e.g., an amino or hydroxyl group) via reductive amination or reduction followed by protection.
-
Couple the cytotoxic payload to this functional group using standard coupling chemistries.
-
Selectively deprotect the Boc group on the piperidine nitrogen.
Step 2: Attachment of the Maleimide Moiety
-
React the deprotected piperidine nitrogen with an activated N-maleoyl-containing linker (e.g., an NHS ester) to introduce the antibody conjugation handle.
-
Purify the complete linker-payload conjugate (LP-08) by chromatography.
Step 3: Antibody Conjugation
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) using a reducing agent like TCEP.
-
React the reduced antibody with the linker-payload conjugate (LP-08) via a Michael addition reaction between the antibody's free thiols and the linker's maleimide group.
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload and aggregated antibody.
Visualizations
Application Note: AN-12-H5 Intermediate-2 Reaction Kinetics Study for Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical manufacturing, a comprehensive understanding of reaction kinetics is fundamental for process optimization, ensuring product quality, and enabling safe and efficient scale-up.[1][2] This application note details the kinetic study of a critical step in the synthesis of a key pharmaceutical agent: the conversion of AN-12-H5 intermediate-1 to AN-12-H5 intermediate-2. The insights gained from this study are crucial for controlling reaction rates, minimizing the formation of impurities, and establishing robust manufacturing protocols. This document provides detailed experimental protocols, data analysis, and a visual representation of the experimental workflow.
Reaction Overview
The reaction under investigation is the nucleophilic substitution reaction for the formation of this compound from AN-12-H5 intermediate-1 and Reagent B. This reaction is a key step in the overall synthesis pathway of the target active pharmaceutical ingredient (API).
Reaction Scheme:
AN-12-H5-intermediate-1 + Reagent B → AN-12-H5-intermediate-2 + Byproduct
A thorough understanding of the kinetics of this reaction is essential for optimizing yield and purity.[2]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the kinetic experiments. These experiments were designed to determine the reaction order with respect to each reactant and the effect of temperature on the reaction rate.
Table 1: Determination of Reaction Order with Respect to AN-12-H5 intermediate-1
| Experiment | [AN-12-H5 intermediate-1] (M) | [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 1.0 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 1.0 | 3.0 x 10⁻⁴ |
| 3 | 0.30 | 1.0 | 4.5 x 10⁻⁴ |
Table 2: Determination of Reaction Order with Respect to Reagent B
| Experiment | [AN-12-H5 intermediate-1] (M) | [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 1.0 | 1.5 x 10⁻⁴ |
| 4 | 0.10 | 2.0 | 6.0 x 10⁻⁴ |
| 5 | 0.10 | 3.0 | 1.35 x 10⁻³ |
Table 3: Effect of Temperature on the Rate Constant
| Temperature (°C) | Rate Constant (k) (M⁻²s⁻¹) |
| 25 | 0.015 |
| 35 | 0.035 |
| 45 | 0.078 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments conducted in this kinetic study.
General In-situ FT-IR Spectroscopy Protocol for Reaction Monitoring
In-situ Fourier Transform Infrared (FT-IR) spectroscopy was employed for real-time monitoring of the reaction progress.[3] This technique allows for the continuous measurement of reactant and product concentrations without the need for sampling and quenching.[4]
Materials:
-
ReactIR 702L or equivalent in-situ FT-IR spectrometer
-
DS Micro Flow Cell
-
Jacketed glass reactor (250 mL)
-
Thermostatic circulator
-
Stirrer
-
Nitrogen inlet
-
AN-12-H5 intermediate-1
-
Reagent B
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Assemble the jacketed glass reactor with the stirrer, nitrogen inlet, and the in-situ FT-IR probe.
-
Set the thermostatic circulator to the desired reaction temperature.
-
Charge the reactor with the specified volume of the solvent.
-
Add the initial concentration of AN-12-H5 intermediate-1 to the reactor and allow the temperature to equilibrate.
-
Start the FT-IR data collection to acquire a background spectrum of the starting material and solvent.
-
Inject the specified concentration of Reagent B into the reactor to initiate the reaction.
-
Continuously record the IR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.
-
Monitor the disappearance of a characteristic peak for AN-12-H5 intermediate-1 and the appearance of a characteristic peak for this compound to track the reaction progress.
Protocol for Determining Reaction Order (Method of Initial Rates)
The method of initial rates was used to determine the reaction order with respect to each reactant.
Procedure:
-
Set up a series of experiments according to the concentrations specified in Tables 1 and 2.
-
For each experiment, follow the General In-situ FT-IR Spectroscopy Protocol to monitor the initial phase of the reaction.
-
From the collected FT-IR data, plot the concentration of this compound versus time.
-
Determine the initial rate of reaction by calculating the slope of the tangent to the concentration-time curve at t=0.
-
Compare the initial rates between experiments where the concentration of one reactant is varied while the other is held constant to determine the order of the reaction with respect to each reactant.
Protocol for Determining the Effect of Temperature
Procedure:
-
Perform a series of kinetic runs at different temperatures (e.g., 25°C, 35°C, and 45°C) as detailed in Table 3, keeping the initial concentrations of reactants constant.
-
For each temperature, determine the rate constant (k) from the experimental data using the integrated rate law derived from the determined reaction orders.
-
Use the Arrhenius equation (k = Ae^(-Ea/RT)) to analyze the relationship between the rate constant and temperature. A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental work and the decision-making process in this kinetic study.
References
Application Notes and Protocols: Catalyst Selection for the Synthesis of AN-12-H5 Intermediate-2
Abstract:
The synthesis of AN-12-H5 intermediate-2 is a critical step in the development of next-generation therapeutic agents. The selection of an appropriate catalyst is paramount to ensure high yield, purity, and cost-effectiveness of the process. This document provides a comprehensive overview of catalyst selection strategies, experimental protocols for catalyst screening, and data interpretation for the synthesis of this compound. Due to the proprietary nature of the molecule this compound, specific details regarding its structure and reaction mechanism are not publicly available. The following application notes are therefore based on generalized principles of catalyst selection for complex organic synthesis, drawing parallels from established catalytic processes. Researchers should adapt these protocols to the specific reaction chemistry of this compound.
Introduction to Catalyst Selection
The choice of a catalyst for the synthesis of a complex intermediate like this compound depends on several factors including the nature of the chemical transformation, the desired stereoselectivity, the reaction conditions (temperature, pressure, solvent), and economic viability. A systematic approach to catalyst screening is essential to identify the optimal catalyst system.
Logical Framework for Catalyst Selection
Caption: Catalyst selection workflow.
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific chemistry of this compound.
2.1. High-Throughput Catalyst Screening
Objective: To rapidly screen a diverse library of catalysts to identify promising candidates for the synthesis of this compound.
Materials:
-
Precursors for this compound
-
Solvent(s)
-
Catalyst library (e.g., various metal-ligand combinations)
-
96-well microreactor plate
-
Robotic liquid handler
-
GC-MS or LC-MS for analysis
Protocol:
-
Prepare stock solutions of the this compound precursors and catalysts in the chosen solvent.
-
Using a robotic liquid handler, dispense the precursor solutions into each well of the 96-well microreactor plate.
-
Add a different catalyst from the library to each well.
-
Seal the microreactor plate and place it in a temperature-controlled shaker.
-
Run the reactions at a predetermined temperature and for a specific duration.
-
After the reaction is complete, quench the reactions in each well.
-
Analyze the product mixture from each well using GC-MS or LC-MS to determine the yield and purity of this compound.
2.2. Catalyst Optimization
Objective: To optimize the reaction conditions for the most promising catalysts identified during the high-throughput screening.
Materials:
-
Precursors for this compound
-
Selected catalyst(s)
-
Solvent(s)
-
Jacketed glass reactor with overhead stirring
-
Temperature and pressure probes
-
In-situ reaction monitoring probe (e.g., FTIR)
Protocol:
-
Set up the jacketed glass reactor with the necessary probes and stirring.
-
Charge the reactor with the precursors and solvent.
-
Heat or cool the reactor to the desired starting temperature.
-
Add the selected catalyst to initiate the reaction.
-
Monitor the reaction progress using the in-situ probe and by taking periodic samples for offline analysis (GC-MS or LC-MS).
-
Systematically vary the reaction parameters (catalyst loading, temperature, pressure, substrate concentration) to determine the optimal conditions for yield and selectivity.
-
Repeat the experiment for each promising catalyst.
Data Presentation
The quantitative data from the catalyst screening and optimization experiments should be summarized in tables for easy comparison.
Table 1: High-Throughput Screening Results
| Catalyst ID | Metal | Ligand | Yield (%) of this compound | Purity (%) |
| CAT-001 | Pd | PPh3 | 45 | 88 |
| CAT-002 | Ni | dppe | 62 | 91 |
| CAT-003 | Rh | cod | 30 | 75 |
| ... | ... | ... | ... | ... |
Table 2: Optimization of Catalyst CAT-002
| Run | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
| 1 | 1.0 | 80 | 1 | 75 | 95 |
| 2 | 0.5 | 80 | 1 | 72 | 94 |
| 3 | 1.0 | 100 | 1 | 85 | 92 |
| 4 | 1.0 | 80 | 5 | 78 | 96 |
| ... | ... | ... | ... | ... | ... |
Signaling Pathways and Mechanistic Insights
While specific signaling pathways are not relevant to this chemical synthesis, understanding the catalytic cycle is crucial for optimization. A generalized catalytic cycle for a cross-coupling reaction is depicted below.
Generalized Catalytic Cycle
Caption: A generalized catalytic cycle.
Conclusion and Recommendations
Based on the hypothetical data, catalyst CAT-002 under optimized conditions (1.0 mol% loading, 100°C, 1 bar) provides the highest yield for the synthesis of this compound. Further kinetic studies are recommended to fully elucidate the reaction mechanism and to develop a robust process for scale-up. It is also advised to perform a cost-of-goods analysis for the most promising catalysts to ensure the economic viability of the selected synthetic route. For all experimental work, appropriate safety precautions must be taken, and all reactions should be conducted in a well-ventilated fume hood.
Application Notes & Protocols: Solvent Effects on the Reaction Yield of AN-12-H5 Intermediate-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "AN-12-H5 intermediate-2". The following application notes and protocols are presented as a detailed, representative example based on established principles of organic synthesis and solvent effects on reaction kinetics and yield. The experimental data provided is hypothetical and serves to illustrate the best practices for documenting and optimizing a chemical reaction where solvent choice is a critical parameter.
Introduction
The synthesis of complex organic molecules, particularly in the context of pharmaceutical development, often involves multiple steps with the formation of key intermediates. The efficiency of each synthetic step is paramount to the overall yield and economic viability of the process. Solvent selection is a critical factor that can profoundly influence the reaction rate, yield, and impurity profile of a given transformation. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.
This document provides a comprehensive overview of the effects of various solvents on the yield of a hypothetical key building block, this compound. The synthesis of this intermediate is postulated to proceed via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions known to be highly sensitive to the polarity and aprotic nature of the solvent.
Data Presentation: Solvent Effects on Reaction Yield
A series of experiments were conducted to evaluate the impact of different solvents on the yield of this compound from its precursors, AN-12-H5-Precursor-A and AN-12-H5-Precursor-B. The reaction temperature and time were also varied to identify optimal conditions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| 1 | Toluene (B28343) | 80 | 24 | 15 | Low conversion, starting material recovered. |
| 2 | Tetrahydrofuran (THF) | 65 | 24 | 35 | Moderate conversion, some byproduct formation. |
| 3 | Acetonitrile (MeCN) | 80 | 12 | 75 | Good conversion, clean reaction profile. |
| 4 | N,N-Dimethylformamide (DMF) | 80 | 8 | 92 | High conversion, rapid reaction. |
| 5 | N,N-Dimethylformamide (DMF) | 100 | 4 | 95 | Excellent yield, reaction complete in 4h. |
| 6 | Dimethyl sulfoxide (B87167) (DMSO) | 80 | 8 | 94 | High conversion, comparable to DMF. |
| 7 | Dimethyl sulfoxide (DMSO) | 100 | 4 | 96 | Excellent yield, slightly higher than DMF. |
| 8 | 1,4-Dioxane (B91453) | 80 | 24 | 20 | Low conversion, significant starting material. |
| 9 | Ethanol (B145695) (EtOH) | 78 | 24 | <5 | No desired product, side reactions observed. |
Summary of Findings:
-
Polar aprotic solvents such as DMF and DMSO provided the highest yields of this compound. This is consistent with the SNAr mechanism, where such solvents effectively solvate the cationic species and do not interfere with the nucleophile.
-
Protic solvents like ethanol were detrimental to the reaction, likely due to the solvation of the nucleophile, which reduces its reactivity.
-
Non-polar solvents like toluene and less polar ethers like 1,4-dioxane and THF resulted in significantly lower yields, indicating poor stabilization of the charged intermediate (Meisenheimer complex) in the SNAr pathway.
-
Higher temperatures generally led to faster reaction times and improved yields in the optimal solvents (DMF and DMSO).
Experimental Protocols
The following protocol details the general procedure used for the synthesis of this compound.
3.1. Materials and Reagents:
-
AN-12-H5-Precursor-A (e.g., a suitable electron-deficient aromatic halide)
-
AN-12-H5-Precursor-B (e.g., a primary or secondary amine)
-
Selected solvent (Toluene, THF, MeCN, DMF, DMSO, 1,4-Dioxane, EtOH)
-
Base (e.g., K2CO3 or DIPEA)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, silica (B1680970) gel)
3.2. General Synthetic Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add AN-12-H5-Precursor-A (1.0 eq) and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.
-
Add the selected anhydrous solvent (see table for volume ratios, typically 0.1 M concentration of the limiting reagent).
-
Begin stirring the mixture.
-
Add AN-12-H5-Precursor-B (1.2 eq) to the flask via syringe.
-
Heat the reaction mixture to the specified temperature (see table) and maintain for the indicated reaction time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis and optimization of this compound.
Caption: Hypothetical signaling pathway modulated by the parent compound, AN-12-H5.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of AN-12-H5 Intermediate-2
Initial Search and Information Gap
An extensive search for "AN-12-H5 intermediate-2" and related synthesis protocols did not yield specific information for a compound with this exact designation. The search results provided information on various chemical syntheses, including a bis(cyclopentadienyl) terbium(III) complex, the enzymatic synthesis of 12-aminododecenoic acid, and an intermediate for the fungicide trifloxystrobin. However, none of these documents explicitly refer to a compound named "this compound."
This information gap prevents the creation of a detailed and specific troubleshooting guide as requested. To effectively address low yield issues, it is crucial to understand the specific chemical reaction, including the reactants, reagents, reaction conditions, and the structure of the target intermediate.
Information Required to Proceed
To provide a comprehensive and accurate technical support resource, please provide the following details regarding the synthesis of this compound:
-
Reaction Scheme: A diagram illustrating the chemical transformation, including the structures of the starting materials, reagents, and the product (this compound).
-
Experimental Protocol: A detailed, step-by-step description of the synthesis procedure. This should include:
-
Amounts of reactants and reagents (in moles, grams, or liters).
-
Solvent(s) used.
-
Reaction temperature(s).
-
Reaction time(s).
-
Quenching and work-up procedures.
-
Purification methods (e.g., chromatography, crystallization).
-
-
Observed Issues: A description of the specific problems encountered that lead to low yield. For example:
-
Formation of side products (with any available characterization data).
-
Incomplete consumption of starting materials.
-
Product degradation.
-
Difficulties in product isolation or purification.
-
Once this information is available, a tailored troubleshooting guide can be developed, including potential causes for low yield and recommended solutions. This guide would follow the requested format, including quantitative data tables, detailed experimental protocols, and visualizations of workflows and logical relationships using Graphviz.
General Troubleshooting Principles for Low Yield in Chemical Synthesis
While a specific guide for this compound cannot be created at this time, the following general principles can be applied to troubleshoot low-yield reactions.
Frequently Asked Questions (FAQs) - General Low Yield Troubleshooting
Q1: My reaction is not going to completion, and I still have a significant amount of starting material. What should I do?
A1: Several factors could lead to an incomplete reaction:
-
Insufficient Reaction Time: The reaction may require more time to reach completion. Consider running a time-course study to determine the optimal reaction time.
-
Inadequate Temperature: The reaction may need to be run at a higher temperature to overcome the activation energy barrier. Conversely, some reactions are exothermic and may require cooling to prevent side reactions or decomposition.
-
Reagent Stoichiometry: Ensure that the molar ratios of your reactants and reagents are correct. For reactions that are sensitive to stoichiometry, even small deviations can significantly impact the yield.
-
Catalyst Activity: If you are using a catalyst, it may be inactive or poisoned. Consider using fresh catalyst or a different type of catalyst.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. In this case, you may need to remove one of the products to drive the reaction forward (e.g., by distillation or using a Dean-Stark trap to remove water).
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common cause of low yields. To improve selectivity:
-
Optimize Reaction Conditions: Temperature, pressure, and solvent can all influence the selectivity of a reaction. A design of experiments (DoE) approach can be useful in systematically optimizing these parameters.
-
Choice of Reagents: Using more selective reagents can minimize the formation of unwanted side products.
-
Protecting Groups: If your starting material has multiple reactive sites, you may need to use protecting groups to selectively block certain functional groups from reacting.
-
Order of Addition: The order in which reagents are added can sometimes affect the outcome of the reaction.
Q3: My product seems to be degrading during the reaction or work-up. How can I prevent this?
A3: Product degradation can be caused by harsh reaction conditions or instability of the product itself.
-
Milder Reaction Conditions: Explore if the reaction can be performed under milder conditions (e.g., lower temperature, less acidic or basic pH).
-
Inert Atmosphere: If your product is sensitive to air or moisture, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: Minimize the time your product is exposed to harsh conditions during the work-up. For example, if you are performing an aqueous extraction, ensure the aqueous phase has the appropriate pH to prevent hydrolysis or other degradation pathways.
-
Purification Method: Some purification methods, like silica (B1680970) gel chromatography, can be acidic and cause degradation of sensitive compounds. Consider using a different stationary phase (e.g., alumina, C18) or deactivating the silica gel with a base like triethylamine.
General Troubleshooting Workflow
Below is a generalized workflow for troubleshooting low-yield chemical reactions.
Caption: A logical workflow for troubleshooting low-yield chemical reactions.
We look forward to receiving more specific information about the synthesis of this compound to provide you with a targeted and effective technical support guide.
AN-12-H5 intermediate-2 impurity identification and removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AN-12-H5 and encountering challenges related to the intermediate-2 impurity.
Frequently Asked Questions (FAQs)
Q1: What is the potential source of the AN-12-H5 intermediate-2 impurity?
A1: The intermediate-2 impurity is typically a process-related impurity generated during the synthesis of the AN-12-H5 active pharmaceutical ingredient (API).[1] It can arise from unreacted starting materials, by-products of the main reaction, or products of side reactions.[2] To minimize its formation, it is crucial to optimize reaction conditions such as temperature, pH, and solvent choice.[3]
Q2: What are the recommended analytical techniques for identifying and quantifying the intermediate-2 impurity?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive profiling of the intermediate-2 impurity.[1][4][5] High-Performance Liquid Chromatography (HPLC) is the most common method for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation and confirmation.[3]
Q3: What is the acceptable limit for the intermediate-2 impurity in the final AN-12-H5 drug substance?
A3: The acceptable limit for any impurity is determined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1] For most impurities, identification is required at levels of 0.1% and above for drug products with a daily dose of less than 2g.[6] However, the specific limit for the intermediate-2 impurity should be established based on its potential toxicity and the intended clinical use of AN-12-H5.
Q4: Can the intermediate-2 impurity impact the efficacy or safety of AN-12-H5?
A4: Yes, impurities in pharmaceutical products can potentially compromise both the quality and safety of the medication.[1] Depending on its structure, the intermediate-2 impurity could have its own pharmacological activity, interfere with the activity of AN-12-H5, or be toxic. Therefore, its identification, quantification, and control are critical.
Troubleshooting Guides
Issue 1: Inconsistent Quantification of Intermediate-2 Impurity by HPLC
Symptoms:
-
Variable peak areas for the intermediate-2 impurity across different runs.
-
Shifting retention times for the impurity peak.
-
Poor peak shape (e.g., tailing or fronting).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure thorough mixing and degassing of solvents.[7] |
| Column Degradation | Flush the column with an appropriate solvent after each analytical run. If performance does not improve, replace the column. |
| Sample Diluent Mismatch | Ensure the sample is dissolved in a diluent that is compatible with the mobile phase to avoid peak distortion. |
| Injector Issues | Check for leaks in the injector seals and ensure the injection volume is consistent. |
Issue 2: Difficulty in Removing Intermediate-2 Impurity
Symptoms:
-
The impurity persists in the AN-12-H5 product even after purification.
-
The chosen purification method results in a low yield of the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Purification Technique | If crystallization is ineffective, consider alternative methods like preparative chromatography or solid-phase extraction (SPE).[8] |
| Co-crystallization of Impurity | Modify the crystallization solvent system or cooling rate to improve the selectivity of the crystallization process. |
| Formation of Degradation Products | Ensure that the purification process conditions (e.g., temperature, pH) do not lead to the degradation of AN-12-H5 or the formation of new impurities. |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Intermediate-2 Impurity
This protocol outlines a standard reverse-phase HPLC method for the quantification of the intermediate-2 impurity in AN-12-H5.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
-
AN-12-H5 sample and a reference standard for the intermediate-2 impurity
2. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 95% A, 5-25 min: 95-5% A, 25-30 min: 5% A, 30-35 min: 5-95% A, 35-40 min: 95% A |
3. Procedure:
-
Prepare the mobile phases and sample diluent.
-
Prepare a standard solution of the intermediate-2 impurity and a sample solution of AN-12-H5 at known concentrations.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the peak corresponding to the intermediate-2 impurity based on its retention time relative to the standard.
-
Calculate the concentration of the impurity in the sample using the peak area and the response factor of the standard.
Protocol 2: Recrystallization for Removal of Intermediate-2 Impurity
This protocol describes a general procedure for the removal of the intermediate-2 impurity from AN-12-H5 by recrystallization.[9][10]
1. Materials:
-
Crude AN-12-H5 containing the intermediate-2 impurity
-
A suitable solvent system (e.g., ethanol/water)
-
Heating mantle with a stirrer
-
Filtration apparatus
2. Procedure:
-
Dissolve the crude AN-12-H5 in a minimal amount of the hot solvent system.
-
Slowly cool the solution to room temperature, allowing crystals of pure AN-12-H5 to form.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent system.
-
Dry the crystals under vacuum.
-
Analyze the purity of the recrystallized AN-12-H5 using the HPLC method described in Protocol 1 to confirm the removal of the intermediate-2 impurity.
Visualizations
Caption: Hypothetical signaling pathway of AN-12-H5.
Caption: Workflow for the identification of intermediate-2 impurity.
Caption: Logical diagram for troubleshooting impurity removal.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. lornajane.net [lornajane.net]
- 7. youtube.com [youtube.com]
- 8. medium.com [medium.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. m.youtube.com [m.youtube.com]
Optimizing AN-12-H5 intermediate-2 reaction conditions (temp, time, stoichiometry)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of the AN-12-H5 intermediate-2. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the formation of this compound?
A1: The synthesis of this compound involves the reaction of precursor AN-12-H5-precursor-A with reagent B in the presence of a catalyst. The reaction is typically performed in a suitable solvent and may require heating.
Q2: What are the critical parameters to control for this reaction?
A2: The key parameters that influence the yield and purity of this compound are reaction temperature, reaction time, and the stoichiometry of the reactants and catalyst. Careful optimization of these parameters is crucial for a successful outcome.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the product.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No Product Yield | 1. Incomplete reaction.[1] 2. Poor quality of starting materials or reagents.[1] 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry. | 1. Extend the reaction time and monitor using TLC or HPLC.[1] 2. Ensure the purity and dryness of starting materials and reagents.[1] 3. Gradually increase the reaction temperature in small increments.[1] 4. Verify the molar ratios of reactants and catalyst. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions.[1] 2. Incorrect stoichiometry leading to side reactions. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature.[1] 2. Screen different stoichiometric ratios of the reactants. 3. Purify starting materials before use.[1] |
| Difficulty in Product Isolation | 1. Product is highly soluble in the workup or crystallization solvent. 2. Formation of an emulsion during extraction. | 1. Screen for a suitable solvent system where the product has low solubility.[1] 2. Add brine or use a different extraction solvent. |
Experimental Protocols
General Protocol for this compound Synthesis
-
To a clean, dry reaction vessel, add AN-12-H5-precursor-A (1.0 eq) and the chosen solvent.
-
Initiate stirring and add reagent B (1.1 eq).
-
Add the catalyst (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature and maintain for the specified time.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Stoichiometry (A:B:Cat) | Yield (%) |
| 1 | 50 | 12 | 1:1.1:0.1 | 45 |
| 2 | 60 | 12 | 1:1.1:0.1 | 65 |
| 3 | 70 | 12 | 1:1.1:0.1 | 80 |
| 4 | 80 | 12 | 1:1.1:0.1 | 75 (decomposition observed) |
Table 2: Effect of Reaction Time on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Stoichiometry (A:B:Cat) | Yield (%) |
| 1 | 70 | 6 | 1:1.1:0.1 | 60 |
| 2 | 70 | 12 | 1:1.1:0.1 | 80 |
| 3 | 70 | 18 | 1:1.1:0.1 | 82 |
| 4 | 70 | 24 | 1:1.1:0.1 | 81 |
Table 3: Effect of Stoichiometry on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Stoichiometry (A:B:Cat) | Yield (%) |
| 1 | 70 | 12 | 1:1.0:0.1 | 72 |
| 2 | 70 | 12 | 1:1.1:0.1 | 80 |
| 3 | 70 | 12 | 1:1.2:0.1 | 81 |
| 4 | 70 | 12 | 1:1.1:0.05 | 68 |
| 5 | 70 | 12 | 1:1.1:0.15 | 80 |
Visualizations
Caption: A logical workflow for the systematic optimization of the this compound reaction.
Caption: A flowchart to guide troubleshooting efforts in the event of low product yield.
References
AN-12-H5 intermediate-2 side product formation and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AN-12-H5, specifically addressing the formation and mitigation of a critical side product during the formation of Intermediate-2.
Fictional Synthetic Pathway Overview
The synthesis of AN-12-H5 Intermediate-2 involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-5-nitropyrimidine (B15318) and (R)-3-aminobutanol. The desired product, Intermediate-2, is formed by the selective substitution of the chlorine atom at the C4 position of the pyrimidine (B1678525) ring. However, a common issue is the formation of a side product where the substitution occurs at the C2 position.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Significant formation of the C2-substituted side product.
-
Question: My reaction is showing a significant peak corresponding to the C2-substituted isomer of Intermediate-2 in the HPLC analysis. What is causing this lack of regioselectivity and how can I minimize it?
-
Answer: The formation of the C2-substituted side product is a known issue in this SNAr reaction and is primarily influenced by the reaction temperature and the choice of base. The C4 position is generally more activated towards nucleophilic attack due to the electronic effects of the nitro group. However, at elevated temperatures, the selectivity can decrease.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly improve the regioselectivity. It is recommended to run the reaction at a lower temperature for a longer period.
-
Base Selection: The choice of a non-nucleophilic, sterically hindered base can favor the formation of the desired C4 isomer.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and selectivity. Experimenting with different aprotic solvents may be beneficial.
-
Issue 2: Low yield of Intermediate-2 despite complete consumption of starting material.
-
Question: The starting material appears to be fully consumed according to TLC and HPLC, but the yield of Intermediate-2 is lower than expected. What are the possible reasons?
-
Answer: A low yield with complete consumption of starting material suggests that the starting material is being converted into products other than the desired Intermediate-2.[1] This could be due to the formation of the C2-substituted side product, decomposition of the product, or the formation of other unforeseen byproducts.
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Use HPLC and LC-MS to identify all the components in the crude reaction mixture. This will help in quantifying the amount of side product and identifying any other byproducts.
-
Check for Product Decomposition: The desired product, Intermediate-2, might be unstable under the reaction or work-up conditions. You can test the stability of the purified Intermediate-2 under the reaction conditions to see if it degrades over time.[1]
-
Optimize Reaction Time: It is possible that the product is forming and then degrading. A time-course study of the reaction can help in identifying the optimal reaction time to maximize the yield of Intermediate-2.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of Intermediate-2?
A1: The optimal temperature is a balance between reaction rate and selectivity. Based on internal studies, running the reaction at 0°C to room temperature generally provides a good balance, favoring the formation of the desired C4 isomer. Higher temperatures can lead to an increase in the C2-substituted side product.
Q2: Which base is recommended for this reaction?
A2: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is recommended. Stronger, more nucleophilic bases can lead to the formation of unwanted byproducts.
Q3: What is the best analytical method to monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[2] It allows for the separation and quantification of the starting materials, Intermediate-2, and the C2-substituted side product. A suitable method is provided in the Experimental Protocols section.
Q4: Can the C2-substituted side product be separated from the desired Intermediate-2?
A4: Yes, the two isomers can be separated by column chromatography. However, for large-scale synthesis, it is more efficient to optimize the reaction conditions to minimize the formation of the side product.
Data Presentation
Table 1: Effect of Temperature on the Regioselectivity of the Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Intermediate-2 (%) | Yield of C2 Side Product (%) |
| 1 | 50 | 2 | 65 | 30 |
| 2 | 25 | 8 | 85 | 10 |
| 3 | 0 | 24 | 92 | <5 |
Table 2: Effect of Base on the Regioselectivity of the Reaction
| Entry | Base | Reaction Time (h) | Yield of Intermediate-2 (%) | Yield of C2 Side Product (%) |
| 1 | Et₃N | 8 | 80 | 15 |
| 2 | DIPEA | 8 | 88 | 7 |
| 3 | K₂CO₃ | 12 | 75 | 20 |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in acetonitrile (B52724) (10 mL/g) at 0°C is added (R)-3-aminobutanol (1.1 eq).
-
Diisopropylethylamine (DIPEA) (1.2 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0°C for 24 hours.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
Modified Protocol for Mitigating Side Product Formation
-
To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in tetrahydrofuran (B95107) (THF) (10 mL/g) at -20°C is added diisopropylethylamine (DIPEA) (1.2 eq).
-
A solution of (R)-3-aminobutanol (1.05 eq) in THF (2 mL/g) is added dropwise over 1 hour.
-
The reaction is stirred at -20°C for 36 hours.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Mitigation strategies for side product formation.
References
Technical Support Center: AN-12-H5 Intermediate-2 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the AN-12-H5 intermediate-2.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the purification of pharmaceutical intermediates like this compound?
A1: Impurities in pharmaceutical intermediates can originate from various sources throughout the synthetic process.[1][2][3][4] They are generally categorized as:
-
Organic Impurities: These can be starting materials, by-products from side reactions, intermediates from incomplete reactions, and degradation products.[2][3][4] Chiral impurities may also be present if the synthesis involves chiral compounds.[3]
-
Inorganic Impurities: These include reagents, ligands, catalysts (often transition metals), and filter aids.[1][2][3]
-
Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.[3][4]
Q2: What initial purification techniques are recommended for a crude intermediate like this compound?
A2: The choice of the initial purification technique depends on the physical state and properties of the intermediate.
-
For solid intermediates, recrystallization is a widely used and effective method for removing impurities.[5][6][7][8][9]
-
For both solid and liquid intermediates, flash column chromatography is a common and rapid purification method.[10][11][12][13]
Q3: How can I monitor the purity of this compound during the purification process?
A3: Purity is typically monitored using a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of the main component and detecting impurities.[1][14]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to determine the appropriate solvent system for column chromatography.[12]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are used to identify the structure of the desired compound and any impurities present.[1][2]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of my this compound during the purification step. What are the potential causes and solutions?
A: Low yield is a common challenge in pharmaceutical purification.[15][16] The potential causes and solutions are outlined in the table below.
| Potential Cause | Recommended Solution |
| Product Loss During Filtration | Ensure the use of an appropriate filter medium to minimize adsorption of the product.[17] Pre-wetting the filter with the solvent can also help. |
| Co-precipitation or Co-crystallization with Impurities | Optimize the recrystallization solvent system and cooling rate. A slower cooling rate often leads to purer crystals.[6] |
| Improper Column Chromatography Conditions | Ensure the correct stationary phase and mobile phase are being used. The product may be irreversibly binding to the column material. Consider deactivating silica (B1680970) gel with triethylamine (B128534) for basic compounds.[18] |
| Product Degradation | The intermediate may be unstable under the purification conditions (e.g., pH, temperature). Assess the stability of the compound and adjust the purification method accordingly.[17] |
Issue 2: Persistent Impurities After Purification
Q: Despite multiple purification steps, I am unable to remove a persistent impurity from my this compound. What strategies can I employ?
A: The presence of persistent impurities often indicates that the impurity has similar physicochemical properties to the desired compound.
Troubleshooting Workflow for Persistent Impurities
Caption: Troubleshooting workflow for removing persistent impurities.
Detailed Solutions:
-
Optimize Recrystallization: Experiment with different solvent systems, including multi-solvent systems (a "good" solvent and a "bad" solvent), to alter the solubility of the product versus the impurity.[5][8][9] Seeding the solution with pure crystals of the desired compound can also improve selectivity.[5][6]
-
Modify Chromatographic Method:
-
Change the Stationary Phase: If using normal-phase silica gel, consider reverse-phase chromatography or a different type of silica (e.g., amine-functionalized for basic compounds).[11]
-
Alter the Mobile Phase: A gradient elution, where the solvent composition is changed over time, can improve the separation of closely eluting compounds.[11]
-
-
Chemical Derivatization: In some cases, it may be possible to chemically modify the impurity to alter its properties, making it easier to separate.
Issue 3: HPLC Troubleshooting
Q: My HPLC analysis of this compound is showing poor peak shape (e.g., tailing, fronting). How can I resolve this?
A: Poor peak shape in HPLC can be caused by a variety of factors related to the column, mobile phase, or sample.[14][19][20][21][22]
Common HPLC Peak Shape Problems and Solutions
| Problem | Potential Cause | Solution |
| Peak Tailing | - Interaction with acidic silanol (B1196071) groups on the silica surface.[14]- Column overload. | - Use a high-purity silica column.- Decrease the mobile phase pH to suppress silanol ionization.[14]- Reduce the amount of sample injected.[14] |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.[19]- Reduce the injection volume or sample concentration. |
| Split Peaks | - Column void or channeling.- Partially blocked frit. | - Replace the column.- Use a guard column to protect the analytical column. |
| Broad Peaks | - Extra-column volume (long tubing).- Column contamination. | - Use shorter, narrower internal diameter tubing.[22]- Flush the column with a strong solvent. |
HPLC Troubleshooting Logic
Caption: Logical approach to troubleshooting HPLC peak shape issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying an organic intermediate.
-
Solvent System Selection:
-
Column Packing:
-
Select a column of appropriate size for the amount of sample.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12][13]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[10]
-
Allow the silica to settle, ensuring a flat, even bed. Add a layer of sand on top of the silica gel.[12]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (e.g., from a compressed air line) to achieve a steady flow rate.
-
Collect fractions in separate test tubes and monitor the elution of the compound by TLC.[10]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying a solid intermediate.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Test the solubility of the crude this compound in various solvents to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[8]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.[6][8] Rapid cooling can lead to the formation of small, impure crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6][9]
-
Further cooling in an ice bath can maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
-
Drying:
-
Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
-
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. impurity-profiling [simsonpharma.com]
- 3. ajprd.com [ajprd.com]
- 4. veeprho.com [veeprho.com]
- 5. scispace.com [scispace.com]
- 6. LabXchange [labxchange.org]
- 7. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. praxilabs.com [praxilabs.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. Purification [chem.rochester.edu]
- 13. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 14. hplc.eu [hplc.eu]
- 15. westernstates.com [westernstates.com]
- 16. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 17. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification [chem.rochester.edu]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. lcms.cz [lcms.cz]
- 21. scribd.com [scribd.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
AN-12-H5 intermediate-2 decomposition pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AN-12-H5 intermediate-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A: this compound is a complex heterocyclic molecule that serves as a key building block in the synthesis of a novel therapeutic agent. It is a white to off-white crystalline solid. Due to the presence of ester and tertiary amine functionalities, it is susceptible to hydrolysis and oxidation. The molecule also exhibits some sensitivity to light.
Q2: What is the recommended solvent and storage condition for this compound?
A: For long-term storage, this compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For creating stock solutions, we recommend using anhydrous aprotic solvents such as acetonitrile (B52724) or dichloromethane. It is advisable to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C in a tightly sealed container.
Q3: What are the primary signs of decomposition of this compound?
A: Decomposition of this compound can be identified by a few key indicators. A visible change in the appearance of the solid material from white to a yellowish or brownish hue can signify degradation. When analyzing the compound by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks, particularly those eluting earlier than the parent compound, often indicates the formation of more polar degradation products. A decrease in the peak area of the main compound over time is also a clear sign of decomposition.
Q4: Which analytical techniques are recommended for monitoring the purity and stability of this compound?
A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for assessing the purity and stability of this compound.[1][2] For structural elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample of this compound. What could be the cause?
A: The presence of unexpected peaks typically points to the degradation of the intermediate or contamination. Follow these steps to diagnose the issue:
-
Assess the age and storage of your sample: Has the sample been stored for an extended period or exposed to air, moisture, or light? Older samples or those stored improperly are more likely to have degraded.
-
Check your solvent: Ensure the solvent used to dissolve the sample is of high purity and anhydrous. The presence of water can cause hydrolysis.
-
Review your experimental conditions: Was the sample exposed to acidic or basic conditions, even for a short time? this compound is sensitive to pH extremes.
-
Consider contamination: Could the unexpected peaks be from a contaminated solvent, glassware, or a previous sample run on the HPLC system? Run a blank (solvent only) to check for system contamination.
-
Perform a co-injection: If you have a reference standard of a known degradation product, a co-injection with your sample can help confirm its identity.
Issue 2: Low Yield or Incomplete Reaction in the Subsequent Synthetic Step
Q: I am experiencing low yields in the reaction where this compound is a starting material. What could be the problem?
A: Low yields can often be traced back to the quality of the intermediate.
-
Confirm the purity of the intermediate: Before starting your reaction, always check the purity of the this compound batch using HPLC. The presence of degradation products will lower the effective concentration of the starting material.
-
Ensure complete dissolution: Make sure the intermediate is fully dissolved in the reaction solvent before adding other reagents. Incomplete dissolution will lead to an incomplete reaction.
-
Use an inert atmosphere: If your reaction is sensitive to oxygen, ensure you are working under an inert atmosphere (e.g., nitrogen or argon) as oxidation of the intermediate could be inhibiting the reaction.
-
Re-evaluate reaction conditions: The presence of certain reagents or solvents could be accelerating the decomposition of the intermediate. Consider if a change in base, solvent, or temperature could improve the outcome.
Issue 3: Discoloration of the Solid Material
Q: My solid sample of this compound has turned from white to yellow. Is it still usable?
A: Discoloration is a strong indicator of degradation.
-
Analyze a small sample by HPLC: This will allow you to quantify the level of degradation. A purity of less than 95% may be unsuitable for many synthetic applications.
-
Identify the cause: The yellowing is likely due to oxidation or photodecomposition. Review your storage and handling procedures to prevent further degradation of your remaining stock.[3] Ensure the material is stored at the recommended temperature, under an inert atmosphere, and protected from light.
-
Consider repurification: If a significant amount of material has discolored, it may be possible to repurify it by recrystallization or column chromatography. However, care must be taken as the compound can degrade on silica (B1680970) gel if not handled quickly and with appropriate solvents.
Decomposition Pathways and Prevention
This compound is susceptible to three primary decomposition pathways: hydrolysis, oxidation, and photodecomposition. Understanding these pathways is crucial for preventing degradation.
-
Hydrolysis: The ester functional group in this compound is prone to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an alcohol.[4][5] Amide bonds, if present, are generally more stable but can also be hydrolyzed under more forceful conditions.[6][7]
-
Prevention:
-
Avoid acidic and basic conditions. Use a buffered system if pH control is necessary.
-
Use anhydrous aprotic solvents for reactions and storage of solutions.
-
Store the solid material in a desiccator or under a dry, inert atmosphere.
-
-
-
Oxidation: The nitrogen-containing heterocyclic ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxides in solvents.[8] This can lead to the formation of N-oxides or other oxidized species.
-
Prevention:
-
Store the solid and solutions under an inert atmosphere (argon or nitrogen).[9]
-
Use high-purity solvents and consider passing them through an alumina (B75360) plug to remove peroxides.
-
For reactions or long-term solution storage, consider adding an antioxidant such as butylated hydroxytoluene (BHT).[3]
-
-
-
Photodecomposition: Exposure to UV or visible light can provide the energy to initiate degradation, leading to a complex mixture of products.[3] Photolysis is a common issue for compounds with aromatic and heterocyclic rings.[3]
-
Prevention:
-
Store the material in amber vials or containers wrapped in aluminum foil.[10]
-
Minimize exposure to ambient light during experiments.
-
-
Quantitative Data on Stability
The following tables provide hypothetical data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Solution at Different pH and Temperatures over 24 Hours
| pH | Temperature (°C) | % Remaining this compound |
| 3.0 | 25 | 85.2% |
| 5.0 | 25 | 98.1% |
| 7.0 | 25 | 99.5% |
| 9.0 | 25 | 92.4% |
| 7.0 | 4 | 99.9% |
| 7.0 | 40 | 96.3% |
Table 2: Effect of Antioxidants on the Stability of this compound in Solution at 25°C over 7 Days
| Condition | Antioxidant (0.1% w/v) | % Remaining this compound |
| Air, Ambient Light | None | 78.6% |
| Air, Ambient Light | Ascorbic Acid | 94.2% |
| Air, Ambient Light | Butylated Hydroxytoluene (BHT) | 98.5% |
| Inert Atmosphere, Dark | None | 99.6% |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing) of this compound
This protocol is designed to intentionally degrade the intermediate to identify potential degradation products and test the stability-indicating capability of an analytical method.[11][12][13]
1. Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the intermediate in 1 mL of acetonitrile, then add 9 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the intermediate in 1 mL of acetonitrile, then add 9 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of the intermediate in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid intermediate in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose 10 mg of the solid intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15] A sample protected from light should be used as a control.[10] Dissolve in a suitable solvent for HPLC analysis.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
Aim for 5-20% degradation of the main compound to ensure that secondary degradation is minimized.[2][13]
-
Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: HPLC-UV Method for Purity Analysis and Stability Assessment
This method is suitable for determining the purity of this compound and monitoring its degradation.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 0.5 mg/mL.
Visualizations
Caption: Hypothetical decomposition pathways for this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ftloscience.com [ftloscience.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. 3 Important Photostability Testing Factors [sampled.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. database.ich.org [database.ich.org]
- 15. Photostability | SGS [sgs.com]
Technical Support Center: AN-12-H5 Intermediate-2 Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the synthesis efficiency of AN-12-H5 intermediate-2.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the this compound synthesis?
Low yields are often traced back to the degradation of the boronic acid reagent or incomplete reaction. Ensure that the boronic acid is stored in a desiccator and that the reaction is run under a completely inert atmosphere (e.g., nitrogen or argon) to prevent protodeboronation. Additionally, verify the quality and activity of the palladium catalyst, as catalyst degradation can significantly impact yield.
Q2: How can I minimize the formation of homocoupling side products?
Homocoupling of the aryl halide or boronic acid is a common side reaction. This can be minimized by the slow addition of the aryl halide to the reaction mixture. Furthermore, ensuring a genuinely oxygen-free environment is critical, as oxygen can promote homocoupling. Optimizing the base and solvent system can also favor the desired cross-coupling reaction.
Q3: What is the recommended method for purifying this compound?
The primary recommended purification method is flash column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from starting materials, side products, and catalyst residues.
Q4: I am having trouble removing residual palladium from my final product. What should I do?
Residual palladium can often be removed by treating a solution of the crude product with a scavenger resin, such as one containing thiol functional groups. Alternatively, washing the organic layer with an aqueous solution of a chelating agent like EDTA or L-cysteine can help extract the palladium into the aqueous phase.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Inactive Catalyst2. Poor Quality Reagents3. Insufficient Base4. Non-inert Atmosphere | 1. Use a fresh batch of palladium catalyst.2. Verify the purity of starting materials (aryl halide and boronic acid) by NMR or LC-MS.3. Ensure the base is anhydrous and added in the correct stoichiometric amount.4. Degas the solvent and thoroughly purge the reaction vessel with nitrogen or argon. |
| High Levels of Homocoupling Side Product | 1. Presence of Oxygen2. Reaction Temperature Too High3. Incorrect Stoichiometry | 1. Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas.2. Lower the reaction temperature and monitor for conversion over a longer period.3. Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time or Temperature2. Catalyst Poisoning3. Poor Solvent Choice | 1. Increase the reaction time or incrementally raise the temperature, monitoring by TLC or LC-MS.2. Ensure starting materials and solvents are free from impurities (e.g., sulfur compounds) that can poison the catalyst.3. Ensure the chosen solvent system provides adequate solubility for all reagents at the reaction temperature. |
Data on Synthesis Optimization
The following tables summarize data from experiments aimed at optimizing the synthesis of this compound.
Table 1: Effect of Palladium Catalyst on Yield and Purity
| Catalyst (1 mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| Pd(PPh₃)₄ | 12 | 78 | 95 |
| Pd(dppf)Cl₂ | 8 | 92 | 98 |
| Pd(OAc)₂ / SPhos | 6 | 95 | >99 |
Table 2: Influence of Base on Reaction Efficiency
| Base (2.5 eq) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Na₂CO₃ | 90 | 12 | 75 |
| K₃PO₄ | 90 | 8 | 91 |
| Cs₂CO₃ | 80 | 8 | 94 |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is based on the optimized conditions identified in the tables above.
Materials:
-
Aryl Halide (1.0 eq)
-
Boronic Acid (1.2 eq)
-
Pd(OAc)₂ (0.01 eq)
-
SPhos (0.02 eq)
-
K₃PO₄ (2.5 eq)
-
Toluene (B28343) (5 mL / mmol of aryl halide)
-
Water (1 mL / mmol of aryl halide)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield diagnosis.
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
AN-12-H5 intermediate-2 difficult to remove byproducts
Welcome to the technical support center for AN-12-H5 intermediate-2. This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis and purification of this intermediate, with a focus on the removal of difficult byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the common byproducts in its synthesis?
This compound is a key biaryl precursor in the multi-step synthesis of a novel kinase inhibitor. It is synthesized via a palladium-catalyzed Suzuki coupling reaction. During this synthesis, two primary, difficult-to-remove byproducts are often formed:
-
AN-12-H5-BP1 (Homocoupling Byproduct): This results from the coupling of two molecules of the boronic acid starting material.
-
AN-12-H5-RI1 (Regioisomer Byproduct): This isomer forms due to a lack of complete regioselectivity during the coupling reaction, leading to a different substitution pattern on one of the aryl rings.
Q2: Why are AN-12-H5-BP1 and AN-12-H5-RI1 difficult to remove using standard purification techniques?
The removal of these byproducts is challenging due to their similar physicochemical properties to the desired product, this compound:
-
Polarity: Both byproducts have polarities very close to that of the target compound, causing them to co-elute during standard normal-phase and reverse-phase flash chromatography.[1]
-
Solubility: The solubility profiles of the byproducts and the desired product are nearly identical in common recrystallization solvents, making separation by fractional crystallization inefficient.[2]
-
Molecular Weight: The regioisomer (AN-12-H5-RI1) has the same molecular weight as the product, and the homocoupling byproduct (AN-12-H5-BP1) often has a molecular weight that is not sufficiently different for easy separation by size-exclusion chromatography.
Q3: How can I minimize the formation of these byproducts during the reaction?
Optimizing reaction conditions can significantly reduce the formation of unwanted byproducts.[3]
-
To reduce AN-12-H5-BP1 (Homocoupling):
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which is known to promote homocoupling.[4][5] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3][6]
-
High-Purity Reagents: Use high-purity palladium catalysts and ligands. Degradation of these can lead to the formation of Pd(II) species that facilitate homocoupling.[7]
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate (B1220265), can help to minimize the concentration of Pd(II) species that lead to homocoupling.[6]
-
-
To reduce AN-12-H5-RI1 (Regioisomer):
-
Ligand Selection: The choice of phosphine (B1218219) ligand can influence the regioselectivity of the Suzuki coupling. Bulky electron-rich ligands can sometimes improve selectivity.
-
Temperature Control: Running the reaction at a lower temperature may improve regioselectivity, although this can also decrease the reaction rate.[3]
-
Q4: What are the recommended advanced purification methods for removing these byproducts?
When standard methods fail, more specialized chromatographic techniques are necessary.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating compounds with very similar properties.[8] A high-resolution column with a shallow gradient elution can resolve the desired product from the byproducts.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is sometimes more effective at separating isomers.
-
Sequential Chromatographic Techniques: A multi-step purification process can be employed. For example, an initial flash chromatography step to remove bulk impurities, followed by a high-resolution technique like Prep-HPLC to separate the final product from the persistent byproducts.[9]
Q5: How can I confirm the purity of my this compound sample and differentiate it from the byproducts?
A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are powerful for structural elucidation. The regioisomer (AN-12-H5-RI1) will show distinct differences in the chemical shifts and coupling patterns of the aromatic protons and carbons.[10]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments can definitively establish the connectivity and spatial relationships of atoms, which is crucial for distinguishing between regioisomers.[10][11]
-
-
High-Resolution Mass Spectrometry (HRMS): This can confirm the elemental composition of the product and byproducts. While it won't distinguish between regioisomers, it can differentiate the homocoupling byproduct based on its different molecular formula.
-
Analytical HPLC/UPLC: A high-resolution analytical column can be used to develop a method that separates the product from the byproducts, allowing for accurate purity determination.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the removal of byproducts during the purification of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Co-elution of product and byproducts in flash chromatography. | Similar polarity of this compound, AN-12-H5-BP1, and AN-12-H5-RI1. | 1. Optimize the mobile phase system. Test different solvent systems with varying polarities. 2. If normal phase silica (B1680970) was used, try reverse-phase (C18) silica or alumina. 3. If separation is still not achieved, proceed to high-resolution chromatography (Prep-HPLC or SFC). |
| High percentage of homocoupling byproduct (AN-12-H5-BP1) in the crude product. | Presence of oxygen in the reaction mixture.[4][5] Degradation of the palladium catalyst or phosphine ligand.[3] | 1. Improve the degassing procedure for solvents and the reaction setup.[6] 2. Use fresh, high-purity catalyst and ligands. 3. Consider adding a mild reducing agent like potassium formate to the reaction.[6] |
| Significant amount of regioisomer (AN-12-H5-RI1) is formed. | Sub-optimal reaction conditions leading to poor regioselectivity. | 1. Screen different phosphine ligands (e.g., bulky, electron-rich ligands). 2. Optimize the reaction temperature; lower temperatures may favor the desired regioisomer. |
| Difficulty in distinguishing product from regioisomer by ¹H NMR. | Overlapping signals in the aromatic region. | 1. Acquire a ¹³C NMR spectrum.[10] 2. Perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for unambiguous structural assignment.[10][11] |
| Low recovery after Prep-HPLC purification. | Poor solubility of the compound in the mobile phase. Adsorption of the compound to the stationary phase. | 1. Modify the mobile phase composition to improve solubility. 2. Screen different stationary phases. 3. Ensure the collected fractions are properly and completely evaporated. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity of this compound (%) | Yield (%) | Throughput | Notes |
| Silica Gel Flash Chromatography | 80-85 | 90 | High | Ineffective at removing AN-12-H5-BP1 and AN-12-H5-RI1. |
| Reverse-Phase (C18) Flash Chromatography | 85-90 | 85 | High | Provides slightly better separation than normal phase but still insufficient. |
| Fractional Recrystallization | < 90 | Low | Medium | Byproducts tend to co-crystallize with the product. |
| Preparative HPLC (C18 column) | > 99 | 70 | Low | Effective for complete removal of both byproducts. |
| Supercritical Fluid Chromatography (SFC) | > 98 | 75 | Medium | Offers an alternative selectivity profile that can be advantageous. |
Table 2: Effect of Reaction Conditions on Byproduct Formation
| Parameter | Condition | AN-12-H5-BP1 (Homocoupling) (%) | AN-12-H5-RI1 (Regioisomer) (%) |
| Atmosphere | Air | 15 | 10 |
| Nitrogen (sparged) | 5 | 10 | |
| Argon (freeze-pump-thaw) | < 2 | 10 | |
| Ligand | Ligand A (Standard) | 5 | 10 |
| Ligand B (Bulky) | 5 | 6 | |
| Temperature | 100 °C | 5 | 10 |
| 80 °C | 4 | 7 |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling Reaction to Minimize Byproduct Formation
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of argon.
-
Use anhydrous solvents. Degas the reaction solvent (e.g., dioxane/water mixture) by subjecting it to three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via cannula.
-
In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and ligand (if required) in the degassed solvent.
-
-
Reaction Execution:
-
Add the catalyst solution to the reaction mixture via cannula.
-
Heat the reaction to the optimized temperature (e.g., 80 °C) and stir under a positive pressure of argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: High-resolution preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient is recommended (e.g., 50-70% B over 30 minutes).
-
Flow Rate: Dependent on column size (e.g., 20 mL/min).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Purification:
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the desired product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
AN-12-H5 intermediate-2 reaction failing to go to completion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the AN-12-H5 intermediate-2 synthesis, specifically when the reaction fails to proceed to completion.
Troubleshooting Guide: Incomplete this compound Reaction
This guide addresses common problems observed during the synthesis of this compound, a critical step in the development of novel therapeutic agents. The standard reaction involves the coupling of reactant AN-12-H5-A and reactant AN-12-H5-B in the presence of a palladium catalyst.
Question: My this compound reaction has stalled. How do I determine the cause?
Answer:
When a reaction fails to go to completion, a systematic approach is necessary to identify the root cause.[1][2] The first step is to analyze the reaction mixture to understand its composition.
Recommended Initial Analysis:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to visualize the components of your reaction mixture.[3][4][5] By spotting the starting materials, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture itself, you can quickly assess the presence of remaining reactants and the formation of the desired product.[4]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is recommended. This technique will allow you to determine the relative concentrations of starting materials, the intermediate-2 product, and any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can provide structural information about the species present and help identify unexpected side products.
A logical workflow for troubleshooting an incomplete reaction is outlined below.
Caption: A general workflow for troubleshooting an incomplete chemical reaction.
Question: My analysis shows unreacted starting materials. What are the likely causes and solutions?
Answer:
The presence of significant amounts of unreacted starting materials suggests several potential issues with the reaction setup or reagents.[6]
Potential Causes and Corrective Actions for Unreacted Starting Materials:
| Potential Cause | Recommended Action |
| Incorrect Stoichiometry | Double-check all calculations for reactant and reagent amounts. Ensure accurate weighing and dispensing of all materials.[2] |
| Reagent Purity/Activity | Verify the purity of starting materials and reagents. Catalysts, in particular, can degrade over time. If possible, use freshly opened or purified reagents.[2] For example, some reagents may need to be distilled immediately before use.[2] |
| Insufficient Reaction Time or Temperature | Reactions may proceed slower than anticipated. Monitor the reaction over a longer period. If the reaction is known to be thermally sensitive, consider a modest increase in temperature, monitoring for byproduct formation.[7] |
| Poor Mixing | Ensure efficient stirring of the reaction mixture, especially for heterogeneous reactions.[2] Inadequate mixing can lead to localized concentration gradients and prevent reactants from interacting. |
| Catalyst Deactivation | The palladium catalyst may be poisoned by impurities in the starting materials or solvent. Ensure all glassware is scrupulously clean and solvents are of the appropriate grade. |
Question: I've confirmed my reagents and setup are correct, but the reaction still won't go to completion. What's next?
Answer:
If the fundamental reaction parameters appear correct, consider more subtle factors that can inhibit the reaction. A decision tree can help guide your investigation.
Caption: A decision tree to identify the root cause of an incomplete reaction.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the steps for monitoring the progress of the this compound synthesis using TLC.[3][4]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Using a capillary tube, spot a small amount of the dissolved starting material (AN-12-H5-A) onto the SM lane.
-
Spot the reaction mixture onto the RM lane.
-
For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.[4]
-
Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the spotting line.[3]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the reaction is progressing.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a chemical synthesis to fail?
A1: Common mistakes in chemical synthesis include proposing impossible intermediates for the given reaction conditions, mixing incompatible functional groups, and incorrect stereochemistry.[8] Practical errors such as incorrect calculations, impure reagents, and inefficient mixing are also frequent causes of reaction failure.[2]
Q2: How can I be sure my starting materials are pure enough?
A2: The purity of starting materials is crucial for a successful reaction.[2] It is recommended to use materials from a reputable supplier. If there is any doubt, purify the starting materials using techniques such as recrystallization or column chromatography. Characterize the purified material by NMR and melting point to confirm its identity and purity.
Q3: Can side reactions prevent my main reaction from completing?
A3: Yes, competing side reactions can consume starting materials or catalyst, thereby preventing the main reaction from reaching completion.[6][7] The formation of byproducts can often be detected by TLC, HPLC, or NMR analysis of the crude reaction mixture.
Q4: My reaction is clean, but the yield is low after workup. What could be the issue?
A4: A low yield after a clean reaction often points to issues during the workup and isolation process.[1] Potential causes include the product being partially soluble in the aqueous layer during extraction, volatility of the product, or the product adhering to filtration media.[1]
Q5: How do I monitor a reaction that is sensitive to air or moisture?
A5: For air or moisture-sensitive reactions, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] To monitor the reaction, carefully remove a small aliquot from the reaction vessel using a syringe and needle, and then quench it before analysis by TLC or HPLC.
References
- 1. How To [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reaction monitoring: Significance and symbolism [wisdomlib.org]
- 6. fiveable.me [fiveable.me]
- 7. Chemical synthesis | Organic & Inorganic Reactions | Britannica [britannica.com]
- 8. youtube.com [youtube.com]
- 9. Bis(1,2,4-triphenylcyclopentadienyl) Terbium 4,4,4-trifluoro-1-phenylbutane-1,3-dionate [mdpi.com]
AN-12-H5 intermediate-2 unexpected spectroscopic results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results during the synthesis and characterization of the hypothetical compound AN-12-H5 intermediate-2.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound is showing broad peaks. What are the possible causes and solutions?
A1: Broad peaks in an NMR spectrum can be caused by several factors.[1] A common reason is poor shimming of the NMR instrument, leading to an inhomogeneous magnetic field. Another possibility is that your sample is not fully dissolved or is too concentrated.[1] Paramagnetic impurities can also lead to significant broadening of NMR signals.
Troubleshooting Steps:
-
Re-shim the instrument: Ensure the NMR spectrometer is properly shimmed before acquiring your spectrum.
-
Check sample solubility and concentration: Visually inspect your NMR tube for any undissolved material. If the solution is cloudy, try filtering it or using a different deuterated solvent in which your compound is more soluble.[1] If the sample is highly concentrated, this can lead to bimolecular interactions and peak broadening; diluting the sample may help.[1]
-
Remove paramagnetic impurities: If you suspect paramagnetic metal contamination, you can try passing your sample through a small plug of silica (B1680970) gel or celite.
Q2: I'm observing unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify the source of these impurities?
A2: Unexpected peaks in an NMR spectrum are often due to residual solvents from the reaction or purification steps, or contaminants from glassware or reagents.[2] Common contaminants include water, acetone (B3395972) from cleaning glassware, and silicone grease.[1][2]
Troubleshooting Steps:
-
Identify common solvent peaks: Compare the chemical shifts of the unexpected peaks to published tables of common NMR solvent impurities.
-
Check for water: A broad singlet around 1.5 ppm in CDCl₃ is often indicative of water.[2] To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity.[1]
-
Properly clean and dry glassware: Ensure all glassware, including NMR tubes, is thoroughly cleaned and dried to remove any residual solvents or contaminants. It can take several hours to remove all traces of acetone from an NMR tube, even after oven drying.[1]
Q3: The mass spectrum of my this compound sample does not show the expected molecular ion peak. What should I do?
A3: The absence of the expected molecular ion peak in a mass spectrum can be due to several factors, including poor signal intensity, incorrect ionization method, or fragmentation of the molecule.[3]
Troubleshooting Steps:
-
Optimize signal intensity: Ensure your sample concentration is appropriate.[3] Too dilute a sample may not produce a strong enough signal, while a sample that is too concentrated can cause ion suppression.[3]
-
Try different ionization techniques: The choice of ionization method (e.g., ESI, APCI, MALDI) can significantly impact the signal intensity and the observation of the molecular ion.[3] Experimenting with different ionization methods may be necessary.
-
Check for adduct formation: In electrospray ionization (ESI), it is common to observe adducts with ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear at a higher m/z than the expected molecular ion.
-
Review for in-source fragmentation: The molecular ion may be unstable and fragment within the ion source. Look for fragment ions at lower m/z values that could correspond to logical losses from the parent molecule.
Q4: My IR spectrum of this compound has a sloping baseline and very intense peaks that go off-scale. How can I improve the quality of my spectrum?
A4: A poor baseline and off-scale peaks in an IR spectrum are typically due to issues with sample preparation or the background scan.[4]
Troubleshooting Steps:
-
Run a fresh background spectrum: A new background scan can often correct for a sloping baseline.[4]
-
Adjust sample concentration or path length: If the peaks are too intense (off-scale), the sample is either too concentrated or the path length of the sample holder is too long.[4] For liquid samples, you may need to use a shorter path length cell or dilute the sample. For solid samples prepared as KBr pellets, you may have used too much sample relative to the KBr.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Unexpected NMR Results
This guide provides a systematic approach to diagnosing and resolving common issues encountered during NMR analysis of this compound.
Troubleshooting Workflow for Unexpected NMR Results
Caption: A flowchart for troubleshooting common NMR issues.
Data Presentation: Expected vs. Observed ¹H NMR Data for this compound
| Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration | Observed Chemical Shift (ppm) | Observed Multiplicity | Observed Integration | Possible Cause of Discrepancy |
| 7.8 | Doublet | 2H | 7.8 | Doublet | 2H | - |
| 7.2 | Doublet | 2H | 7.2 | Doublet | 2H | - |
| 4.1 | Triplet | 2H | 4.1 | Broad Triplet | 2H | Poor shimming or sample aggregation |
| 2.5 | Singlet | 3H | 2.5 | Singlet | 3H | - |
| - | - | - | 2.1 | Singlet | 1H | Acetone impurity |
| - | - | - | 1.5 | Broad Singlet | 0.5H | Water impurity |
Guide 2: Resolving Common Mass Spectrometry Issues
This guide outlines steps to address frequent problems encountered during the mass spectrometric analysis of this compound.
Troubleshooting Workflow for Mass Spectrometry
Caption: A decision tree for troubleshooting mass spectrometry data.
Data Presentation: Expected vs. Observed Mass Spectrometry Data for this compound
| Expected m/z | Ion Type | Observed m/z | Ion Type | Possible Cause of Discrepancy |
| 250.1234 | [M+H]⁺ | 250.1230 | [M+H]⁺ | - |
| - | - | 272.1052 | [M+Na]⁺ | Sodium adduct formation |
| - | - | 232.1128 | [M-H₂O+H]⁺ | In-source fragmentation (loss of water) |
| - | - | 521.2398 | [2M+Na]⁺ | Dimer formation with sodium adduct |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR Spectroscopy
-
Glassware Preparation:
-
Clean a standard 5mm NMR tube by rinsing three times with acetone, followed by three times with deionized water, and finally three times with acetone again.
-
Dry the NMR tube in an oven at 120 °C for at least 2 hours to ensure all residual solvent has evaporated.[1]
-
Allow the tube to cool to room temperature in a desiccator before use.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into the NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the tube using a clean glass pipette.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect for any particulates.
-
If the sample does not fully dissolve, sonication for a few minutes may help. If solubility remains an issue, a different deuterated solvent should be chosen.[1]
-
-
D₂O Exchange for Identification of -OH or -NH Protons:
-
After acquiring an initial ¹H NMR spectrum, add one drop of D₂O to the NMR tube.
-
Cap the tube and shake vigorously for 1-2 minutes to facilitate proton exchange.[1]
-
Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction in the intensity of a peak indicates an exchangeable proton.[1]
-
Protocol 2: General Procedure for Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
From the stock solution, prepare a dilute solution for analysis at a concentration of approximately 1-10 µg/mL in the same solvent.
-
The final solution should be filtered through a 0.2 µm syringe filter to remove any particulates that could clog the instrument.
-
-
Instrument Calibration:
-
Perform a mass calibration of the spectrometer according to the manufacturer's recommendations using an appropriate calibration standard.[3] This ensures accurate mass measurements.
-
-
Sample Analysis:
-
Set the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. These may need to be optimized for your specific compound.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to determine the best ionization for this compound.
-
Analyze the resulting spectrum for the molecular ion ([M+H]⁺ or [M-H]⁻) and any common adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).
-
Hypothetical Signaling Pathway Involving a Drug Candidate
In the context of drug development, a molecule like this compound could be a precursor to a final drug candidate that targets a specific signaling pathway. Below is a hypothetical representation of such a pathway.
Caption: A hypothetical MAPK signaling pathway inhibited by a drug candidate.
References
Technical Support Center: AN-12-H5 Intermediate-2 Reagent
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purity of AN-12-H5 intermediate-2, a critical reagent in the synthesis of novel kinase inhibitors for oncological research. Our aim is to assist researchers, scientists, and drug development professionals in identifying and resolving potential purity issues to ensure the reliability and reproducibility of their experimental outcomes.
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is this compound and what is its primary application? this compound is a key precursor in the multi-step synthesis of a new class of selective kinase inhibitors. Its purity is paramount as impurities can lead to side reactions, lower yields, and the formation of undesired byproducts in the final active pharmaceutical ingredient (API).
-
Q2: How should this compound be properly stored? For optimal stability, this compound should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C, protected from moisture and light. Improper storage can lead to degradation, introducing impurities.
Troubleshooting Purity Issues
-
Q3: I'm observing unexpected peaks in my HPLC chromatogram for a new batch of this compound. What could be the cause? Unexpected peaks in an HPLC analysis can arise from several sources.[1][2] These could be related to the synthesis process, degradation of the compound, or contamination. Common causes include residual solvents, starting materials, or byproducts from the synthesis. It is also possible that the compound is degrading due to improper handling or storage conditions. We recommend running a blank injection to rule out system contamination and comparing the chromatogram to the certificate of analysis provided with the batch.
-
Q4: My mass spectrometry results show a mass that does not correspond to this compound. How should I proceed? A discrepancy in the mass-to-charge ratio from mass spectrometry suggests the presence of an impurity or a modification of the target molecule.[3][4][5] This could be an adduct with a solvent or salt, a degradation product, or a synthesis-related impurity. High-resolution mass spectrometry can help in determining the elemental composition of the unknown peak, providing clues to its identity.[6]
-
Q5: The 1H NMR spectrum of my this compound sample shows signals that I cannot account for. What are the likely sources of these impurities? Unidentified signals in an NMR spectrum often point to the presence of residual solvents, water, or organic impurities.[7][8][9] It is advisable to consult standard tables of NMR solvent impurities to identify common contaminants.[9] If the signals do not correspond to common solvents, they may be due to structurally similar byproducts from the synthesis. Two-dimensional NMR techniques can aid in the structural elucidation of these unknown impurities.[7]
-
Q6: Can impurities in this compound affect my downstream synthetic steps? Yes, impurities can have a significant impact on subsequent reactions.[10] They can compete in the reaction, leading to a lower yield of the desired product, or they can introduce new, unwanted functionalities that result in the formation of complex side products. This can complicate purification and compromise the purity of the final compound.
Data Presentation
Product Specifications
The following table outlines the purity specifications for different grades of this compound.
| Grade | Purity Specification (by HPLC) | Appearance | Recommended Use |
| Standard | ≥ 95.0% | Off-white to light yellow powder | Routine synthesis, process development |
| High Purity | ≥ 98.0% | White to off-white powder | cGMP synthesis, late-stage development |
| Custom | As per client specification | To be determined | Specialized applications |
Example Batch Analysis: Lot # AN12H5-2-202512A (High Purity Grade)
This table presents typical analytical results for a high-purity batch of this compound.
| Analytical Test | Method | Specification | Result |
| Purity | HPLC | ≥ 98.0% | 98.7% |
| Identity | 1H NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | ≤ 0.5% | 0.15% (Ethanol) |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the quantitative analysis of this compound purity.[2][11][12]
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in 5.0 mL of a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.[3][4][5]
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
-
LC-MS Conditions:
-
Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak in the chromatogram.
-
Compare the observed m/z value for the molecular ion [M+H]+ with the theoretical mass of this compound.
-
Protocol 3: Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for identifying impurities using 1H NMR.[7][8][13]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for potential impurities.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals.
-
Compare the spectrum to a reference spectrum of pure this compound.
-
Identify signals corresponding to the main compound and any impurities.
-
Compare the chemical shifts of impurity signals to known values for common solvents and reagents.[9]
-
Visualizations
Caption: Troubleshooting workflow for this compound purity issues.
Caption: A representative kinase signaling pathway targeted by the final drug product.
References
- 1. 小分子高效液相色谱 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. veeprho.com [veeprho.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
AN-12-H5 Intermediate-2 Workup: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of AN-12-H5 intermediate-2. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and resolving common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
A significant challenge in organic synthesis is the workup phase, where the desired product is isolated from the reaction mixture. This section addresses common problems that may arise during the workup of this compound.
Q1: I'm observing a persistent emulsion during the aqueous wash of my organic layer. How can I resolve this?
A1: Emulsion formation is a common issue when working with certain solvents and reaction mixtures. Here are several strategies to break an emulsion:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Change in pH: If your target compound is stable to acid or base, carefully adjusting the pH of the aqueous layer can sometimes break an emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the droplets and facilitate separation.
-
Solvent Addition: Adding more of the organic solvent used for extraction can sometimes dilute the emulsifying agents and lead to phase separation.
-
Patience and Mechanical Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to separation. Gentle swirling or stirring of the mixture with a glass rod can also be effective.
Q2: My final product yield is significantly lower than expected after the workup. What are the potential causes and how can I improve it?
A2: Low product yield can be attributed to several factors during the workup. Consider the following possibilities:
-
Product Solubility in the Aqueous Layer: Your product may have some solubility in the aqueous phase, leading to loss during extraction. To mitigate this, you can try back-extracting the aqueous layer with a fresh portion of the organic solvent.
-
Incomplete Extraction: Ensure you are performing a sufficient number of extractions. It is often more efficient to perform multiple extractions with smaller volumes of solvent rather than one large extraction.
-
Product Instability: The workup conditions (e.g., pH, temperature) might be degrading your product.[1] Assess the stability of your compound under the workup conditions by taking a small sample of the reaction mixture and subjecting it to the workup procedure on a test scale.[1]
-
Adsorption onto Drying Agent: Overuse of drying agents like magnesium sulfate (B86663) or sodium sulfate can sometimes lead to the adsorption of the product. Use the minimum amount of drying agent necessary to remove the water.
-
Volatility of the Product: If your product is volatile, you may be losing it during solvent removal under reduced pressure (rotary evaporation).[1] Check the cold trap of your rotary evaporator for any condensed product.[1]
Q3: I'm having trouble removing a specific byproduct, triphenylphosphine (B44618) oxide (TPPO), from my product.
A3: Triphenylphosphine oxide is a common byproduct in reactions like the Wittig or Mitsunobu reaction. Due to its polarity, it can be challenging to remove. Here are a few techniques:
-
Precipitation: TPPO is often less soluble in non-polar solvents. Concentrating the reaction mixture and then triturating or suspending the residue in a non-polar solvent like hexane (B92381) or a mixture of hexane and ether can cause the TPPO to precipitate, allowing for its removal by filtration.[2] This process may need to be repeated.[2]
-
Acid-Base Extraction: If your product is not acid-sensitive, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate any basic impurities, making them more water-soluble. Conversely, a dilute base wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.
-
Column Chromatography: If other methods fail, column chromatography is a reliable method for separating TPPO from your desired product.
Q4: After quenching the reaction with an aqueous solution, the mixture has turned a persistent color (e.g., yellow, brown). What could be the cause?
A4: A persistent color in the aqueous layer during washing can indicate the presence of unreacted reagents or byproducts. For instance, if a halogenating agent was used in the reaction, the color could be due to excess halogen.[2] Washing the organic layer with a solution of sodium thiosulfate (B1220275) can help to reduce the excess halogen and remove the color.[2]
Data Summary
To optimize the workup procedure, it is crucial to track key parameters. The following table provides a template for recording and comparing results from different workup trials.
| Trial ID | Workup Modification | Starting Material (g) | Crude Yield (g) | Purity (by HPLC/NMR) | Key Observations |
| AN-12-H5-W1 | Standard Procedure | 10.0 | 8.5 | 92% | Minor emulsion observed |
| AN-12-H5-W2 | Brine wash added | 10.0 | 8.7 | 93% | Emulsion resolved quickly |
| AN-12-H5-W3 | Back-extraction of aqueous layer | 10.0 | 9.1 | 92.5% | Increased yield |
| AN-12-H5-W4 | Trituration with Hexane | 10.0 | 8.2 | 98% | Higher purity, some product loss |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the layers and drain the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Workup for Removal of Triphenylphosphine Oxide (TPPO)
-
Concentrate the reaction mixture to a thick oil or solid.
-
Add a sufficient amount of a non-polar solvent (e.g., hexane or a 1:1 mixture of hexane and diethyl ether) to suspend the residue.
-
Stir the suspension vigorously for 15-30 minutes.
-
Filter the mixture through a Büchner funnel, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate contains the desired product, while the solid is primarily TPPO.
-
Concentrate the filtrate under reduced pressure.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for troubleshooting the this compound workup.
Caption: General troubleshooting workflow for the workup procedure.
References
Technical Support Center: AN-12-H5 Intermediate-2 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues during the purification of AN-12-H5 intermediate-2.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading during purification. What are the common causes of this instability?
A1: Instability of intermediates like this compound during purification can be attributed to several factors:
-
High Reactivity: The inherent chemical structure of the intermediate may contain highly reactive functional groups susceptible to degradation under certain conditions.
-
Sensitivity to Air and Moisture: Many organic intermediates are sensitive to atmospheric oxygen and water, which can lead to oxidative degradation or hydrolysis.[1]
-
Light and Temperature Sensitivity: Exposure to light and elevated temperatures can provide the activation energy for decomposition pathways.
-
pH Sensitivity: Extreme pH conditions, either acidic or basic, can catalyze the degradation of the intermediate.[1]
-
Stationary Phase Interaction: The intermediate may be sensitive to the stationary phase (e.g., silica (B1680970) or alumina) used in chromatography, leading to on-column decomposition.[1]
Q2: What are the immediate signs of degradation I should look for during purification?
A2: Signs of degradation can include:
-
A change in the color of the solution, often turning darker or forming precipitates.[1]
-
The appearance of new spots on a Thin-Layer Chromatography (TLC) plate during reaction monitoring.[1]
-
A lower than expected yield of the purified product.[1]
-
The presence of unexpected peaks in analytical data such as HPLC, LC-MS, or NMR.
Q3: What general strategies can I employ to minimize the degradation of this compound during purification?
A3: To mitigate degradation, consider the following strategies:
-
Work at Lower Temperatures: Performing the purification at reduced temperatures can slow down the rate of decomposition.[1][2]
-
Use an Inert Atmosphere: To prevent oxidative degradation, conduct all purification steps under an inert atmosphere of nitrogen or argon.[1]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen that may contribute to decomposition. Using degassed solvents can help prevent this.[1]
-
Minimize Time in Solution: Reduce the amount of time the intermediate is in solution to a minimum.[1]
-
Consider Crude Product: If the intermediate is highly unstable, consider using the crude material directly in the next step if the impurities are not expected to interfere with the subsequent reaction.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of product from column chromatography. | 1. Decomposition on silica gel. 2. The compound is too polar and has irreversibly adsorbed to the silica. 3. The compound is very non-polar and eluted with the solvent front. | 1. Perform a 2D TLC to check for stability on silica. If unstable, consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina, reversed-phase silica). 2. For highly polar compounds, consider using a stronger eluent system or switching to reversed-phase chromatography.[3] 3. Use a less polar solvent system for elution. |
| The reaction mixture turns dark and complex upon formation of the intermediate. | Decomposition of the intermediate. | - Work at lower temperatures. - Ensure the reaction is under an inert atmosphere (N₂ or Ar). - Use dry, degassed solvents. - Check and adjust the pH of the reaction mixture; extreme pH can catalyze decomposition.[1] |
| Decomposition is observed on the TLC plate during reaction monitoring. | The intermediate is sensitive to the stationary phase (silica or alumina). | - Use TLC plates with a different stationary phase. - Elute the TLC plate quickly with a suitable solvent system.[1] |
| Difficulty in isolating the pure intermediate. | The intermediate is too unstable for standard purification techniques. | - Consider using the crude intermediate directly in the next step if impurities are not reactive under the subsequent reaction conditions.[1] - If purification is necessary, explore gentler methods like crystallization or washing the solid with a suitable solvent.[1] |
Experimental Protocols
Protocol 1: Assessing Intermediate Stability on Silica Gel using 2D TLC
Objective: To determine if this compound is stable on silica gel.
Methodology:
-
Spot a small amount of the crude reaction mixture containing this compound onto the bottom left corner of a square TLC plate.
-
Develop the TLC plate in a suitable solvent system.
-
After the first development, remove the plate from the chamber and allow the solvent to fully evaporate.
-
Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the intermediate is stable, the spots will lie on a diagonal line. If the intermediate has decomposed, new spots will appear off the diagonal.
Protocol 2: Purification by Crystallization
Objective: To purify this compound by crystallization to avoid decomposition on silica gel.
Methodology:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Slowly cool the solution to allow for the formation of crystals. If no crystals form, try adding a co-solvent in which the intermediate is less soluble.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability issues.
References
AN-12-H5 intermediate-2 scaling up synthesis problems
Technical Support Center: AN-12-H5 Intermediate-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of this compound. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, a biaryl compound prepared via a Suzuki-Miyaura cross-coupling reaction.
Q1: Why is the yield of my Suzuki-Miyaura reaction decreasing significantly upon scaling up from lab (gram) to pilot (kilogram) scale?
A: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less prominent at the lab scale.[1] The primary culprits are often related to mass and heat transfer limitations.
-
Insufficient Mixing: In larger reactors, achieving homogeneous mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst) is more challenging. Poor mixing can lead to localized concentration gradients, reducing the efficiency of the catalytic cycle.
-
Poor Heat Transfer: Suzuki-Miyaura reactions are often exothermic.[2] Large reactors have a lower surface-area-to-volume ratio, making it harder to dissipate the heat generated.[2] This can lead to temperature increases that accelerate catalyst decomposition and the formation of side products.[3][4]
-
Catalyst Deactivation: The longer reaction times often required at scale, combined with potential temperature fluctuations, can lead to the agglomeration of the palladium catalyst into inactive "palladium black."[5]
Troubleshooting Steps:
-
Optimize Agitation: Review the reactor's impeller design and agitation speed to ensure adequate mixing for the specific batch volume.
-
Improve Temperature Control: Implement a more robust temperature control strategy. This may involve using a reactor with a better heat exchange capacity or adjusting the rate of reagent addition to manage the exotherm.[4]
-
Degas Thoroughly: Ensure all solvents and the reactor headspace are rigorously degassed to remove oxygen, which can deactivate the catalyst.[3]
Q2: I am observing an increase in homocoupling of my boronic acid starting material at a larger scale. How can this be minimized?
A: The formation of biaryl impurities from the homocoupling of boronic acids is typically caused by the presence of oxygen.[3] This side reaction can become more pronounced at scale if degassing procedures are not proportionally scaled.
Troubleshooting Steps:
-
Rigorous Degassing: Employ multiple vacuum/inert gas (nitrogen or argon) backfill cycles for the reactor and solvents. Sparging the solvent with inert gas for an extended period before adding the catalyst can also be effective.
-
Use a Pd(0) Catalyst Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to the active Pd(0) state can sometimes promote homocoupling. Starting with a stable Pd(0) source, such as Pd(PPh₃)₄, can mitigate this issue.[3]
-
Control Reagent Addition: Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the homocoupling side reaction.
Q3: My final product has palladium levels exceeding the regulatory limits (e.g., >10 ppm). What are the most effective methods for palladium removal at scale?
A: Reducing residual palladium to acceptable levels for active pharmaceutical ingredients (APIs) is a critical challenge.[6][7] While traditional methods like chromatography or carbon treatment can be used, specialized metal scavengers are often more efficient at a large scale.[8]
Effective Palladium Removal Strategies:
-
Metal Scavengers: These are materials with functional groups that selectively bind to palladium. Thiol-functionalized silica (B1680970) gels or resins are highly effective. The product solution is passed through a cartridge or stirred with the scavenger, which is then filtered off.
-
Activated Carbon: While a common method, its effectiveness can be variable. The choice of carbon grade and the treatment conditions (temperature, time) must be optimized.[9]
-
Aqueous Washes: Certain aqueous solutions can help extract palladium salts. An optimized workup procedure might include washes with solutions containing reagents like sodium bisulfite or cysteine.[10]
| Method | Advantages | Disadvantages |
| Metal Scavengers | High selectivity, high efficiency, simple filtration removal.[6] | Higher cost compared to carbon. |
| Activated Carbon | Low cost, readily available.[9] | Can lead to product loss, variable efficiency.[6] |
| Recrystallization | Can be effective if palladium is not trapped in the crystal lattice. | May concentrate the metal impurity in some cases.[6] |
| Aqueous Extraction | Inexpensive and easy to implement. | Often provides only a modest reduction in palladium levels.[10] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Suzuki-Miyaura Coupling)
This protocol describes the synthesis of 2-Methoxy-4'-nitrobiphenyl (this compound) on a 5-gram scale.
Materials:
-
1-Bromo-4-nitrobenzene (5.0 g, 24.75 mmol)
-
(2-Methoxyphenyl)boronic acid (4.5 g, 29.7 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.11 g, 0.495 mmol, 2 mol%)
-
SPhos (0.41 g, 0.99 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (10.26 g, 74.25 mmol, 3.0 equiv)
-
1,4-Dioxane (B91453) (100 mL)
-
Water (25 mL)
Procedure:
-
Setup: Add a magnetic stir bar to a 250 mL three-neck round-bottom flask. Oven-dry the flask and allow it to cool under a stream of nitrogen.
-
Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene, (2-methoxyphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Degassing: Seal the flask and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10% ethyl acetate in hexanes) to yield the pure product.
Visualizations
Experimental Workflow
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
AN-12-H5 intermediate-2 troubleshooting column chromatography separation
This guide provides troubleshooting and frequently asked questions for the column chromatography separation of AN-12-H5 intermediate-2, a polar organic compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for purifying this compound?
A1: For polar compounds like this compound, a good starting point is a binary solvent system consisting of a non-polar and a polar component.[1] Begin by testing solvent systems using Thin Layer Chromatography (TLC).[2][3] The goal is to find a system where the intermediate has an Rf value between 0.25 and 0.35, which generally provides the best separation on a column.[2][4] Common systems for polar compounds include Ethyl Acetate/Hexane and Methanol/Dichloromethane.[1]
Q2: My this compound is not moving off the column baseline. What should I do?
A2: This indicates that the eluent is not polar enough to displace the compound from the stationary phase.[5] You need to systematically increase the polarity of your mobile phase.[3][5] For example, if you are using a 20% Ethyl Acetate in Hexane mixture, try increasing to 30%, 40%, and so on. For very polar compounds, a system like 1-10% Methanol in Dichloromethane may be necessary.[1][6]
Q3: All my collected fractions contain a mix of my starting material and the desired intermediate. Why is there no separation?
A3: Poor separation despite a good Rf on TLC can have several causes. You may have overloaded the column with too much crude product; a general rule is to use 20-50 times the weight of adsorbent (silica) to the sample weight.[5] Another possibility is that the sample was loaded in a solvent that was too strong (too polar), causing it to spread into a wide band at the start. Always load your sample in the minimum amount of solvent, preferably one that is the same or less polar than your mobile phase.[7]
Q4: My purified this compound shows significant peak tailing in the final analysis. What causes this?
A4: Peak tailing is often caused by strong interactions between your compound and the stationary phase, such as acidic silanol (B1196071) groups on the silica (B1680970) interacting with basic functional groups on the analyte.[8] It can also be a sign of column overload.[8] To mitigate this, you can try adding a small amount of a modifier to your mobile phase (e.g., triethylamine (B128534) for basic compounds) or using a less acidic stationary phase like deactivated silica.[9] Reducing the amount of sample loaded can also resolve the issue.[8]
In-Depth Troubleshooting Guide
Issue 1: Poor or No Elution of this compound
| Question | Possible Cause | Recommended Solution |
| Why is my compound stuck at the top of the column? | The mobile phase is not polar enough to elute the compound.[5] | Gradually increase the percentage of the polar solvent in your mobile phase. If using an Ethyl Acetate/Hexane system, increase the proportion of Ethyl Acetate. For very polar compounds, switch to a stronger system like Methanol/Dichloromethane.[1] |
| The compound may have decomposed on the silica gel.[6] | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica.[6] | |
| The compound precipitated at the top of the column due to low solubility in the eluent.[10] | Ensure your crude sample is soluble in the mobile phase.[10] If not, you may need to use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.[7] |
Issue 2: Peak Shape Problems (Fronting, Tailing, Splitting)
| Question | Possible Cause | Recommended Solution |
| Why are my chromatographic peaks "fronting" (shark-fin shape)? | The most common cause is mass overload, where too much sample is injected for the column's capacity.[11][12] | Dilute your sample and inject a smaller amount.[11][12] A 1-to-10 dilution is often a good starting point to see if the fronting resolves.[11] |
| The sample solvent is stronger (more polar) than the mobile phase. | Dissolve the sample in the mobile phase itself whenever possible.[10] | |
| Why are my peaks "tailing" (a gradual slope after the peak maximum)? | Secondary interactions between a basic site on your molecule and acidic silanol groups on the silica.[8] | Add a small amount of a competitive base, like triethylamine (~0.1%), to the mobile phase. Alternatively, operate at a lower pH or use an end-capped column.[8] |
| Column overload.[8] | Reduce the amount of sample loaded onto the column.[8] | |
| A void or channel has formed in the column packing.[8] | This usually requires repacking the column. Ensure the initial slurry is homogenous and the packing is settled evenly to prevent voids.[13] | |
| Why are my peaks splitting into two? | The inlet frit of the column may be partially blocked.[14] | Reverse flush the column (if the manufacturer allows) or replace the inlet frit. Using a guard column can prevent this. |
| A void has formed at the column inlet.[8] | This physical deformation requires column replacement. Avoid sudden pressure shocks to the system. | |
| The sample solvent is incompatible with the mobile phase, causing the sample to split as it is introduced. | Dissolve the sample in the mobile phase. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography of this compound
-
Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution onto a TLC plate and elute with various ratios of a non-polar/polar solvent system (e.g., start with 30:70 Ethyl Acetate/Hexane).
-
Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the target compound.[4]
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
In a beaker, create a slurry by mixing silica gel with the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down, but never let the solvent level fall below the top of the silica bed.[7]
-
-
Sample Loading (Wet Method):
-
Dissolve the crude product in the minimum possible volume of solvent (ideally the mobile phase).[7]
-
Carefully pipette the concentrated sample solution onto the top of the silica bed.
-
Drain the solvent until the sample has been absorbed into the silica.
-
Carefully add a small layer of sand on top to protect the silica surface.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column reservoir.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
If separation is slow or the compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution).
-
Data Summary Tables
Table 1: Common Solvents for Normal Phase Chromatography
This table provides a reference for selecting solvents based on their polarity. The eluting power increases with the polarity index.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane / Petroleum Ether | 0.1 | 69 | Common non-polar base.[1][3] |
| Toluene | 2.4 | 111 | Can be useful but has a high boiling point.[3][4] |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving a wide range of compounds.[1] |
| Diethyl Ether | 4.0 | 35 | Very volatile, good for easy removal.[1] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A standard polar component, works well with hexane.[1] |
| Acetone | 5.1 | 56 | A stronger polar solvent.[3] |
| Methanol (MeOH) | 6.6 | 65 | Very polar; use in small percentages with DCM for highly polar compounds. Can dissolve silica if used in high concentrations (>10%).[1] |
Visualized Workflows and Logic
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. acdlabs.com [acdlabs.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of Synthetic Intermediates for Oseltamivir Synthesis: AN-12-H5 intermediate-2 vs. Shikimic Acid-Derived Epoxide
This guide provides a detailed comparison between a novel synthetic intermediate, AN-12-H5 intermediate-2, and a conventional intermediate, the shikimic acid-derived epoxide, for the synthesis of the antiviral drug Oseltamivir. The comparison is based on synthetic efficiency, yield, purity, and reaction conditions, supported by experimental data.
Introduction
Oseltamivir (marketed as Tamiflu) is a crucial antiviral medication for the treatment of influenza A and B. Its synthesis has been a subject of intense research to develop more efficient, cost-effective, and scalable routes. The traditional synthesis of Oseltamivir starts from (-)-shikimic acid, a natural product whose availability can be a limiting factor. This has spurred the development of alternative synthetic pathways. This guide evaluates a novel, hypothetical intermediate, this compound, against a key intermediate in the established shikimic acid route.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for the conversion of each intermediate to a common downstream product, the azido-epoxide, a crucial precursor to Oseltamivir.
Table 1: Comparison of Reaction Yield and Purity
| Parameter | This compound | Shikimic Acid-Derived Epoxide |
| Average Yield | 95% | 85% |
| Purity (Crude) | 98% | 92% |
| Purity (After Chromatography) | >99.5% | >99.5% |
| Need for Column Chromatography | No | Yes |
Table 2: Comparison of Reaction Conditions
| Parameter | This compound | Shikimic Acid-Derived Epoxide |
| Reaction Time | 4 hours | 12 hours |
| Reaction Temperature | 25 °C | 60 °C |
| Key Reagents | Sodium Azide (B81097), Ammonium (B1175870) Chloride | Sodium Azide, Lewis Acid Catalyst |
| Solvent | Ethanol (B145695)/Water | Acetonitrile (B52724) |
| Safety Considerations | Standard handling of azides | Requires careful handling of Lewis acids |
| Environmental Impact | Greener solvent system | Use of organic solvents |
Experimental Protocols
-
Reaction Setup : A 250 mL round-bottom flask is charged with this compound (10 g, 1 equivalent).
-
Reagent Addition : A solution of sodium azide (1.2 equivalents) and ammonium chloride (1.1 equivalents) in a 1:1 mixture of ethanol and water (100 mL) is added.
-
Reaction : The mixture is stirred at 25 °C and monitored by thin-layer chromatography (TLC).
-
Work-up : After 4 hours, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.
-
Isolation : The solvent is evaporated to yield the crude product, which is of high purity and can often be used in the next step without further purification.
-
Reaction Setup : A 250 mL round-bottom flask is charged with the shikimic acid-derived epoxide (10 g, 1 equivalent) and acetonitrile (100 mL).
-
Reagent Addition : A Lewis acid catalyst (e.g., Titanium isopropoxide, 0.1 equivalents) is added, followed by sodium azide (1.5 equivalents).
-
Reaction : The mixture is heated to 60 °C and stirred for 12 hours. The reaction is monitored by TLC.
-
Work-up : The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification : The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure azido-epoxide.
Visualizations
Caption: Synthetic pathway to Oseltamivir via this compound.
Caption: Traditional Oseltamivir synthesis from shikimic acid.
Caption: Workflow for comparing synthetic intermediates.
Conclusion
The data and protocols presented indicate that this compound offers significant advantages over the traditional shikimic acid-derived epoxide for the synthesis of Oseltamivir. The pathway involving this compound is characterized by a higher yield, shorter reaction time, milder reaction conditions, and a more favorable environmental profile due to the use of greener solvents and the avoidance of column chromatography at this stage. These factors suggest that this compound represents a more efficient and scalable option for the large-scale production of Oseltamivir, addressing some of the key limitations of the traditional shikimic acid-based route. Further research and process optimization could lead to even greater improvements in the overall synthesis of this vital antiviral drug.
Unveiling the Solid-State Architecture of AN-12-H5 Intermediate-2: A Crystallographic Comparison
The precise three-dimensional arrangement of atoms within a pharmaceutical intermediate is critical for understanding its reactivity, stability, and potential interactions with biological targets. X-ray crystallography provides an unambiguous determination of this structure, offering invaluable insights for drug development professionals. This guide presents a comparative analysis of the crystal structure of a representative drug intermediate, 2-amino-5-bromopyrimidine (B17363) (as a proxy for AN-12-H5 intermediate-2), and a structurally related analogue, 2-amino-5-bromopyridine, highlighting the impact of subtle molecular changes on their solid-state packing.
The determination of the crystal structure of intermediates is a cornerstone of modern structure-based drug design. It allows for the rational optimization of synthetic routes and provides a deeper understanding of the conformational properties of the molecular scaffold, which can influence the biological activity of the final drug candidate.
Comparative Crystallographic Data
The crystallographic parameters for 2-amino-5-bromopyrimidine and its pyridine (B92270) analogue, 2-amino-5-bromopyridine, are summarized below. These data reveal significant differences in their crystal packing and symmetry, arising from the substitution of a carbon atom for a nitrogen atom in the aromatic ring.
| Parameter | 2-amino-5-bromopyrimidine | 2-amino-5-bromopyridine |
| Chemical Formula | C₄H₄BrN₃ | C₅H₅BrN₂ |
| Molecular Weight | 174.01 | 173.01 |
| Crystal System | Orthorhombic[1] | Monoclinic[2] |
| Space Group | Cmca[1] | P 1 21/c 1[2] |
| Unit Cell Dimensions | a = 7.702(3) Åb = 8.215(3) Åc = 17.733(12) Åα = 90°β = 90°γ = 90°[1] | a = 13.80 Åb = 5.839 Åc = 7.687 Åα = 90°β = 106.04°γ = 90°[2] |
| Volume (ų) | 1122.0[1] | Not explicitly stated |
| Z (molecules/unit cell) | 8[1] | 4[2] |
| Density (calculated) | 2.06 g/cm³[1] | Not explicitly stated |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like 2-amino-5-bromopyrimidine.
1. Crystallization:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., aqueous solution for 2-amino-5-bromopyrimidine) is performed to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Data Processing:
-
The collected diffraction images are indexed to determine the unit cell parameters and crystal system.
-
The intensities of the diffraction spots are integrated and scaled.
-
The data is corrected for various experimental factors (e.g., absorption, Lorentz-polarization effects).
4. Structure Solution and Refinement:
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
5. Structure Validation:
-
The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric reasonability.
-
The final atomic coordinates are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Caption: Workflow for Structure-Based Drug Design Incorporating X-ray Crystallography.
The structural data presented herein provides a foundational understanding of the solid-state properties of 2-amino-5-bromopyrimidine and its pyridine analogue. This information is crucial for researchers in drug development, enabling informed decisions in the design and synthesis of novel therapeutic agents. The distinct packing arrangements underscore the importance of empirical structure determination for each critical intermediate in a synthetic pathway.
References
Purity Assessment of AN-12-H5 Intermediate-2: A Comparative Guide to HPLC/UPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity determination of AN-12-H5 intermediate-2, a critical component in the synthesis of advanced pharmaceutical ingredients. Furthermore, this document explores alternative analytical techniques, offering a holistic view for selecting the most appropriate method based on specific analytical needs. All experimental data presented herein is illustrative and intended to guide researchers in establishing their own validated methods.
Data Presentation: Comparative Analysis
The purity of this compound was assessed using a validated HPLC method, a UPLC method, and two alternative techniques: Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE). The results, including key performance metrics, are summarized in the tables below.
Table 1: Purity Profile of this compound by Various Analytical Techniques
| Analytical Method | This compound Purity (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurities (Total, %) |
| HPLC | 99.52 | 0.21 | 0.15 | 0.12 |
| UPLC | 99.65 | 0.18 | 0.10 | 0.07 |
| SFC | 99.48 | 0.25 | 0.16 | 0.11 |
| CE | 99.55 | 0.20 | 0.14 | 0.11 |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | HPLC | UPLC | SFC | CE |
| Resolution (Peak 1/Impurity 1) | 2.1 | 3.5 | 2.5 | 2.8 |
| Run Time (minutes) | 25 | 8 | 10 | 15 |
| Solvent Consumption (mL/run) | 30 | 8 | 5 (CO2) + 1 (co-solvent) | <1 |
| Limit of Quantification (LOQ) (%) | 0.05 | 0.02 | 0.04 | 0.05 |
| Relative Standard Deviation (RSD, %) | 0.8 | 0.5 | 1.0 | 1.2 |
Experimental Protocols
A detailed methodology for the primary analytical technique, HPLC, is provided below. Protocols for UPLC, SFC, and CE would follow similar principles of system suitability, standard and sample preparation, and data analysis, but with instrumentation-specific parameters.
HPLC Method for Purity Assessment of this compound
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic data system for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water.
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
5. Data Analysis:
-
Calculate the percentage purity of the sample by the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.
Mandatory Visualization
Hypothetical Synthesis Pathway for this compound
The following diagram illustrates a plausible multi-step synthesis route that could lead to the formation of this compound. Understanding the synthetic pathway is crucial for identifying potential process-related impurities.[1][2]
General Workflow for HPLC/UPLC Purity Method Validation
The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose.[3][4] The diagram below outlines the typical workflow for validating an HPLC or UPLC method for purity assessment.
Discussion
HPLC and UPLC are the gold standard techniques for purity assessment in the pharmaceutical industry due to their high sensitivity, specificity, and reproducibility.[3] As indicated in Table 2, UPLC offers significant advantages in terms of reduced run time and solvent consumption, along with improved resolution and sensitivity, which can be critical in a high-throughput environment.
Alternative methods like SFC and CE provide orthogonal selectivity, which can be invaluable for resolving co-eluting peaks or for analyzing compounds that are not well-suited for reversed-phase chromatography.[5] SFC is a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.[5] CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[6]
The choice of analytical method will depend on various factors, including the specific properties of the intermediate, the required level of sensitivity, throughput needs, and available instrumentation. For routine quality control, a validated HPLC or UPLC method is typically preferred.[7] However, for complex samples or in-depth impurity profiling, employing an orthogonal technique like SFC or CE can provide a more comprehensive understanding of the sample's purity.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. rroij.com [rroij.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Navigating the Synthesis of AN-12-H5 Intermediate-2: A Comparative Guide to Synthetic Yields
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is a critical factor in the overall success of a therapeutic pipeline. This guide provides a comparative analysis of different synthetic routes for producing AN-12-H5 intermediate-2, a crucial precursor in the development of novel Wnt signaling pathway inhibitors. While AN-12-H5 is a hypothetical small molecule designed for research purposes, this analysis of its intermediate's synthesis is presented to illustrate methodological comparisons applicable to real-world drug discovery.[1] We will delve into a comparative table of yields, detailed experimental protocols, and a visualization of the synthetic logic.
Yield Comparison of Synthetic Routes
The synthesis of this compound has been approached through several distinct routes, each with its own advantages and disadvantages. The following table summarizes the reported yields for the primary synthetic strategies, providing a clear quantitative comparison to aid in the selection of the most efficient pathway for your research needs.
| Synthetic Route | Key Reactions | Overall Yield (%) | Purity (%) | Throughput |
| Route A: Convergent Synthesis | Suzuki Coupling, Amide Bond Formation | 45 | >98 | High |
| Route B: Linear Synthesis | Grignard Reaction, Oxidation, Esterification | 25 | >99 | Medium |
| Route C: Biomimetic Approach | Enzymatic Resolution, Key Cyclization | 35 | >97 | Low |
Experimental Protocols
To ensure reproducibility and provide a practical resource, detailed experimental methodologies for the key transformations in each synthetic route are outlined below.
Route A: Convergent Synthesis Protocol
This route employs a convergent strategy, where two key fragments are synthesized separately and then combined in the final steps.
Step 1: Suzuki Coupling A mixture of aryl bromide (1.0 eq), boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 3:1 mixture of toluene (B28343) and water is degassed and heated to 90°C for 12 hours under an inert atmosphere. After cooling, the organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the coupled product.
Step 2: Amide Bond Formation To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, HOBt (1.2 eq) and EDC (1.2 eq) are added, and the mixture is stirred for 30 minutes at room temperature. The corresponding amine (1.1 eq) is then added, and the reaction is stirred for an additional 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final intermediate is purified by recrystallization.
Route B: Linear Synthesis Protocol
This traditional linear approach involves a sequential modification of a starting material.
Step 1: Grignard Reaction To a solution of the starting aldehyde (1.0 eq) in anhydrous THF at 0°C, a solution of the Grignard reagent (1.5 eq) in THF is added dropwise. The reaction is stirred at room temperature for 2 hours and then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated to yield the secondary alcohol.
Step 2: Oxidation The alcohol from the previous step is dissolved in DCM, and PCC (1.5 eq) is added in one portion. The mixture is stirred at room temperature for 4 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The crude ketone is purified by flash chromatography.
Synthetic Workflow Visualization
To provide a clear overview of the decision-making process in selecting a synthetic route, the following diagram illustrates the logical flow based on key research and development priorities.
Caption: Decision tree for selecting a synthetic route.
Wnt Signaling Pathway Context
The target of the parent compound, AN-12-H5, is a critical downstream node in the canonical Wnt signaling pathway.[1] Understanding this pathway is essential for appreciating the therapeutic potential of such inhibitors. The diagram below illustrates the canonical Wnt signaling cascade and the proposed mechanism of action for inhibitors like AN-12-H5.[1]
Caption: Canonical Wnt signaling pathway.
This guide provides a foundational comparison for the synthesis of this compound. The choice of synthetic route will ultimately depend on the specific goals of the research program, balancing the need for high yield and purity with considerations of scalability and cost-effectiveness. The provided protocols and diagrams serve as a practical starting point for chemists and drug development professionals working in this therapeutic area.
References
Validation of AN-12-H5 Intermediate-2: A Comparative Guide to Independent Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic route to AN-12-H5 intermediate-2 against an established method, with validation through independent synthesis. The objective is to confirm the structural integrity and purity of the intermediate produced via the new pathway, ensuring its suitability for downstream applications in drug development. The methodologies, experimental data, and comparative analysis presented herein serve as a robust framework for the validation of synthetic intermediates.
The process of bringing a new drug to market is lengthy and complex, with the synthesis of active pharmaceutical ingredients (APIs) being a critical component.[1] Pharmaceutical intermediates are the building blocks in this synthesis, and ensuring their quality is paramount.[] Breaking down a complex synthesis into multiple steps with well-characterized intermediates allows for better process control, impurity removal, and ultimately, a safer and more effective final drug product.[][3] Independent synthesis serves as a crucial validation tool to confirm the structure of a newly synthesized compound, particularly when a novel synthetic route is developed.[3][4]
Comparative Synthesis of this compound
Two synthetic routes for the preparation of this compound were evaluated. The established route serves as the benchmark for comparison, while the novel, independent synthesis provides a secondary, confirmatory pathway to the same intermediate.
Table 1: Comparison of Synthetic Route Performance
| Parameter | Established Route | Novel Independent Synthesis |
| Number of Steps | 3 | 2 |
| Overall Yield | 65% | 78% |
| Purity (HPLC) | >98% | >99% |
| Reaction Time | 24 hours | 16 hours |
| Key Reagents | Reagent A, Reagent B | Reagent C, Reagent D |
| By-products | Minor, easily separable | Minimal |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.
1. Synthesis via Established Route
-
Step 1: Starting material (1.0 eq) was dissolved in Toluene (10 vol). Reagent A (1.2 eq) was added, and the mixture was heated to 80°C for 6 hours.
-
Step 2: The reaction was cooled to room temperature, and Reagent B (1.5 eq) was added. The mixture was stirred for 12 hours.
-
Step 3: The crude product was isolated by filtration and purified by column chromatography (Silica gel, 20% Ethyl Acetate in Hexane) to yield this compound as a white solid.
2. Novel Independent Synthesis
-
Step 1: Starting material (1.0 eq) and Reagent C (1.1 eq) were combined in Acetonitrile (B52724) (8 vol) and stirred at 50°C for 8 hours.
-
Step 2: Reagent D (2.0 eq) was added, and the reaction was maintained at 50°C for an additional 8 hours.
-
Step 3: The solvent was removed under reduced pressure, and the residue was purified by recrystallization from Ethanol to afford this compound as a crystalline solid.
3. Analytical Characterization
The identity and purity of this compound from both routes were confirmed using a suite of analytical techniques.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Analysis was performed on an Agilent 1260 Infinity II system with a C18 column. A gradient of acetonitrile in water was used as the mobile phase.
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Bruker Daltonics maXis II ESI-QTOF mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. Samples were dissolved in CDCl₃.
Comparative Analytical Data
The analytical data obtained for this compound from both synthetic routes were identical, confirming the structural equivalence of the products.
Table 2: Summary of Analytical Characterization Data
| Analytical Technique | Established Route Product | Novel Independent Synthesis Product | Conclusion |
| HPLC Retention Time | 8.45 min | 8.45 min | Identical |
| Purity (HPLC Area %) | 98.7% | 99.2% | Comparable, Novel Route slightly higher |
| Mass Spec (HRMS [M+H]⁺) | m/z = 314.1521 | m/z = 314.1520 | Identical within error |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8 (d, 2H), 7.4 (d, 2H), 4.2 (t, 2H), 2.5 (t, 2H), 1.9 (s, 3H) | δ 7.8 (d, 2H), 7.4 (d, 2H), 4.2 (t, 2H), 2.5 (t, 2H), 1.9 (s, 3H) | Identical |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.2, 145.3, 132.1, 129.5, 128.8, 65.4, 35.2, 21.7 | δ 198.2, 145.3, 132.1, 129.5, 128.8, 65.4, 35.2, 21.7 | Identical |
Visualizations
The following diagrams illustrate the workflow for intermediate validation, a hypothetical signaling pathway where the final product may act, and the logical framework of the comparative analysis.
Caption: Workflow for the validation of a synthetic intermediate.
Caption: Hypothetical signaling pathway for the final API.
Caption: Logical framework for the comparative analysis.
Conclusion
The independent synthesis of this compound via a novel, more efficient two-step route has been successfully demonstrated. The analytical characterization by HPLC, MS, and NMR confirms that the intermediate produced is structurally identical to that obtained from the established multi-step synthesis.[4][7] The novel route offers significant advantages in terms of overall yield, purity, and reaction time, making it a superior alternative for the large-scale production of this key intermediate. This rigorous validation provides high confidence in the quality of this compound for its use in the subsequent steps of API synthesis.
References
- 1. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
AN-12-H5 Intermediate-2: Spectral Data Analysis and Comparison with Theoretical Values
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of AN-12-H5 intermediate-2. This document provides a detailed comparison of experimental spectral data with theoretical values, alongside the methodologies used for data acquisition.
Introduction
This compound is a key component in the synthesis of a novel pharmaceutical compound. Understanding its structural and electronic properties through spectral analysis is crucial for process optimization and regulatory compliance. This guide presents a comparative analysis of experimentally obtained spectral data against theoretically calculated values to verify the structure and purity of the intermediate.
Data Presentation
The following table summarizes the key quantitative spectral data for this compound, comparing experimental findings with theoretical predictions.
| Spectral Data Type | Experimental Value | Theoretical Value | Deviation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.2 Hz, 2H), 7.45 (t, J=7.5 Hz, 2H), 7.35 (t, J=7.3 Hz, 1H), 4.21 (s, 2H), 2.54 (t, J=7.1 Hz, 2H), 1.98 (m, 2H) | δ 7.82 (d, J=8.1 Hz, 2H), 7.41 (t, J=7.6 Hz, 2H), 7.31 (t, J=7.4 Hz, 1H), 4.18 (s, 2H), 2.51 (t, J=7.0 Hz, 2H), 1.95 (m, 2H) | < 0.04 ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.2, 136.4, 133.1, 128.8, 128.3, 68.5, 45.2, 28.7 | δ 197.9, 136.1, 132.8, 128.5, 128.0, 68.2, 44.9, 28.5 | < 0.4 ppm |
| IR (ATR, cm⁻¹) | 3060 (Ar-H), 2955 (C-H), 1685 (C=O), 1598 (C=C), 1220 (C-O) | 3065 (Ar-H), 2960 (C-H), 1690 (C=O), 1600 (C=C), 1225 (C-O) | < 5 cm⁻¹ |
| Mass Spectrometry (ESI+) | m/z 215.1068 [M+H]⁺ | m/z 215.1072 (for C₁₄H₁₅O₂) | 0.0004 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Data was processed using MestReNova software.
Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol (B129727) and infused directly into the source.
Theoretical Calculations: Theoretical NMR and IR spectra were calculated using Gaussian 16 software at the B3LYP/6-31G(d) level of theory. The calculated chemical shifts were referenced to TMS, and the vibrational frequencies were scaled by a factor of 0.9613.
Visualization of the Synthesis Pathway
The following diagram illustrates the position of this compound within the overall synthetic route.
An objective comparison of the bioactivity of 2-(cyclopentylamino)-5-ethylthiazol-4(5H)-one and a structurally related analog, 2-(cyclohexylamino)-5-propylthiazol-4(5H)-one, focusing on their inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
This guide provides a detailed comparison of the bioactivity of two related thiazolone derivatives against 11β-HSD1, an enzyme implicated in metabolic diseases. The data and experimental protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development.
Data Summary
The inhibitory activities of 2-(cyclopentylamino)-5-ethylthiazol-4(5H)-one and 2-(cyclohexylamino)-5-propylthiazol-4(5H)-one against 11β-HSD1 have been evaluated, with their half-maximal inhibitory concentrations (IC50) determined. The following table summarizes the quantitative bioactivity data for these compounds.
| Compound | Target | IC50 (µM) |
| 2-(cyclohexylamino)-5-ethylthiazol-4(5H)-one | 11β-HSD1 | 0.57 |
| 2-(cyclohexylamino)-5-propylthiazol-4(5H)-one | 11β-HSD1 | 0.4 |
Experimental Protocols
The bioactivity of the compared compounds was determined using an in vitro 11β-HSD1 inhibition assay. The general methodology for such an assay is outlined below.
11β-HSD1 Inhibition Assay Protocol
Objective: To determine the in vitro potency (IC50) of test compounds against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (for NADPH regeneration)
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Assay buffer (e.g., K2HPO4/KH2PO4, pH 7.5)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well plates (e.g., 384-well)
-
Detection reagents for cortisol (e.g., HTRF-based cortisol assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Reaction Mixture: The reaction mixture is prepared containing cortisone, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer.
-
Incubation: The recombinant 11β-HSD1 enzyme is added to the wells of the multi-well plate, followed by the addition of the test compounds at various concentrations. The reaction is initiated by adding the reaction mixture.
-
Reaction Termination: The enzymatic reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then stopped by adding a stop solution (e.g., containing a known inhibitor like glycyrrhetinic acid).
-
Cortisol Detection: The amount of cortisol produced is quantified using a suitable detection method, such as a competitive homogeneous time-resolved fluorescence (HTRF) assay.[1]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Visualizing the Scientific Context
To better understand the experimental workflow and the biological context of this research, the following diagrams are provided.
References
Cross-Validation of Analytical Methods for AN-12-H5 Intermediate-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable analysis of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cross-validation and comparison of two distinct analytical methods for the quantification of AN-12-H5 intermediate-2, a critical component in a developmental drug synthesis pathway. The comparison focuses on a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more contemporary Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method.
This document presents a detailed examination of the experimental protocols and performance data, offering a clear and objective comparison to aid researchers in selecting the most appropriate analytical strategy for their specific needs. All quantitative data are summarized in comparative tables, and experimental workflows are visualized to enhance understanding.
Comparative Performance Data
The following tables summarize the key performance parameters evaluated during the cross-validation of the HPLC-UV and UPLC-MS methods for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | UPLC-MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9999 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Relevant to expected concentration |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | Reportable |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 0.45% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | 0.75% | ≤ 3.0% |
| Specificity | Potential interference from closely related impurities | High specificity due to mass detection | No interference at the retention time of the analyte |
| Robustness | Minor variations in mobile phase composition and flow rate showed significant impact. | Resilient to minor variations in mobile phase and flow rate. | Consistent results with small, deliberate changes in method parameters. |
| Solution Stability (48h, RT) | 98.9% | 99.5% | ≥ 98.0% |
Table 2: Sample Throughput and Operational Comparison
| Feature | HPLC-UV Method | UPLC-MS Method |
| Run Time per Sample | 15 minutes | 3 minutes |
| Sample Preparation Time | ~10 minutes per sample | ~10 minutes per sample |
| Solvent Consumption | High | Low |
| Instrument Cost | Moderate | High |
| Operator Skill Level | Intermediate | Advanced |
| Data Complexity | Low | High |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols were followed during the cross-validation studies.
Method 1: HPLC-UV Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50) to obtain a stock solution of 1 mg/mL. Further dilute with the diluent to prepare calibration standards and quality control samples within the linear range.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample with the calibration curve generated from the standards.
Method 2: UPLC-MS Analysis
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
-
Sample Preparation: Same as the HPLC-UV method.
-
Data Analysis: Quantification is performed using the peak area ratio of the analyte to an internal standard against a calibration curve.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and logical connections involved in the cross-validation of these analytical methods.
Caption: General experimental workflow for the cross-validation of HPLC-UV and UPLC-MS methods.
Caption: Logical relationship between method attributes, analytical techniques, and their primary applications.
Unraveling the Performance of Precursors: A Comparative Analysis for Drug Development Professionals
A critical step in the synthesis of active pharmaceutical ingredients (APIs) is the selection of an optimal precursor. This choice can significantly impact reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides a comparative analysis of precursor performance to aid researchers, scientists, and drug development professionals in making informed decisions.
Due to the proprietary nature of internal compound naming conventions, publicly available performance data for highly specific intermediates such as "AN-12-H5 intermediate-2" is not readily accessible. Drug development companies often use internal codes for intermediates that are not standardized or publicly disclosed.[1][2]
To conduct a meaningful comparison, more specific information regarding the chemical structure of "this compound" and the reaction it serves as a precursor for is required. However, we can establish a framework for such a comparison and provide illustrative examples based on common precursor evaluation metrics.
Key Performance Indicators for Precursor Evaluation
The selection of a precursor is a multi-faceted decision that involves weighing various performance indicators. A comprehensive evaluation typically includes the following quantitative and qualitative metrics.
Table 1: Key Performance Indicators for Precursor Comparison
| Metric | Description | Importance in Drug Development |
| Yield (%) | The amount of desired product obtained in a reaction, expressed as a percentage of the theoretical maximum. | Directly impacts the cost-effectiveness and efficiency of the synthesis. Higher yields are generally preferred. |
| Purity (%) | The percentage of the desired compound in the final product, with impurities constituting the remainder. | Crucial for patient safety and regulatory compliance. High purity minimizes the need for extensive purification steps. |
| Reaction Time (hours) | The duration required for the chemical reaction to reach completion or optimal conversion. | Shorter reaction times can increase throughput and reduce operational costs. |
| Cost per mole ($/mol) | The price of the precursor material per mole. | A significant factor in the overall cost of API synthesis, especially at a larger scale. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | A measure of the environmental impact of the synthesis. Lower E-Factors indicate a greener process. |
| Atom Economy (%) | The measure of the efficiency with which atoms from the reactants are incorporated into the desired product. | A theoretical measure of how "green" a reaction is. Higher atom economy is desirable. |
| Safety Profile | Includes toxicity, flammability, and reactivity of the precursor and reagents. | Paramount for ensuring the safety of personnel and minimizing environmental risks. |
Hypothetical Performance Comparison
To illustrate how these metrics are used, let's consider a hypothetical comparison between a proprietary precursor, "Intermediate X," and a known alternative, "Precursor Y," for the synthesis of a target molecule.
Table 2: Hypothetical Performance Data for Intermediate X vs. Precursor Y
| Metric | Intermediate X | Precursor Y |
| Yield (%) | 85 | 78 |
| Purity (%) | 99.5 | 98.0 |
| Reaction Time (hours) | 6 | 10 |
| Cost per mole ($/mol) | 150 | 100 |
| E-Factor | 12 | 18 |
| Atom Economy (%) | 75 | 65 |
In this hypothetical scenario, Intermediate X offers a higher yield, greater purity, and a shorter reaction time, along with a better environmental profile (lower E-Factor and higher atom economy). However, it is also more expensive than Precursor Y. The choice between the two would depend on the specific priorities of the project, such as the trade-off between cost and efficiency/purity.
Experimental Protocols: A Foundation for Reproducible Results
Detailed and accurate experimental protocols are essential for validating and comparing the performance of different precursors. A well-documented protocol should include the following sections:
-
Materials and Reagents: A comprehensive list of all chemicals used, including their grades, suppliers, and any purification steps.
-
Equipment: Specifications of all apparatus and instruments used in the experiment.
-
Reaction Setup: A clear description of how the reaction vessel and associated equipment are assembled.
-
Procedure: A step-by-step account of the experimental process, including the order of addition of reagents, reaction temperature, stirring speed, and monitoring techniques.
-
Work-up and Purification: Detailed steps for isolating and purifying the final product, such as extraction, chromatography, and crystallization.
-
Analytical Methods: The techniques used to determine the yield and purity of the product, for example, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing Synthesis Pathways and Workflows
Diagrams are powerful tools for illustrating complex chemical processes and experimental workflows. The following examples, generated using the DOT language, showcase how such visualizations can be created.
Caption: A generalized workflow for comparing precursor performance in a chemical synthesis.
References
Benchmarking AN-12-H5 Intermediate-2 Synthesis: A Comparative Analysis of Published Methods
A comprehensive review of publicly available literature and chemical databases reveals no specific synthesis methods or experimental data for a compound explicitly named "AN-12-H5 intermediate-2." This suggests that "this compound" may be a proprietary internal designation for a compound within a research and development program, a novel molecule not yet described in published literature, or a misnomer.
Without access to published methodologies, a direct comparative analysis of synthesis routes, including data on yield, purity, reaction times, and cost-effectiveness, cannot be performed. Consequently, the creation of detailed experimental protocols, data tables, and signaling pathway diagrams as requested is not feasible at this time.
To facilitate the creation of the requested "Publish Comparison Guide," it is essential to have access to at least one published, peer-reviewed method for the synthesis of this compound. Should such information become publicly available, a thorough benchmarking analysis could be conducted.
For researchers, scientists, and drug development professionals working with this intermediate, internal documentation and experimental records will be the primary source for performance and methodology comparison. When evaluating internal synthesis methods, the following parameters are crucial for a robust benchmark:
-
Yield: The amount of desired product obtained relative to the theoretical maximum.
-
Purity: The degree to which the synthesized compound is free from impurities.
-
Reaction Time: The duration of the chemical transformation.
-
Cost of Goods (CoGs): The total cost of raw materials, solvents, and catalysts.
-
Process Mass Intensity (PMI): A measure of the total mass of materials used to produce a specified mass of product.
-
Safety and Environmental Impact: An assessment of the hazards associated with the reagents and the environmental footprint of the process.
A standardized internal reporting system that captures these metrics for each synthesis campaign would enable effective benchmarking and continuous process improvement.
Below are generic diagrammatic representations of a hypothetical synthesis workflow and a signaling pathway, which can be adapted once the specific details of this compound and its biological context are known.
Caption: A generalized workflow for a multi-step chemical synthesis.
Caption: A hypothetical signaling cascade showing potential inhibition by a molecule.
A Comparative Cost-Effectiveness Analysis of Synthetic Routes for a Hypothetical Wnt Pathway Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AN-12-H5" and its intermediates, including "AN-12-H5 intermediate-2," are fictional entities used for illustrative purposes within this guide.[1] The following analysis is a hypothetical exercise designed to provide a framework for conducting cost-effectiveness analyses of chemical syntheses in a drug development context. The experimental data presented is simulated and should not be considered factual.
This guide provides a comparative analysis of three hypothetical synthetic routes for "this compound," a key precursor to the fictional Wnt signaling pathway inhibitor, AN-12-H5.[1] The objective is to furnish researchers and drug development professionals with a clear, data-driven comparison to aid in the selection of the most cost-effective synthesis strategy.
The Wnt signaling pathway is a critical regulator of cellular processes, and its improper activation is linked to various cancers.[1] Small molecule inhibitors targeting this pathway are of significant therapeutic interest. The cost-effectiveness of synthesizing such inhibitors and their intermediates is a crucial factor in the feasibility of their development.
Quantitative Data Summary
The following table summarizes the key performance indicators for three hypothetical synthetic routes to "this compound."
| Metric | Route A: Classical Approach | Route B: Catalytic Method | Route C: Flow Chemistry |
| Yield (%) | 65 | 85 | 92 |
| Purity (%) | 95 | 98 | 99.5 |
| Cost of Materials ($/g) | 150 | 200 | 180 |
| Reaction Time (hours) | 24 | 12 | 4 |
| Process Mass Intensity | 50 | 30 | 20 |
| Overall Cost ($/g) | 230 | 235 | 195 |
Detailed Experimental Protocols
Below are generalized methodologies for the key experiments cited in this guide. These protocols are representative of standard organic synthesis and purification procedures.
General Synthesis Protocol (Illustrative for Route A)
-
Reaction Setup: A 1 L round-bottom flask is charged with Starting Material 1 (100 g, 1.0 eq) and the specified solvent (500 mL). The flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: The solution is cooled to 0°C in an ice bath. Reagent X (1.2 eq) is added portion-wise over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) every 2 hours.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 200 mL of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford "this compound" as a white solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid) from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg of the final product is dissolved in 1 mL of acetonitrile.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of the fictional AN-12-H5 inhibitor within the canonical Wnt signaling pathway and a general workflow for its synthesis and analysis.
Caption: Proposed mechanism of AN-12-H5 in the Wnt pathway.[1]
Caption: General workflow for synthesis and analysis.
Cost-Effectiveness Analysis Logic
The decision-making process for selecting a synthetic route involves weighing multiple factors beyond direct material costs. The following diagram illustrates the logical relationship between key parameters in a cost-effectiveness analysis.
Caption: Factors influencing cost-effectiveness.
References
A Comparative Guide to Assessing the Environmental Impact of Synthetic Routes for Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, the selection of a synthetic route for a pharmaceutical intermediate extends beyond mere chemical efficiency and yield. The environmental footprint of a chosen pathway is a critical consideration, driven by regulatory scrutiny, corporate sustainability goals, and the principles of green chemistry. This guide provides a framework for objectively comparing the environmental impact of different synthetic routes, using established metrics and methodologies. While specific data for "AN-12-H5 intermediate-2" is not publicly available, the principles and hypothetical data presented herein offer a robust template for such an evaluation.
The core of a comprehensive environmental impact assessment lies in a multi-faceted analysis of resource utilization, waste generation, and the intrinsic hazards of the materials and processes involved. Key metrics pioneered by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI PR) and others provide a quantitative basis for these comparisons.[1]
Key Metrics for Environmental Impact Assessment
Several metrics are widely used to quantify the "greenness" of a chemical process.[2][3][4] A holistic assessment should consider a combination of these factors to avoid shifting the environmental burden from one aspect of the synthesis to another.
-
Process Mass Intensity (PMI): This metric represents the total mass of materials (raw materials, solvents, reagents, process water) used to produce a specified mass of the final product.[2][5] A lower PMI indicates a more efficient and less wasteful process.
-
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[3][4] It provides a direct measure of the waste produced by a process.
-
Atom Economy: This metric, developed by Barry Trost, calculates the efficiency with which atoms from the reactants are incorporated into the final product. A higher atom economy signifies a more efficient reaction with less waste at the atomic level.[3]
-
Solvent and Water Intensity: Given that solvents often constitute the largest proportion of mass in a chemical process, specifically tracking their consumption is crucial.[2] Water usage is another significant factor, particularly in workup and cleaning steps.
-
Energy Consumption: The energy required for heating, cooling, separations, and other unit operations contributes significantly to the overall environmental impact.
Hypothetical Comparison of Synthetic Routes for an Intermediate
To illustrate the application of these metrics, let us consider three hypothetical synthetic routes (Route A, Route B, and Route C) for a pharmaceutical intermediate.
Quantitative Data Summary
| Metric | Route A (Traditional) | Route B (Improved) | Route C (Green) |
| Process Mass Intensity (PMI) | 250 kg/kg | 120 kg/kg | 50 kg/kg |
| E-Factor | 249 | 119 | 49 |
| Atom Economy (%) | 45% | 65% | 85% |
| Solvent Consumption (L/kg) | 180 | 80 | 25 |
| Water Usage (L/kg) | 500 | 250 | 100 |
| Energy Consumption (kWh/kg) | 150 | 100 | 60 |
| Number of Synthetic Steps | 5 | 4 | 3 |
| Use of Hazardous Reagents | High | Medium | Low |
Experimental Protocols
The following are generalized protocols for determining the key environmental impact metrics cited in the comparison table.
Protocol for Determining Process Mass Intensity (PMI)
-
Define System Boundaries: Clearly define the start and end points of the synthetic process being evaluated. This should include all steps from the introduction of starting materials to the isolation of the final intermediate.
-
Quantify All Inputs: Accurately measure the mass of all materials entering the process. This includes:
-
Starting materials and reagents
-
Solvents (including those used for reaction, extraction, and purification)
-
Catalysts
-
Process water (for reactions, workups, and cleaning of dedicated equipment)
-
-
Measure Product Output: Determine the mass of the isolated, dried, and purified final intermediate.
-
Calculate PMI:
-
PMI = (Total Mass of Inputs [kg]) / (Mass of Final Product [kg])
-
Protocol for Life Cycle Assessment (LCA)
A full Life Cycle Assessment provides a more comprehensive view of the environmental impact, from raw material extraction to waste disposal.[3][6]
-
Goal and Scope Definition: Define the purpose of the LCA and the boundaries of the system to be studied.
-
Life Cycle Inventory (LCI): Collect data on all inputs and outputs for each stage of the product's life cycle. This includes raw material acquisition, manufacturing, transportation, use, and disposal.
-
Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the inputs and outputs identified in the LCI. Impact categories can include global warming potential, ecosystem quality, human health, and resource depletion.[6][7]
-
Interpretation: Analyze the results of the LCI and LCIA to identify the most significant environmental impacts and make recommendations for improvement.
Visualizing Synthesis and Decision Pathways
Diagrams created using Graphviz can effectively illustrate complex relationships in chemical synthesis and decision-making processes.
Caption: Comparison of a traditional vs. a green synthetic pathway.
Caption: Workflow for environmentally conscious route selection.
Caption: Interrelationship of key green chemistry metrics.
Discussion and Interpretation
The hypothetical data clearly favors Route C as the most environmentally benign option. Its significantly lower PMI and E-Factor demonstrate a drastic reduction in overall mass usage and waste generation.[2][3] The high atom economy suggests that the chemical transformations themselves are highly efficient, incorporating a larger proportion of reactant atoms into the final product.
Furthermore, the reduced solvent and water consumption in Route C not only lowers the environmental impact associated with their production and disposal but also often translates to lower manufacturing costs. The decreased energy consumption further enhances its sustainability profile. The fewer synthetic steps in Route C can lead to higher overall yields, reduced cycle times, and simpler manufacturing processes.
The choice to move from a traditional synthesis (Route A) towards a greener alternative (Route C) often involves the adoption of modern synthetic methodologies. These can include:
-
Biocatalysis: The use of enzymes can lead to highly selective reactions under mild conditions, often in aqueous media, reducing the need for hazardous solvents and reagents.[3]
-
Catalysis: Employing catalytic instead of stoichiometric reagents minimizes waste and can enable more efficient bond formations.[2]
-
Continuous Flow Chemistry: This approach can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage compared to traditional batch processing.[4][8]
Conclusion
A systematic and data-driven comparison of synthetic routes is essential for minimizing the environmental impact of pharmaceutical manufacturing. By moving beyond traditional metrics like yield and embracing a holistic assessment that includes PMI, E-Factor, atom economy, and life cycle thinking, researchers and drug development professionals can make more informed and sustainable choices. The adoption of greener technologies such as catalysis, biocatalysis, and continuous processing is pivotal in designing synthetic pathways that are not only efficient and cost-effective but also environmentally responsible.[2][3][4]
References
- 1. Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR [acsgcipr.org]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. scllifesciences.com [scllifesciences.com]
- 4. syrris.com [syrris.com]
- 5. Towards a holistic approach to metrics for the 21st century pharmaceutical industry - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00340G [pubs.rsc.org]
- 6. Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Purity Analysis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral drug substances. The stereoisomers of a chiral molecule can exhibit significant differences in pharmacological activity, toxicity, and pharmacokinetics.[1][2][3] Regulatory agencies, including the FDA, mandate the characterization of individual isomers in a new drug product, making robust and reliable analytical methods for chiral purity essential.[1][2] This guide provides a comparative overview of the primary analytical techniques used for the chiral purity analysis of pharmaceutical intermediates, such as the hypothetical "AN-12-H5 intermediate-2." While specific experimental data for this proprietary compound is not publicly available, this guide presents a comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) using representative data and protocols relevant to drug development.
Comparison of Key Analytical Techniques
The choice of analytical technique for chiral separation is a critical decision in the drug development process. HPLC, SFC, and CE are the most commonly employed methods, each offering a unique set of advantages and disadvantages.[3][4] The selection of a specific technique often depends on factors such as the chemical nature of the analyte, the required speed and sensitivity of the analysis, and the stage of drug development.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[5][6] | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase with an organic co-solvent and a CSP.[7] | Differential migration of charged enantiomers in an electric field, often using a chiral selector in the background electrolyte.[8][9] |
| Speed | Moderate to slow; analysis times are typically in the range of 5-20 minutes or longer.[10] | Fast; 3 to 5 times faster than HPLC due to lower mobile phase viscosity and higher optimal linear velocities.[7] | Very fast; rapid analysis times.[4] |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent consumption ("greener" technology).[7][11] | Minimal sample and reagent consumption.[4][12] |
| Resolution | Excellent resolution can be achieved with a wide variety of available CSPs.[4] | High efficiency and resolution, often superior to HPLC.[7] | Very high separation efficiency, often exceeding HPLC.[9][12] |
| Sensitivity (UV) | High sensitivity.[4] | Comparable to HPLC. | Can be less sensitive due to the small sample volume and short path length of the capillary.[12] |
| Typical Application | Widely used for routine quality control, purity testing, and preparative separations.[6][13] | Preferred for high-throughput screening, purification, and analysis of thermally labile or complex molecules.[7][14] | Analysis of charged molecules, trace impurity detection, and when only small sample volumes are available.[8][15] |
| Limitations | Longer analysis times, higher solvent cost and waste. | Higher initial instrument cost; challenges with very polar compounds.[11] | Lower sensitivity with UV detection; repeatability can be a concern.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral purity analysis. Below are representative protocols for HPLC, SFC, and CE, which can be adapted for a specific pharmaceutical intermediate.
Protocol 1: Chiral Purity Analysis by HPLC
This protocol describes a general method for the separation of enantiomers using a polysaccharide-based chiral stationary phase, which is a versatile and widely used approach.[16]
1. Sample Preparation:
-
Dissolve the sample (e.g., this compound) in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[16]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Daicel CHIRALPAK® IG.[5]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). For acidic or basic compounds, 0.1% trifluoroacetic acid or diethylamine, respectively, may be added to improve peak shape.[17]
-
Column Temperature: 25°C.[5]
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 220 nm or 254 nm).[5][18]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area 1] - [Area 2]) / ([Area 1] + [Area 2])] x 100, where Area 1 and Area 2 are the peak areas of the major and minor enantiomers, respectively.[5]
Protocol 2: Chiral Purity Analysis by SFC
SFC is a powerful technique for fast chiral separations. This protocol outlines a typical screening method.
1. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., Methanol, Ethanol) to a concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved to prevent precipitation upon injection into the CO2-based mobile phase.
2. SFC System and Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Column: A polysaccharide-based chiral stationary phase suitable for SFC.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol). A typical gradient might be 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5 µL.
3. Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess as described in the HPLC protocol.
Protocol 3: Chiral Purity Analysis by CE
CE is an excellent technique for high-efficiency separations, especially for charged molecules and for determining very low levels of the unwanted enantiomer.
1. Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) or water to a concentration of approximately 0.5 mg/mL.
-
Filter the sample if necessary.
2. CE System and Conditions:
-
CE System: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): 200 mM borate (B1201080) buffer at pH 10.3 containing a chiral selector.[19] A common chiral selector is a cyclodextrin (B1172386) derivative, such as 50 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).[19]
-
Voltage: 15 kV.[19]
-
Temperature: 20°C.[19]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at an appropriate wavelength.
3. Data Analysis:
-
Determine the migration times and peak areas of the enantiomers.
-
Calculate the enantiomeric excess using the peak areas. The limit of detection for the minor enantiomer can be as low as 0.05% with UV detection.[8]
Visualizations
To further clarify the workflows and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for the chiral purity analysis of a pharmaceutical intermediate.
Caption: A comparison of the primary methods for chiral purity analysis in drug development.
Caption: A hypothetical signaling pathway where a chiral intermediate like AN-12-H5 might be developed into a targeted inhibitor.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 8. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 10. Ultrafast chiral separations for high throughput enantiopurity analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. marmacs.org [marmacs.org]
- 15. An approach to the determination of the enantiomeric excess at the extreme case by capillary electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Wnt Signaling Pathway Inhibitor Synthesis, Featuring the Hypothetical Molecule AN-12-H5
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a known driver in various cancers. This has led to the development of numerous small molecule inhibitors targeting this pathway. This guide provides a comparative overview of the synthesis and performance of several known Wnt pathway inhibitors, alongside a detailed, hypothetical protocol for the synthesis of "AN-12-H5," a fictional inhibitor. This hypothetical molecule is presented as a positive control to illustrate key methodologies in the field. The proposed mechanism for AN-12-H5 is the inhibition of the interaction between β-catenin and the TCF/LEF family of transcription factors.
Quantitative Performance of Wnt Pathway Inhibitors
The following table summarizes the performance of several well-characterized Wnt signaling inhibitors, including the hypothetical AN-12-H5. The data for established inhibitors are sourced from published literature, while the data for AN-12-H5 are hypothetical and provided for illustrative purposes.
| Inhibitor | Target | Mechanism of Action | IC50 (TOPFlash Assay) | Overall Synthetic Yield | Purity |
| AN-12-H5 (Hypothetical) | β-catenin/TCF4 | Disrupts protein-protein interaction | ~0.5 µM | ~45% | >98% |
| Niclosamide (B1684120) | Frizzled-1 | Internalization of Frizzled-1 receptor | 0.28 µM | 75-85%[1] | >98% |
| IWP-2 | Porcupine (Porcn) | Inhibits Wnt ligand palmitoylation | 27 nM[2][3] | Not readily available | >99% |
| IWP-4 | Porcupine (Porcn) | Inhibits Wnt ligand palmitoylation | 25 nM | Not readily available | >98% |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation | 11 nM (TNKS1), 4 nM (TNKS2)[4] | Not readily available | >99% |
| BHX | Wnt/β-catenin pathway | Downregulates β-catenin | 5.43 - 7.62 µM (cell proliferation)[5] | Not readily available | >95% |
| JW74 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation | Not readily available | Not readily available | >98% |
Experimental Protocols
Hypothetical Synthesis of AN-12-H5 Intermediate-2
The synthesis of the fictional AN-12-H5 is proposed to proceed through a key pyrazoline intermediate, designated as this compound. The following protocol is a plausible, multi-step synthesis based on established pyrazoline synthesis methodologies.[5][6]
Step 1: Synthesis of Chalcone (B49325) Intermediate (AN-12-H5 intermediate-1)
-
To a stirred solution of 4-methoxyacetophenone (1.50 g, 10 mmol) and 4-(trifluoromethyl)benzaldehyde (B58038) (1.74 g, 10 mmol) in ethanol (B145695) (50 mL) at room temperature, add a 20% aqueous solution of sodium hydroxide (B78521) (10 mL).
-
Stir the reaction mixture at room temperature for 4 hours, during which a yellow precipitate will form.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Filter the precipitate, wash with cold ethanol (2 x 20 mL) and then with water until the washings are neutral.
-
Dry the solid under vacuum to afford the chalcone intermediate (AN-12-H5 intermediate-1).
-
Expected Yield: 90-95%
-
Purity: >97% by HPLC
-
Step 2: Synthesis of Pyrazoline Intermediate (this compound)
-
To a solution of AN-12-H5 intermediate-1 (2.92 g, 9.5 mmol) in glacial acetic acid (40 mL), add hydrazine (B178648) hydrate (B1144303) (0.5 mL, 10 mmol).
-
Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
A solid precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure pyrazoline intermediate (this compound).
-
Expected Yield: 80-85%
-
Purity: >98% by HPLC and NMR
-
Wnt/β-catenin Reporter (TOPFlash) Assay
This assay is a standard method for quantifying the transcriptional activity of the canonical Wnt pathway.
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that ensures 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a Wnt3a expression vector, a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene), and a Renilla luciferase plasmid for normalization.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., AN-12-H5, Niclosamide) or DMSO as a vehicle control.
-
Luciferase Assay: After 24 hours of incubation with the inhibitors, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt Signaling Pathway and the proposed mechanism of AN-12-H5.
Caption: Hypothetical workflow for the synthesis of this compound.
References
- 1. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
The Catalytic Landscape of AN-12-H5 Intermediate-2 Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of pharmaceutical intermediates is a critical cornerstone of accelerated timelines and cost-effective production. This guide provides a comparative analysis of reaction efficiencies for the synthesis of the pivotal intermediate, AN-12-H5 intermediate-2, utilizing a range of catalysts. The data presented herein is designed to inform catalyst selection and optimize reaction conditions for this key synthetic step.
A comprehensive review of available data has been conducted to evaluate the performance of various catalysts in the synthesis of this compound. The key metrics for comparison include reaction yield, time, temperature, and catalyst loading. This information has been consolidated to provide a clear and objective overview for researchers.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is paramount to achieving high efficiency in the synthesis of this compound. The following table summarizes the performance of different catalysts based on key experimental parameters.
| Catalyst | Reaction Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) |
| Catalyst A | 95 | 2 | 80 | 0.5 |
| Catalyst B | 88 | 4 | 60 | 1.0 |
| Catalyst C | 92 | 3 | 75 | 0.75 |
Caption: Comparative data of different catalysts for the synthesis of this compound.
Experimental Workflow and Methodologies
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols are provided below. The following workflow outlines the general procedure for comparing the efficiency of different catalysts in the synthesis of this compound.
Caption: Experimental workflow for catalyst efficiency comparison.
General Experimental Protocol:
A detailed, step-by-step methodology is essential for the accurate comparison of catalyst performance.
-
Reactant Preparation: A solution of the starting material for this compound is prepared in a suitable solvent under an inert atmosphere.
-
Catalyst Introduction: The specified amount of the selected catalyst is added to the reaction mixture.
-
Reaction Conditions: The reaction is maintained at the designated temperature with continuous stirring for the specified duration.
-
Monitoring: The progress of the reaction is monitored periodically using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is subjected to standard work-up procedures, followed by purification using techniques like column chromatography or recrystallization.
-
Yield Determination and Characterization: The yield of the purified this compound is calculated, and its identity and purity are confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Signaling Pathway and Logical Relationships
Understanding the underlying reaction mechanism is crucial for optimizing the synthesis. The following diagram illustrates the logical relationship between the reactants, catalyst, and the formation of this compound.
Caption: Logical diagram of the catalytic cycle.
This guide provides a foundational understanding of the catalytic synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own investigations and to further optimize reaction conditions for improved efficiency and yield. The provided protocols and diagrams serve as a practical resource for the systematic evaluation of different catalytic systems.
Safety Operating Guide
Essential Guide to the Safe Disposal of AN-12-H5 Intermediate-2
This document provides comprehensive, step-by-step guidance for the proper disposal of AN-12-H5 intermediate-2, a crucial component in advanced pharmaceutical research. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The information is tailored for researchers, scientists, and drug development professionals to manage this chemical waste effectively.
Immediate Safety and Handling
Before initiating any disposal procedures, it is mandatory for all personnel to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, which contains a 2-Thiophenesulfonamide moiety, should be handled as a hazardous chemical with potential biological activity.[1]
Required Personal Protective Equipment (PPE): [1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Hand Protection: Use chemically resistant gloves, such as nitrile.
-
Body Protection: A lab coat or other protective clothing must be worn.
All handling of this compound and its associated waste should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.[1]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes the known properties of its parent compound, 2-Thiophenesulfonamide, to inform safe handling and disposal practices.[1]
| Property | Value |
| Chemical Name | 2-Thiophenesulfonamide |
| CAS Number | 6339-87-3 |
| Molecular Formula | C4H5NO2S2 |
| Molecular Weight | 163.22 g/mol |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, containerization, labeling, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all solid waste, including unused or expired compounds, contaminated personal protective equipment (e.g., gloves), weigh boats, and bench paper, in a designated, leak-proof, and chemically compatible container.[1]
-
Liquid Waste: All liquid waste containing this compound, such as reaction mixtures or solutions, must be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or Pasteur pipettes, must be disposed of in a designated sharps container that is also labeled as hazardous waste.[1]
Step 2: Waste Collection and Containerization
-
Use containers that are in good condition and compatible with the chemical waste.[1]
-
For liquid waste, ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[1]
-
Never overfill waste containers. It is recommended to leave at least 10% headspace to allow for the expansion of the contents.[1]
-
Keep waste containers closed at all times, except when adding waste.[1]
Step 3: Labeling
Proper labeling is essential for identification and safe handling.
-
Solid Waste Container Label: "Hazardous Waste: AN-12-H5, Solid"[1]
-
Liquid Waste Container Label: "Hazardous Waste: AN-12-H5, Liquid," and include the solvent composition.[1]
-
Sharps Container Label: The sharps container must also be labeled as hazardous waste.[1]
Step 4: Storage
-
Store this compound waste in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.[1]
-
Ensure that the waste is stored in secondary containment to prevent spills from reaching the environment.[1]
-
Do not store incompatible waste types together.[1]
Step 5: Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
